Product packaging for gamma-Glu-His(Cat. No.:CAS No. 37460-15-4)

gamma-Glu-His

Cat. No.: B1336585
CAS No.: 37460-15-4
M. Wt: 284.27 g/mol
InChI Key: PXVCMZCJAUJLJP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gamma-Glutamylhistidine, also known as L-gamma-glu-L-his or ge-H dipeptide, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Gamma-Glutamylhistidine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Gamma-Glu-His is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of histidine. It has a role as a mammalian metabolite. It is a conjugate acid of a this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O5 B1336585 gamma-Glu-His CAS No. 37460-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVCMZCJAUJLJP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315690
Record name γ-Glutamylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37460-15-4
Record name γ-Glutamylhistidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37460-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name γ-Glutamylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of γ-Glutamyl-Histidine in Mammalian Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-histidine (γ-Glu-His) is a naturally occurring dipeptide found in mammalian tissues, particularly in excitable tissues such as the brain and muscle. Its synthesis is intrinsically linked to the metabolism of glutathione (GSH), a cornerstone of cellular antioxidant defense, through the activity of the enzyme γ-glutamyltransferase (GGT). While the precise physiological roles of γ-Glu-His are still under active investigation, emerging evidence suggests its involvement in neuromodulation and cellular homeostasis. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of γ-Glu-His, detailing its biosynthesis, methods for its detection and quantification, and its potential biological significance in mammalian systems.

Introduction

γ-Glutamyl-histidine is a dipeptide composed of glutamic acid and histidine, linked by an isopeptide bond between the γ-carboxyl group of the glutamate side chain and the α-amino group of histidine. This γ-linkage confers resistance to hydrolysis by most peptidases, suggesting a specific and regulated metabolism. The presence of γ-Glu-His in tissues with high metabolic activity points towards specialized physiological functions, distinct from those of its constituent amino acids.

Biosynthesis and Distribution

The primary route for the synthesis of γ-Glu-His in mammals is through the action of γ-glutamyltransferase (GGT), a membrane-bound enzyme that plays a crucial role in the γ-glutamyl cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl-containing compounds to an acceptor amino acid, in this case, histidine.

Tissues with high GGT activity are the primary sites of γ-glutamyl peptide synthesis. The kidney, particularly the proximal tubules, exhibits the highest levels of GGT activity in mammals. Other tissues with significant GGT presence include the liver, pancreas, and the capillary endothelial cells of the brain.

Quantitative Data

Quantitative data on the specific concentrations of γ-Glu-His in various mammalian tissues are limited in the current scientific literature. However, studies on other γ-glutamyl dipeptides in specific brain regions can provide a contextual framework for expected concentrations. For instance, the levels of γ-glutamylglutamate and γ-glutamylglutamine have been measured in the rat hippocampus, as detailed in the table below. It is plausible that γ-Glu-His exists in similar picomolar to nanomolar per milligram of protein ranges in tissues where both GGT and histidine are available.

DipeptideTissueConcentration (pmol/mg protein)SpeciesReference
γ-GlutamylglutamateHippocampus19.4 ± 8.2Rat[1]
γ-GlutamylglutamineHippocampus40.3 ± 6.7Rat[1]

Table 1: Concentration of related γ-glutamyl dipeptides in rat hippocampus. Data are presented as mean ± SD.

Further research employing sensitive and specific analytical techniques is required to establish a comprehensive quantitative profile of γ-Glu-His across different mammalian tissues.

Experimental Protocols

The accurate quantification of γ-Glu-His in biological samples necessitates robust and validated analytical methodologies. The following sections outline a general workflow and specific protocols for tissue preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for peptide quantification.

Tissue Homogenization

Proper tissue homogenization is critical for the efficient extraction of peptides while minimizing degradation.

Protocol:

  • Tissue Collection: Excise fresh tissue and immediately freeze in liquid nitrogen. Store at -80°C until homogenization.

  • Lysis Buffer Preparation: Prepare a lysis buffer suitable for peptide extraction (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4). The addition of a protease inhibitor cocktail is recommended to prevent enzymatic degradation.

  • Homogenization:

    • Weigh the frozen tissue and add lysis buffer at a ratio of 100 mg of tissue per 900 μL of buffer.

    • Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, a bead mill homogenizer, or a similar device until no visible tissue fragments remain.

    • Throughout the process, maintain the sample at 2-8°C to minimize enzymatic activity.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and store it at -80°C for subsequent analysis.

Quantification by LC-MS/MS

LC-MS/MS provides the necessary selectivity and sensitivity for quantifying low-abundance peptides like γ-Glu-His in complex biological matrices.

Protocol:

  • Sample Preparation:

    • Thaw the tissue homogenate supernatant on ice.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the peptides.

    • The sample may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

  • Liquid Chromatography (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar peptides.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile) is typically used.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for peptide analysis.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of γ-Glu-His) and a specific product ion generated by its fragmentation in the collision cell.

      • Precursor Ion (Q1): m/z for [M+H]+ of γ-Glu-His.

      • Product Ion (Q3): A characteristic fragment ion of γ-Glu-His.

    • Optimization: The collision energy and other MS parameters should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

  • Quantification:

    • A standard curve is generated using a series of known concentrations of a γ-Glu-His analytical standard.

    • The concentration of γ-Glu-His in the biological sample is determined by comparing its peak area to the standard curve.

    • The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Biological Roles and Signaling Pathways

The biological functions of γ-Glu-His are an active area of research. Its synthesis via the γ-glutamyl cycle inherently links it to glutathione metabolism and cellular redox homeostasis.

The γ-Glutamyl Cycle

The γ-glutamyl cycle is a key pathway for glutathione degradation and the synthesis of its precursor amino acids. γ-Glu-His is an intermediate in this cycle when histidine acts as an acceptor for the γ-glutamyl group from glutathione.

GGC GSH Glutathione (GSH) (extracellular) GGT γ-Glutamyl Transferase (GGT) GSH->GGT gGluHis γ-Glu-His GGT->gGluHis Transpeptidation CysGly Cysteinylglycine GGT->CysGly His_in Histidine (extracellular) His_in->GGT gGCT γ-Glutamyl Cyclotransferase gGluHis->gGCT Transport GSH_synthesis Glutathione Synthesis CysGly->GSH_synthesis Hydrolysis & Transport Oxoproline 5-Oxoproline gGCT->Oxoproline His_out Histidine (intracellular) gGCT->His_out Oxoproline->GSH_synthesis Multiple Steps

Caption: The γ-Glutamyl Cycle and the formation of γ-Glu-His.

Neuromodulation

Given its presence in the brain, γ-Glu-His is hypothesized to play a role in neurotransmission. Studies on related γ-glutamyl peptides have shown that they can modulate glutamatergic neurotransmission. It is plausible that γ-Glu-His could interact with glutamate receptors or transporters, thereby influencing synaptic plasticity and neuronal excitability. However, the specific mechanisms of action of γ-Glu-His in the central nervous system remain to be elucidated.

Neuromodulation cluster_pre Synaptic Cleft Presynaptic Presynaptic Neuron GSH GSH Presynaptic->GSH Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal GGT GGT GSH->GGT gGluHis γ-Glu-His GGT->gGluHis GluReceptor Glutamate Receptor gGluHis->GluReceptor Modulation? GluReceptor->Postsynaptic

Caption: Hypothetical role of γ-Glu-His in neuromodulation.

Conclusion and Future Directions

γ-Glutamyl-histidine is a naturally occurring dipeptide in mammalian tissues with a biosynthetic pathway closely tied to glutathione metabolism. While its presence in excitable tissues suggests important physiological roles, particularly in the nervous system, a comprehensive understanding of its distribution, concentration, and specific functions is still emerging. Future research should focus on:

  • Quantitative Profiling: Utilizing advanced analytical techniques like LC-MS/MS to establish the precise concentrations of γ-Glu-His in a wide range of mammalian tissues under both physiological and pathological conditions.

  • Functional Characterization: Elucidating the specific molecular targets of γ-Glu-His, including its potential interactions with receptors and transporters, to unravel its role in signaling pathways.

  • Therapeutic Potential: Investigating the potential of γ-Glu-His and its analogs as therapeutic agents or biomarkers for diseases associated with altered glutathione metabolism or neuronal dysfunction.

The continued exploration of this intriguing dipeptide holds promise for new insights into cellular metabolism and the development of novel therapeutic strategies.

References

Gamma-Glutamyl-Histamine: A Comprehensive Technical Overview of its Discovery and Scientific Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, historical research milestones, and experimental protocols related to gamma-glutamyl-histamine (γ-Glu-His). This dipeptide, formed from the conjugation of L-glutamate and histamine, represents a significant, albeit specialized, area of neurotransmitter metabolism. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes associated biochemical pathways to facilitate a comprehensive understanding of this molecule.

Discovery and Key Historical Research Milestones

The initial identification of γ-Glu-His and the enzyme responsible for its synthesis occurred in the early 1980s. Research on the nervous system of the marine mollusk, Aplysia californica, led to the discovery of a novel metabolic pathway for histamine.

Key Milestones:

  • 1976: The formation of γ-Glu-His from histamine was first reported in the rat brain, suggesting a potential role for this compound in mammals.[1]

  • 1982: The definitive discovery and characterization of γ-Glu-His and its synthesizing enzyme, γ-glutamylhistamine synthetase, were described in the central nervous system of Aplysia californica by Stein and Weinreich.[2] This pivotal study established the enzymatic basis for its formation and provided initial biochemical characterization.[2]

Quantitative Data

The primary quantitative data available for γ-Glu-His largely stems from the initial characterization of its synthesizing enzyme, γ-glutamylhistamine synthetase, in Aplysia californica. These findings are crucial for understanding the kinetics of γ-Glu-His formation.

ParameterValueOrganism/TissueReference
γ-glutamylhistamine synthetase
Apparent Km for Histamine653 µMAplysia californica ganglia[2]
Apparent Km for L-Glutamate10.6 mMAplysia californica ganglia[2]
Enzyme Activity Distribution
Highest ActivityGanglia, nerve trunks, ganglionic capsuleAplysia californica[2]
Low Activity (<10% of ganglia)Muscle, heart, hemolymphAplysia californica[2]

Experimental Protocols

Assay for γ-Glutamylhistamine Synthetase Activity

This protocol is based on the methods described for the characterization of γ-glutamylhistamine synthetase in Aplysia californica. The assay measures the formation of radiolabeled γ-Glu-His from radiolabeled histamine.

Materials:

  • Tissue homogenate (source of enzyme)

  • [3H]Histamine

  • L-Glutamate

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Dowex 50W-X8 (H+ form) chromatography columns

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in Tris-HCl buffer: tissue homogenate, 10 mM L-glutamate, 5 mM ATP, 10 mM MgCl2, 2 mM DTT, and [3H]histamine.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1 mL of ice-cold water.

  • Separation of Product: Apply the diluted reaction mixture to a Dowex 50W-X8 column.

  • Elution of Unreacted Histamine: Wash the column with 10 mL of 1 M HCl to elute unreacted [3H]histamine.

  • Elution of γ-Glu-[3H]His: Elute the product, γ-Glu-[3H]His, with 5 mL of 4 M HCl.

  • Quantification: Add the eluate containing γ-Glu-[3H]His to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Express enzyme activity as picomoles of γ-Glu-His formed per minute per milligram of protein.

Isolation and Characterization of γ-Glutamyl-Histamine

This protocol outlines a general approach for the isolation and identification of γ-Glu-His from biological tissues, based on techniques used for similar biogenic amines and peptides.

Materials:

  • Biological tissue (e.g., brain, ganglia)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column

  • Fluorescence or Mass Spectrometry (MS) detector

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) for fluorescence detection[3][4][5]

  • γ-Glu-His standard (can be synthesized enzymatically or chemically)[6]

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample in ice-cold PCA or TCA to precipitate proteins and extract small molecules.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing γ-Glu-His and other small molecules.

  • Neutralization (if using PCA): Neutralize the supernatant with potassium hydroxide (KOH) and centrifuge to remove the potassium perchlorate precipitate.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate γ-Glu-His from other components.

  • Detection and Identification:

    • Fluorescence Detection: If using a fluorescence detector, perform pre- or post-column derivatization with an agent like OPA or FMOC-Cl to render γ-Glu-His fluorescent.[3][4][5] Identify the γ-Glu-His peak by comparing its retention time with that of a known standard.

    • Mass Spectrometry Detection: An MS detector provides a more specific identification based on the mass-to-charge ratio of γ-Glu-His.

  • Quantification: Quantify the amount of γ-Glu-His by comparing the peak area of the sample to a standard curve generated with known concentrations of the γ-Glu-His standard.

Signaling Pathways and Biological Function

The precise signaling pathways and physiological role of γ-Glu-His are not yet fully elucidated. However, based on its constituent molecules, its function is likely related to the modulation of histaminergic and/or glutamatergic systems. In invertebrates like Aplysia, the formation of γ-Glu-His is considered a primary mechanism for the inactivation of neuronally released histamine.[2] In vertebrates, where histamine is primarily metabolized through methylation and oxidation, the role of γ-Glu-His is less clear but its presence in the rat brain suggests a potential, albeit perhaps minor, metabolic or signaling function.[1][7][8]

Below are diagrams illustrating the synthesis of γ-Glu-His and the general signaling pathways of its parent molecules, histamine and glutamate.

gamma_glu_his_synthesis cluster_substrates Substrates cluster_products Products L-Glutamate L-Glutamate Synthetase γ-Glutamylhistamine Synthetase L-Glutamate->Synthetase Histamine Histamine Histamine->Synthetase ATP ATP ATP->Synthetase gamma-Glu-His This compound ADP + Pi ADP + Pi Synthetase->this compound Synthetase->ADP + Pi

Caption: Enzymatic synthesis of this compound.

histamine_signaling cluster_receptors Histamine Receptors cluster_h1_pathway H1 Pathway cluster_h2_pathway H2 Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R PLC_H1 PLC Activation H1R->PLC_H1 AC_H2 Adenylyl Cyclase Activation H2R->AC_H2 IP3_DAG IP3 & DAG Increase PLC_H1->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Physiological Response 1 Physiological Response 1 Ca2->Physiological Response 1 e.g., Smooth Muscle Contraction cAMP ↑ cAMP AC_H2->cAMP PKA PKA Activation cAMP->PKA Physiological Response 2 Physiological Response 2 PKA->Physiological Response 2 e.g., Gastric Acid Secretion

Caption: General histamine signaling pathways.

glutamate_signaling cluster_receptors Glutamate Receptors cluster_ion_flow Ion Influx Glutamate Glutamate NMDA NMDA Receptor (Ionotropic) Glutamate->NMDA AMPA AMPA Receptor (Ionotropic) Glutamate->AMPA Ca_Na_NMDA ↑ Ca²⁺, Na⁺ Influx NMDA->Ca_Na_NMDA Na_AMPA ↑ Na⁺ Influx AMPA->Na_AMPA Neuronal Excitation &\nSynaptic Plasticity Neuronal Excitation & Synaptic Plasticity Ca_Na_NMDA->Neuronal Excitation &\nSynaptic Plasticity Neuronal Excitation Neuronal Excitation Na_AMPA->Neuronal Excitation

Caption: General ionotropic glutamate signaling.

References

enzymatic synthesis of gamma-Glu-His via gamma-glutamyltranspeptidase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Synthesis of γ-L-Glutamyl-L-Histidine via γ-Glutamyltranspeptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-L-histidine (γ-Glu-His) is a dipeptide of significant interest due to its potential physiological activities. Traditional chemical synthesis of such γ-glutamyl peptides is often complex, requiring multiple protection and deprotection steps. Enzymatic synthesis using γ-glutamyltranspeptidase (GGT) offers a highly specific and efficient alternative. This guide details the principles, experimental protocols, and optimization strategies for the synthesis of γ-Glu-His catalyzed by GGT. It provides researchers with the necessary information to produce and analyze this dipeptide for applications in pharmacology and drug development.

Introduction to γ-Glutamyltranspeptidase (GGT)

γ-Glutamyltranspeptidase (GGT; EC 2.3.2.2) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism.[1][2][3] It catalyzes the cleavage of the γ-glutamyl bond in glutathione and other γ-glutamyl compounds and transfers the released γ-glutamyl moiety to an acceptor, which can be an amino acid, a short peptide, or water.[4][5] The versatility of GGT makes it a valuable biocatalyst for the synthesis of various γ-glutamyl peptides.[6]

The enzymatic reaction can proceed via two competing pathways:

  • Transpeptidation : The transfer of the γ-glutamyl group to an amino acid or peptide acceptor. This is the desired pathway for synthesizing new γ-glutamyl compounds like γ-Glu-His.

  • Hydrolysis : The transfer of the γ-glutamyl group to water, resulting in the formation of glutamate.[2][3]

Reaction conditions, particularly pH, can be modulated to favor transpeptidation over hydrolysis, with alkaline conditions (pH 9-10) generally promoting the synthesis of the target dipeptide.[7][8]

Enzymatic Reaction Mechanism

The synthesis of γ-Glu-His by GGT follows a two-step, modified ping-pong mechanism.[1][9]

  • Acylation (Formation of γ-Glutamyl-Enzyme Intermediate) : The γ-glutamyl donor (e.g., L-Glutamine or Glutathione) binds to the active site of GGT. The γ-glutamyl group is covalently transferred to a key amino acid residue in the enzyme's active site (typically a threonine residue), forming a γ-glutamyl-enzyme intermediate and releasing the donor's leaving group.[7]

  • Deacylation (Transpeptidation) : The acceptor amino acid, L-histidine, binds to the acceptor site on the enzyme. The γ-glutamyl group is then transferred from the enzyme to the amino group of L-histidine, forming the γ-Glu-His dipeptide and regenerating the free enzyme.[7]

GGT_Mechanism GGT Free GGT Enzyme Intermediate γ-Glutamyl-GGT Intermediate GGT->Intermediate Donor γ-Glutamyl Donor (e.g., L-Gln) Donor->GGT 1. Acylation Acceptor L-Histidine Acceptor->Intermediate 2. Deacylation (Transpeptidation) Intermediate->GGT Product γ-Glu-His Intermediate->Product LeavingGroup Leaving Group (e.g., NH₃) Intermediate->LeavingGroup

Caption: Ping-pong mechanism for GGT-catalyzed γ-Glu-His synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of γ-Glu-His.

Materials and Reagents
  • Enzyme : γ-Glutamyltranspeptidase (e.g., from E. coli or Bacillus altitudinis).[6][10]

  • γ-Glutamyl Donor : L-Glutamine (L-Gln) or Glutathione (GSH).

  • Acceptor : L-Histidine (L-His).

  • Buffers : Tris-HCl, Sodium Phosphate buffer.

  • Purification Resins : Anion exchange resin (e.g., Dowex 1x8).[10]

  • Analytical Reagents : TLC plates (silica gel), HPLC-grade solvents (e.g., acetonitrile, water), derivatization agents if required.

General Experimental Workflow

The overall process involves setting up the enzymatic reaction, monitoring its progress, terminating the reaction, and then purifying and analyzing the final product.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization A1 Prepare Buffer (e.g., Tris-HCl, pH 9.7) A2 Dissolve Substrates (L-Gln and L-His) A1->A2 A3 Add GGT Enzyme to initiate reaction A2->A3 B1 Incubate at Optimal Temperature (e.g., 37°C) A3->B1 B2 Monitor Progress (e.g., via TLC or HPLC) B1->B2 B3 Terminate Reaction (e.g., by boiling) B2->B3 C1 Centrifuge to remove precipitated enzyme B3->C1 C2 Load supernatant onto Anion Exchange Column C1->C2 C3 Elute with Gradient (e.g., Formic Acid) C2->C3 D1 Analyze fractions by TLC/HPLC C3->D1 D2 Pool and Lyophilize pure fractions D1->D2 D3 Confirm Structure (Mass Spec, NMR) D2->D3 Final Final D3->Final Pure γ-Glu-His

Caption: General workflow for enzymatic synthesis of γ-Glu-His.
Enzymatic Synthesis Protocol

This protocol is based on optimized conditions reported for γ-Glu-His and similar dipeptide syntheses.[7][8]

  • Reaction Mixture Preparation :

    • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.7.

    • Dissolve the γ-glutamyl donor (L-Glutamine) and the acceptor (L-Histidine) in the buffer to a final concentration of 300 mM each (1:1 molar ratio).

  • Enzyme Addition :

    • Add γ-glutamyltranspeptidase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 U/mL.[8]

  • Incubation :

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • The reaction time can range from 3 to 24 hours. Monitor the reaction's progress periodically by taking small aliquots for analysis.[8]

  • Reaction Termination :

    • Once the reaction has reached equilibrium or the desired yield, terminate it by heating the mixture to 100°C for 10 minutes to denature and precipitate the enzyme.

Purification Protocol

This protocol is adapted from methods used for similar γ-glutamyl peptides.[10]

  • Enzyme Removal : Centrifuge the heat-terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Collect the supernatant.

  • Ion-Exchange Chromatography :

    • Equilibrate an anion exchange column (e.g., Dowex 1x8, formate form) with deionized water.

    • Load the supernatant onto the column.

    • Wash the column with deionized water to remove unreacted L-histidine and other cationic/neutral components.

    • Elute the bound γ-Glu-His and unreacted L-glutamine using a linear gradient of formic acid (e.g., 0 to 2 M).

  • Fraction Analysis : Collect fractions and analyze them using TLC or HPLC to identify those containing pure γ-Glu-His.

  • Final Step : Pool the pure fractions and lyophilize to obtain the final product as a powder.

Analysis and Characterization
  • Thin-Layer Chromatography (TLC) : Spot samples on a silica TLC plate and develop using a solvent system like 1-propanol:ammonium hydroxide (6:4, v/v).[11] Visualize spots with ninhydrin spray.

  • High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase C18 column. The mobile phase can consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is typically done at 210-220 nm.

  • Mass Spectrometry (MS) and NMR Spectroscopy : Confirm the identity and structure of the purified product by determining its molecular weight (MS) and proton/carbon chemical shifts (NMR).[10]

Optimization of Synthesis

The yield of γ-Glu-His is highly dependent on several reaction parameters. The data below summarizes optimal conditions found in the literature for γ-Glu-His and provides comparative data from the synthesis of a similar peptide, γ-Glu-Trp, to illustrate the effects of varying conditions.

Table 1: Summary of Reaction Conditions for Enzymatic Synthesis of γ-Glutamyl Peptides

ParameterOptimal Value for γ-Glu-HisEffect on Yield (Observed in γ-Glu-Trp Synthesis[8])
pH 9.7[7]Yield increases significantly from pH 6 to 10, with pH 10 being optimal.
Temperature 37°CYield increases with temperature up to 37°C, then decreases at higher temperatures.
Substrate Conc. 300 mM[7]Yield increases with substrate concentration up to 0.1 M, then may decrease at higher concentrations.
Donor:Acceptor Ratio 1:1[7]A higher ratio of acceptor to donor (e.g., 1:3) can significantly increase product yield.
Reaction Time ~3-5 hoursReaction typically reaches equilibrium after 3 hours; longer times do not increase yield.
Enzyme Load Empirically determinedYield increases with enzyme concentration up to a saturation point (e.g., 0.1% m/v).
Achieved Yield 48%[7]N/A

Conclusion

The enzymatic synthesis of γ-Glu-His using γ-glutamyltranspeptidase provides a direct and efficient route to this valuable dipeptide, avoiding the complexities of traditional organic synthesis. By carefully optimizing key parameters such as pH, temperature, and substrate ratios, researchers can achieve significant yields. The protocols and data presented in this guide serve as a comprehensive resource for the production, purification, and analysis of γ-Glu-His, facilitating further research into its biological functions and potential therapeutic applications.

References

The Pivotal Role of γ-Glutamyl-Histidine in Glutathione Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the dipeptide γ-glutamyl-histidine (γ-Glu-His) in the intricate network of glutathione (GSH) metabolism. While often considered a minor player, emerging evidence points to γ-Glu-His as a significant modulator of the γ-glutamyl cycle and a signaling molecule in its own right. This document details the biosynthesis, degradation, and potential regulatory functions of γ-Glu-His, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. A key focus is its interaction with γ-glutamyltransferase (GGT) and its newly identified role as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR), opening new avenues for therapeutic intervention.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine; GSH) is the most abundant intracellular thiol, playing a critical role in antioxidant defense, detoxification, and cellular signaling.[1] Its metabolism is tightly regulated through the γ-glutamyl cycle. Within this cycle, a family of γ-glutamyl peptides exists, formed through the action of γ-glutamyltransferase (GGT). Among these, γ-glutamyl-histidine (γ-Glu-His) has garnered increasing interest. This dipeptide, composed of glutamate and histidine linked by a γ-glutamyl bond, is not merely a byproduct of GSH breakdown but an active participant in cellular physiology.[2] This guide elucidates the multifaceted role of γ-Glu-His in glutathione metabolism and cellular signaling.

Biosynthesis and Degradation of γ-Glu-His

The metabolism of γ-Glu-His is intrinsically linked to the activity of γ-glutamyltransferase (GGT), a cell-surface enzyme that plays a central role in the catabolism of extracellular GSH.[3]

2.1. Biosynthesis via Transpeptidation:

The primary route of γ-Glu-His synthesis is through the transpeptidation reaction catalyzed by GGT. In this reaction, the γ-glutamyl moiety of a donor molecule, most commonly extracellular GSH, is transferred to an acceptor amino acid, in this case, L-histidine.[2]

  • Reaction: GSH + L-Histidine --(GGT)--> γ-Glu-His + Cys-Gly

2.2. Degradation via Hydrolysis:

γ-Glu-His can also be degraded by GGT through hydrolysis, where water acts as the acceptor for the γ-glutamyl group, releasing glutamate and histidine.[2]

  • Reaction: γ-Glu-His + H₂O --(GGT)--> Glutamate + L-Histidine

The balance between these two reactions is influenced by the relative concentrations of acceptor amino acids and water in the vicinity of GGT.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of γ-Glu-His metabolism is crucial for evaluating its physiological significance. While specific kinetic parameters for γ-Glu-His with GGT are not extensively documented, data from related substrates provide a valuable comparative framework.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Notes
γ-Glutamyltransferase (GGT)Glutathione (GSH)10.60 ± 0.07Not specifiedDetermined using a glutamate release assay with human GGT1. This Km is within the physiological range of serum GSH (5-20 µM).[4]
γ-Glutamyltransferase (GGT)Oxidized Glutathione (GSSG)8.80 ± 0.05Not specifiedDetermined using a glutamate release assay with human GGT1.[4]
γ-Glutamyltransferase (GGT)S-Nitrosoglutathione (GSNO)398 ± 31165 ± 16 µM/minDetermined spectrophotometrically. The Vmax is expressed per unit of enzyme activity (525 mU/mL), not per mg of protein.[5]
γ-Glutamyltransferase (GGT)γ-Glutamyl-p-nitroanilide1870Not specifiedFor hog kidney GGT.[6]
Glutathione ReductaseOxidized Glutathione (GSSG)55 - 65Not specifiedFor human erythrocyte enzyme.[7]
Glutathione PeroxidaseGlutathione (GSH)1000 - 5000Not specifiedThe Km for GSH can vary depending on the specific isozyme and the peroxide substrate used.

Table 1: Kinetic Parameters of Enzymes in Glutathione Metabolism

MetaboliteLocationConcentration RangeNotes
γ-Glu-HisExtracellular (Rat Striatum, Ischemic)Increased 24- to 67-fold from baselineDemonstrates the potential for significant accumulation under pathological conditions. Basal concentrations were not specified.[8]
γ-Glu-HisIntracellular (Rat Striatum, Anoxic)Increased 17- to 20-fold from baselineIndicates intracellular accumulation under anoxic conditions. Basal concentrations were not specified.[8]
Glutathione (GSH)Intracellular1 - 10 mMVaries by cell type, with the highest concentrations in the liver.[9]
HistidineBrain TissueVaries by region, generally in the low µM rangeCan be influenced by dietary intake and metabolic state.[10]

Table 2: Physiological Concentrations of γ-Glu-His and Related Metabolites

Role in Glutathione Homeostasis

The involvement of γ-Glu-His in the γ-glutamyl cycle positions it as a modulator of GSH homeostasis.

  • Precursor Supply: The degradation of extracellular γ-Glu-His by GGT releases glutamate and histidine. While histidine is not a direct precursor for GSH synthesis, the liberated glutamate can be transported into the cell and utilized for the de novo synthesis of GSH.

  • Cysteine Availability: GGT-mediated breakdown of extracellular GSH is a key mechanism for salvaging cysteine, the rate-limiting amino acid for intracellular GSH synthesis.[2] The formation of γ-Glu-His from GSH competes with the direct hydrolysis of GSH, which also releases cysteine (as part of cysteinyl-glycine). The relative rates of these reactions can therefore influence the availability of cysteine for GSH replenishment.

Signaling Role of γ-Glu-His: Allosteric Modulation of the Calcium-Sensing Receptor

Recent groundbreaking research has identified a novel signaling function for γ-glutamyl peptides, including those structurally similar to γ-Glu-His. These peptides act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a class C G-protein coupled receptor (GPCR).[2][11]

The CaSR is a crucial regulator of systemic calcium homeostasis and is involved in a variety of cellular processes.[5] As allosteric modulators, γ-glutamyl peptides bind to a site on the receptor distinct from the primary agonist (extracellular Ca²⁺) binding site. This binding enhances the receptor's sensitivity to Ca²⁺, leading to the activation of downstream signaling pathways.[4]

The activation of the CaSR by γ-Glu-His and related peptides can trigger several intracellular signaling cascades:

  • Gq/11 Pathway: Activation of the Gαq subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

This newfound signaling role for γ-Glu-His opens up exciting possibilities for its involvement in a wide range of physiological and pathological processes, including neurotransmission, hormone secretion, and cellular proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of γ-Glu-His and its role in glutathione metabolism.

6.1. Quantification of γ-Glu-His by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the preparation of cell lysates and subsequent analysis by HPLC.

  • Sample Preparation (Cell Lysates):

    • Culture cells to the desired density in a 10 cm plate.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

    • Add 200 µL of cold 0.1 M perchloric acid to the cell pellet and vortex thoroughly.[2]

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized cellular metabolites.[2]

    • The pH of the supernatant can be adjusted to ~7.0 with a potassium carbonate solution if required for the specific HPLC method.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used for the separation of small peptides and amino acids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Detection: Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) followed by fluorescence detection provides high sensitivity. Alternatively, UV detection can be used, although it is generally less sensitive.[12]

    • Standard Curve: A standard curve should be generated using known concentrations of γ-Glu-His to enable accurate quantification.

6.2. γ-Glutamyltransferase (GGT) Activity Assay

This spectrophotometric assay measures the activity of GGT using the chromogenic substrate L-γ-glutamyl-p-nitroanilide (γ-GPNA).

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Solution: 20 mM L-γ-glutamyl-p-nitroanilide in 1 N HCl.

    • Acceptor Solution: 100 mM Glycylglycine in Assay Buffer.

    • Sample: Cell lysate or purified GGT enzyme.

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer and Acceptor Solution.

    • Add the sample containing GGT activity to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the Substrate Solution.

    • Measure the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a high molar absorptivity at this wavelength.

    • The rate of change in absorbance is directly proportional to the GGT activity.

    • To investigate the interaction of γ-Glu-His with GGT, γ-Glu-His can be included in the reaction mixture as a potential substrate or inhibitor, and its effect on the rate of p-nitroaniline formation can be monitored.

6.3. Glutathione Reductase (GR) Activity Assay

This assay measures the activity of GR by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG).

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • NADPH Solution: 2 mM NADPH in Assay Buffer.

    • GSSG Solution: 20 mM GSSG in Assay Buffer.

    • Sample: Cell lysate or purified GR enzyme.

  • Procedure:

    • In a cuvette, combine Assay Buffer, NADPH Solution, and the sample containing GR activity.

    • Initiate the reaction by adding the GSSG Solution.

    • Immediately monitor the decrease in absorbance at 340 nm. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

    • The rate of decrease in absorbance is directly proportional to the GR activity.

    • To assess the effect of γ-Glu-His on GR activity, the dipeptide can be pre-incubated with the enzyme before the addition of GSSG, and any change in the reaction rate can be recorded.

6.4. Glutathione Peroxidase (GPX) Activity Assay

This coupled enzyme assay measures GPX activity by monitoring the regeneration of GSH by glutathione reductase.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA.

    • Glutathione Reductase Solution: 10 U/mL in Assay Buffer.

    • GSH Solution: 50 mM GSH in Assay Buffer.

    • NADPH Solution: 4 mM NADPH in Assay Buffer.

    • Peroxide Substrate: 2.5 mM tert-butyl hydroperoxide or cumene hydroperoxide in water.

    • Sample: Cell lysate or purified GPX enzyme.

  • Procedure:

    • In a cuvette, combine Assay Buffer, Glutathione Reductase Solution, GSH Solution, NADPH Solution, and the sample containing GPX activity.

    • Incubate for 5 minutes at room temperature to allow for the reduction of any existing GSSG.

    • Initiate the reaction by adding the Peroxide Substrate.

    • Immediately monitor the decrease in absorbance at 340 nm. The oxidation of NADPH by glutathione reductase to regenerate GSH is proportional to the GPX activity.

    • To investigate if γ-Glu-His can act as a substrate for GPX, it can be substituted for GSH in the reaction mixture.

Mandatory Visualizations

7.1. Signaling Pathways

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space gamma-Glu-His This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Allosteric Modulation Ca2_ext Ca²⁺ Ca2_ext->CaSR Agonist Gq Gαq CaSR->Gq Activates Gi Gαi CaSR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_int Ca²⁺ ER->Ca2_int Releases AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production

Caption: γ-Glu-His as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) signaling pathway.

7.2. Experimental Workflows

HPLC_Workflow start Cell Culture (10 cm plate) wash Wash with ice-cold PBS start->wash scrape Scrape cells in PBS wash->scrape centrifuge1 Centrifuge (300 x g, 5 min) scrape->centrifuge1 add_pca Add 0.1 M Perchloric Acid centrifuge1->add_pca precipitate Protein Precipitation (10 min on ice) add_pca->precipitate centrifuge2 Centrifuge (10,000 x g, 10 min) precipitate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for sample preparation from cultured cells for HPLC analysis of γ-Glu-His.

7.3. Logical Relationships

GGT_Reactions GSH Glutathione (GSH) GGT γ-Glutamyl- transferase (GGT) GSH->GGT Histidine L-Histidine Histidine->GGT gamma_Glu_His γ-Glu-His GGT->gamma_Glu_His Transpeptidation Cys_Gly Cys-Gly GGT->Cys_Gly Glutamate Glutamate GGT->Glutamate Hydrolysis Histidine2 L-Histidine GGT->Histidine2 gamma_Glu_His->GGT Water H₂O Water->GGT

Caption: Dual catalytic functions of γ-glutamyltransferase (GGT) in the metabolism of γ-Glu-His.

Conclusion

γ-Glutamyl-histidine is emerging from the shadow of its well-known tripeptide relative, glutathione, as a dipeptide with significant biological roles. Its intimate connection with the γ-glutamyl cycle, mediated by the dual functions of GGT, underscores its importance in maintaining cellular glutathione homeostasis. Furthermore, the discovery of its function as an allosteric modulator of the Calcium-Sensing Receptor unveils a previously unrecognized signaling capacity. This technical guide provides a comprehensive overview of the current knowledge on γ-Glu-His, offering researchers and drug development professionals a solid foundation for further investigation. The provided experimental protocols and pathway diagrams serve as practical tools to facilitate future studies aimed at unraveling the full therapeutic potential of this intriguing dipeptide. Further research into the specific kinetics of γ-Glu-His with GGT and its precise physiological concentrations will be crucial in fully elucidating its role in health and disease.

References

An In-depth Technical Guide to L-gamma-Glutamyl-L-histidine: Chemical Structure, Stereochemistry, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-gamma-glutamyl-L-histidine is a naturally occurring dipeptide comprised of L-glutamic acid and L-histidine. A key feature of this molecule is the unconventional peptide bond formed between the gamma-carboxyl group of the glutamic acid residue and the alpha-amino group of the histidine residue. This dipeptide is a significant intermediate in the gamma-glutamyl cycle, a crucial pathway for glutathione metabolism and amino acid transport across cell membranes. Understanding the precise chemical structure, stereochemistry, and biological context of L-gamma-glutamyl-L-histidine is vital for research in areas such as enzymology, drug delivery, and the study of metabolic pathways. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role in cellular signaling.

Chemical Structure and Stereochemistry

L-gamma-glutamyl-L-histidine possesses two chiral centers, one at the alpha-carbon of each constituent amino acid. In the biologically active form, both amino acids are in the L-configuration. The defining structural characteristic is the gamma-linkage, which distinguishes it from the more common alpha-peptide bonds found in proteins.

Caption: Chemical structure of L-gamma-glutamyl-L-histidine.

Physicochemical Properties

Quantitative data for L-gamma-glutamyl-L-histidine is limited. The following table summarizes predicted properties for the dipeptide and experimental data for its constituent amino acids.

PropertyL-gamma-Glutamyl-L-histidine (Predicted)L-Glutamic Acid (Experimental)L-Histidine (Experimental)
Molecular Formula C₁₁H₁₆N₄O₅C₅H₉NO₄C₆H₉N₃O₂
Molecular Weight 284.27 g/mol 147.13 g/mol 155.15 g/mol
Water Solubility 6.37 g/L[1]8.6 g/L (25 °C)41.9 g/L (25 °C)
pKa (Strongest Acidic) 1.67[1]2.19 (α-COOH)[2]1.82 (α-COOH)[2]
pKa (Strongest Basic) 9.31[1]9.67 (α-NH₃⁺)[2]9.17 (α-NH₃⁺)[2]
pKa (Side Chain) -4.25 (γ-COOH)[2]6.00 (Imidazole)[2]
Specific Optical Rotation Not available+12.0° (c=2, H₂O)-38.5° (c=1, H₂O)

Experimental Protocols

Enzymatic Synthesis

This protocol is adapted from the enzymatic synthesis of γ-glutamyl-L-histidine using γ-glutamyltranspeptidase (GGT) from Escherichia coli.[3][4]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 300 mmol/L L-histidine and 300 mmol/L L-glutamine in a suitable buffer.

    • Adjust the pH of the reaction mixture to 9.7 with 2 N NaOH.

  • Enzymatic Reaction:

    • Add γ-glutamyltranspeptidase (GGT) to the reaction mixture to a final concentration of 200 µU/mL.

    • Incubate the reaction mixture at 37°C for 24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC or an amino acid analyzer to quantify the formation of L-gamma-glutamyl-L-histidine.

Purification

The synthesized L-gamma-glutamyl-L-histidine can be purified using anion-exchange chromatography.[3]

  • Column Preparation:

    • Pack a column with Dowex 1 x 8 resin (CH₃COO⁻ form).

    • Equilibrate the column with 0.5 N acetic acid.

    • Wash the column with distilled water.

  • Sample Loading and Elution:

    • Load the reaction mixture onto the equilibrated column.

    • Wash the column with distilled water to remove unbound substrates.

    • Elute L-gamma-glutamyl-L-histidine with a gradient of 0.05 N acetic acid.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the desired dipeptide using a suitable method (e.g., TLC, HPLC).

    • Pool the fractions containing pure L-gamma-glutamyl-L-histidine and lyophilize to obtain the final product.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified dipeptide in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected Chemical Shifts:

      • Signals corresponding to the protons of the glutamyl and histidyl residues are expected.

      • The α-protons of both residues will appear as multiplets.

      • The protons of the imidazole ring of histidine will appear in the aromatic region.

      • The methylene protons of the glutamic acid side chain will appear as distinct multiplets.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Expected Chemical Shifts:

      • Signals for the carbonyl carbons of the peptide bond and the carboxyl groups are expected in the downfield region.

      • Signals for the α-carbons and the carbons of the amino acid side chains will be observed.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified dipeptide in a solvent suitable for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.

  • ESI-MS Analysis:

    • Infuse the sample into an ESI mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Expected Fragmentation Pattern:

      • A characteristic fragmentation of γ-glutamyl peptides is the loss of ammonia (NH₃).

      • Other expected fragments include those resulting from the cleavage of the peptide bond, leading to b- and y-type ions.

      • Fragmentation of the histidine side chain may also be observed.

Biological Context and Signaling Pathways

L-gamma-glutamyl-L-histidine is an integral component of the gamma-glutamyl cycle . This cycle is a key metabolic pathway responsible for the synthesis and degradation of glutathione, as well as the transport of amino acids into cells.[5]

gamma_glutamyl_cycle GSH_out Glutathione (extracellular) GGT gamma-Glutamyl Transpeptidase (GGT) GSH_out->GGT donor AA_out Amino Acid (extracellular) AA_out->GGT acceptor (e.g., L-Histidine) GGH L-gamma-Glutamyl-L-histidine GGCT gamma-Glutamyl Cyclotransferase GGH->GGCT CysGly Cysteinylglycine Dipeptidase Dipeptidase CysGly->Dipeptidase GSH_in Glutathione (intracellular) Glu Glutamate GCL gamma-Glutamylcysteine Synthetase Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase Gly->GS gamma_GC gamma-Glutamylcysteine gamma_GC->GS Five_OP 5-Oxoproline OPase 5-Oxoprolinase Five_OP->OPase GGT->GGH GGT->CysGly Dipeptidase->Cys transport Dipeptidase->Gly transport GCL->gamma_GC GS->GSH_in GGCT->Glu transport GGCT->Five_OP OPase->Glu

Caption: The Gamma-Glutamyl Cycle.

In this pathway, γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, such as L-histidine, forming L-gamma-glutamyl-L-histidine. This dipeptide is then transported into the cell where it can be hydrolyzed to release glutamate and the original amino acid. This cycle effectively facilitates the uptake of amino acids and contributes to maintaining the intracellular pool of glutathione, a critical antioxidant.

References

The Biosynthesis of γ-Glutamyl-Histamine in Marine Mollusks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nervous system of certain marine mollusks, particularly the well-studied opisthobranch Aplysia californica, histamine's biological activity is terminated not by the typical pathways seen in vertebrates (such as methylation or oxidation), but by a unique enzymatic conjugation with L-glutamate. This process forms γ-glutamyl-histamine (γ-Glu-His), a stable and biologically inactive dipeptide. The enzyme responsible for this novel metabolic route is γ-glutamylhistamine synthetase (γ-GHA synthetase)[1]. This technical guide provides a comprehensive overview of the biosynthesis of γ-Glu-His, including its core pathway, quantitative enzymatic data, and detailed experimental protocols for its investigation.

Core Biosynthetic Pathway

The biosynthesis of γ-Glu-His is a single-step, ATP-dependent enzymatic reaction catalyzed by γ-GHA synthetase. The enzyme facilitates the formation of a peptide bond between the γ-carboxyl group of L-glutamate and the amino group of histamine[1]. This reaction effectively inactivates histamine, a key neurotransmitter in the molluscan nervous system.

The highest concentrations of γ-GHA synthetase activity are found in the ganglia, nerve trunks, and the capsule surrounding the ganglia of Aplysia californica, underscoring its importance in neural tissue. In contrast, muscle, heart, and hemolymph exhibit less than 10% of the enzymatic activity found in the ganglia[1].

The enzyme is soluble and demonstrates a high degree of substrate specificity. Of various glutamate analogs and γ-glutamyl compounds tested, only L-glutamate is effectively utilized as a substrate. Similarly, the enzyme has a higher affinity for histamine over other imidazole analogs[1].

Quantitative Data

The following table summarizes the key quantitative parameters of γ-glutamylhistamine synthetase activity as determined in in vitro studies using nervous tissue from Aplysia californica[1].

ParameterValueSubstrate
Apparent Km653 µMHistamine
Apparent Km10.6 mML-Glutamate

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of γ-glutamylhistamine synthetase. These protocols are based on the seminal work in the field and established biochemical techniques.

Preparation of Enzyme Extract

This protocol describes the preparation of a crude soluble enzyme extract from the circumesophageal ganglia of Aplysia californica.

Materials:

  • Circumesophageal ganglia from Aplysia californica

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM dithiothreitol (DTT)

  • Ice-cold centrifuge tubes

  • Glass-Teflon homogenizer

  • Refrigerated high-speed centrifuge

Procedure:

  • Dissect the circumesophageal ganglia from Aplysia californica and immediately place them in ice-cold homogenization buffer.

  • Homogenize the tissue in 10 volumes of homogenization buffer using a glass-Teflon homogenizer. Perform homogenization on ice.

  • Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble γ-GHA synthetase. This supernatant serves as the crude enzyme preparation for subsequent assays.

γ-Glutamylhistamine Synthetase Assay

This radioenzymatic assay measures the activity of γ-GHA synthetase by quantifying the formation of radiolabeled γ-Glu-His from radiolabeled histamine.

Materials:

  • Crude enzyme preparation

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Histamine (specific activity ~10-30 Ci/mmol)

  • L-Glutamate solution (1 M)

  • ATP solution (100 mM)

  • Magnesium chloride (MgCl₂) solution (100 mM)

  • Dithiothreitol (DTT) solution (100 mM)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction mixture contains:

    • 50 µL Crude enzyme preparation

    • 10 µL Assay buffer

    • 10 µL [³H]Histamine (final concentration ~100 µM)

    • 10 µL L-Glutamate (final concentration ~10 mM)

    • 5 µL ATP (final concentration ~5 mM)

    • 5 µL MgCl₂ (final concentration ~5 mM)

    • 10 µL DTT (final concentration ~10 mM)

  • Initiate the reaction by adding the enzyme preparation and incubate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 100 µL of ice-cold 10% TCA.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Separate the product, [³H]γ-Glu-His, from the unreacted [³H]histamine using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiochemical detection.

  • Quantify the amount of [³H]γ-Glu-His formed by liquid scintillation counting of the corresponding fractions.

  • Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Mandatory Visualizations

Biosynthesis Pathway of γ-Glutamyl-Histamine

Biosynthesis_of_gamma_Glu_His cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product cluster_cofactors Cofactors Histamine Histamine gamma_GHA_Synthetase γ-Glutamylhistamine Synthetase Histamine->gamma_GHA_Synthetase L_Glutamate L-Glutamate L_Glutamate->gamma_GHA_Synthetase gamma_Glu_His γ-Glutamyl-Histamine gamma_GHA_Synthetase->gamma_Glu_His Catalysis ATP ATP ATP->gamma_GHA_Synthetase Energy Source Mg2plus Mg²⁺ Mg2plus->gamma_GHA_Synthetase Cofactor

Caption: Biosynthesis of γ-Glu-His in marine mollusks.

Experimental Workflow for γ-GHA Synthetase Assay

experimental_workflow start Start: Dissect Aplysia Ganglia homogenization Homogenize in Buffer start->homogenization centrifugation High-Speed Centrifugation (100,000 x g) homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme) centrifugation->supernatant assay_setup Set up Reaction Mixture: Enzyme, [³H]Histamine, L-Glu, ATP, Mg²⁺ supernatant->assay_setup incubation Incubate at 37°C assay_setup->incubation termination Terminate with TCA incubation->termination separation Separate Product (TLC/HPLC) termination->separation quantification Quantify [³H]γ-Glu-His (Scintillation Counting) separation->quantification analysis Calculate Enzyme Activity quantification->analysis end End analysis->end

Caption: Workflow for γ-GHA synthetase activity assay.

Conclusion

The biosynthesis of γ-glutamyl-histamine represents a significant and unique pathway for histamine metabolism in the nervous system of Aplysia californica and likely other marine mollusks. The characterization of γ-glutamylhistamine synthetase provides a foundation for understanding the regulation of histaminergic signaling in these organisms. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating area of invertebrate neurochemistry, with potential applications in comparative neurobiology and the development of novel pharmacological tools.

References

The Potential of gamma-Glutamyl-Histidine as a Biomarker in Liver Conditions: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

gamma-Glutamyl-Histidine (γ-Glu-His) is a dipeptide with emerging interest in the context of liver health. While current research is in its nascent stages, preclinical evidence suggests a potential hepatoprotective role, positioning it as a candidate for further investigation as a biomarker in various liver pathologies. This document provides a comprehensive overview of the existing, albeit limited, data on γ-Glu-His, its metabolic context, and hypothetical signaling pathways. It also outlines experimental methodologies for its quantification and proposes a roadmap for future research. It is critical to note that, at present, there is a significant lack of quantitative data on γ-Glu-His levels in human liver diseases, and the information presented herein is based on related compounds and preclinical studies.

Introduction: The Unexplored Potential of a Glutathione-Related Dipeptide

The landscape of liver disease biomarkers is continually evolving, with a pressing need for more specific and sensitive indicators of disease stage and progression. While the enzyme gamma-glutamyl transferase (GGT) is a well-established, albeit non-specific, marker of liver injury and oxidative stress, the diagnostic potential of smaller molecules involved in the gamma-glutamyl cycle, such as γ-Glu-His, remains largely unexplored.[1][2][3][4][5]

γ-Glu-His is formed through the activity of GGT, which transfers the gamma-glutamyl moiety from glutathione (GSH) to an acceptor amino acid, in this case, histidine. Given the central role of GSH in hepatic antioxidant defense and the involvement of histamine in inflammatory and fibrotic processes, γ-Glu-His is uniquely positioned at the intersection of these critical pathways.

Preclinical Evidence for a Hepatoprotective Role

To date, the most direct evidence for the involvement of γ-Glu-His in liver health comes from a preclinical study. In a rat model of carbon tetrachloride-induced liver damage, administration of γ-Glu-His demonstrated significant hepatoprotective effects. The key findings from this study were the normalization of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a reduction in hepatocellular injury. While this study provides a strong rationale for further investigation, it is essential to translate these findings to human liver diseases.

Quantitative Data: A Critical Gap in Current Knowledge

A thorough review of the existing scientific literature reveals a significant gap in quantitative data regarding the levels of γ-Glu-His in patients with various liver conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and viral hepatitis. The majority of clinical studies have focused on the enzymatic activity of GGT.

For context, the table below summarizes typical findings for GGT levels in different liver diseases. It is crucial to reiterate that this data pertains to the enzyme GGT and not the dipeptide γ-Glu-His.

Liver ConditionTypical Serum GGT Levels (IU/L)Reference Range (Female) (IU/L)Reference Range (Male) (IU/L)
Healthy Control < 305-278-38
NAFLD/NASH Moderately Elevated (e.g., 50-150)5-278-38
Alcoholic Liver Disease Markedly Elevated (e.g., >300)5-278-38
Cholestatic Liver Disease Significantly Elevated (e.g., >300)5-278-38
Viral Hepatitis (Chronic) Mild to Moderately Elevated5-278-38

Note: Reference ranges can vary between laboratories. The data presented are illustrative.

The absence of quantitative data for γ-Glu-His prevents the establishment of reference ranges and the determination of its sensitivity and specificity as a biomarker for liver disease.

Experimental Protocols for Quantification

General Protocol for γ-Glu-His Quantification by LC-MS/MS
  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is performed by adding a threefold volume of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of γ-Glu-His).

    • Tissue Homogenate: Liver tissue is homogenized in a suitable buffer, followed by protein precipitation as described above.

    • The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • The supernatant is collected and can be either directly injected or evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for enrichment.

  • Chromatographic Separation:

    • A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar compounds like dipeptides.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is employed, starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase to elute the analyte.

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

    • The instrument is set to multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for γ-Glu-His and its internal standard need to be determined by infusing the pure compounds.

      • Hypothetical Precursor Ion [M+H]+ for γ-Glu-His: m/z 285.1

      • Hypothetical Product Ions: To be determined experimentally, but would likely involve fragmentation of the peptide bond or loss of small neutral molecules.

    • Optimization of MS parameters such as declustering potential, collision energy, and cell exit potential is crucial for maximizing signal intensity.

  • Quantification:

    • A calibration curve is constructed by analyzing a series of standards of known concentrations of γ-Glu-His.

    • The concentration of γ-Glu-His in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanistic Insights

While the direct signaling pathways initiated by γ-Glu-His in the liver are yet to be elucidated, we can propose hypothetical mechanisms based on its metabolic context and its constituent amino acids.

Metabolic Pathway of γ-Glu-His Formation

The formation of γ-Glu-His is intrinsically linked to the gamma-glutamyl cycle, a key pathway for glutathione homeostasis.

G GSH Glutathione (GSH) (Extracellular) GGT Gamma-Glutamyl Transferase (GGT) GSH->GGT Substrate gGluHis gamma-Glu-His GGT->gGluHis Product CysGly Cysteinyl-Glycine GGT->CysGly Co-product His Histidine (Acceptor) His->GGT Acceptor Cell Hepatocyte CysGly->Cell Uptake gGluCycle Gamma-Glutamyl Cycle (Intracellular GSH Synthesis) Cell->gGluCycle gGluCycle->Cell

Caption: Metabolic formation of this compound via the gamma-glutamyl cycle.

Hypothetical Hepatoprotective Signaling of γ-Glu-His

Based on the known roles of glutamate and histamine in the liver, a hypothetical signaling pathway for the hepatoprotective effects of γ-Glu-His can be postulated. This model provides a framework for future experimental validation.

G gGluHis This compound Receptor Putative Receptor (e.g., Histamine Receptor) gGluHis->Receptor Binds to AntiInflammatory Anti-inflammatory Pathways Receptor->AntiInflammatory Activates Antioxidant Antioxidant Response (e.g., Nrf2 activation) Receptor->Antioxidant Activates HSC_Activation Hepatic Stellate Cell Activation AntiInflammatory->HSC_Activation Inhibits Hepatocyte_Protection Hepatocyte Protection Antioxidant->Hepatocyte_Protection Promotes Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Leads to Hepatocyte_Protection->Fibrosis Reduces

Caption: Hypothetical signaling pathway for the hepatoprotective effects of this compound.

Proposed Research Workflow

To validate γ-Glu-His as a viable biomarker for liver disease, a structured research workflow is necessary.

G Start Hypothesis: γ-Glu-His is a biomarker for liver disease MethodDev Method Development: LC-MS/MS assay for γ-Glu-His quantification Start->MethodDev Preclinical Preclinical Validation: Animal models of liver disease (NAFLD, ALD) MethodDev->Preclinical ClinicalCohort Cross-sectional Study: Quantify γ-Glu-His in patient cohorts Preclinical->ClinicalCohort Correlation Correlational Analysis: Associate γ-Glu-His levels with disease severity ClinicalCohort->Correlation Longitudinal Longitudinal Study: Monitor γ-Glu-His levels over time and with treatment Correlation->Longitudinal Validation Biomarker Validation: Assess sensitivity, specificity, and predictive value Longitudinal->Validation End Clinical Utility Validation->End

References

The Antioxidant Properties of Histidine-Containing Dipeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-containing dipeptides (HCDs), such as carnosine, anserine, homocarnosine, and balenine, are naturally occurring compounds found in high concentrations in muscle and brain tissues.[1] Extensive research has highlighted their significant antioxidant properties, positioning them as molecules of interest for therapeutic and nutraceutical applications. This technical guide provides an in-depth overview of the core antioxidant mechanisms of these dipeptides, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The antioxidant capacity of HCDs stems from a multi-faceted mechanism of action that includes the direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and inhibition of lipid peroxidation.[2][3] The imidazole ring of the histidine residue is a key structural feature responsible for these activities. This guide will delve into the specifics of these mechanisms, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Antioxidant Mechanisms

The antioxidant prowess of histidine-containing dipeptides is not attributed to a single mechanism but rather a combination of synergistic actions:

  • Reactive Oxygen Species (ROS) Scavenging: HCDs are effective scavengers of various ROS, including hydroxyl radicals and peroxyl radicals.[1] This direct radical-quenching ability helps to mitigate cellular damage caused by oxidative stress. The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals.[4]

  • Metal Ion Chelation: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The imidazole group of histidine-containing dipeptides can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions.[5]

  • Inhibition of Lipid Peroxidation: Cell membranes are particularly susceptible to oxidative damage through a process called lipid peroxidation. HCDs have been shown to inhibit this process, protecting cell membrane integrity and function.[6] This is achieved through both radical scavenging and metal ion chelation.

Quantitative Antioxidant Activity

The antioxidant activities of carnosine and anserine have been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative overview of their efficacy. Data for homocarnosine and balenine are less abundant in the literature but are included where available.

Table 1: DPPH Radical Scavenging Activity of Histidine-Containing Dipeptides

CompoundConcentration% InhibitionIC50 ValueReference
Carnosine20 mM~15%Not Reported[6]
Anserine20 mM~10%Not Reported[6]
Histidine20 mM~7%Not Reported[6]
1-Methylhistidine20 mM~12%Not Reported[6]

Table 2: Inhibition of Linoleic Acid Autoxidation by Histidine-Containing Dipeptides

CompoundConcentration (mM)Relative Antioxidant Activity (Induction Period in Days)Reference
Control-1.19[6]
Carnosine104.21[6]
Carnosine205.33[6]
Anserine103.89[6]
Anserine204.12[6]
Histidine202.54[6]
1-Methylhistidine203.15[6]

Table 3: Lipid Peroxidation Inhibition in a Bovine Brain Liposome System

CompoundIC50 (µM)Reference
Luteolin (Reference)15.2[7]
Rosmarinic Acid (Reference)21.4[7]

Note: Direct IC50 values for histidine-containing dipeptides in this specific assay were not available in the provided search results. This table is included to provide context on typical IC50 values for antioxidant compounds in a similar assay.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are tailored for the evaluation of histidine-containing dipeptides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test samples (histidine-containing dipeptides) dissolved in a suitable solvent (e.g., water or buffer)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a series of concentrations of the test dipeptides and the positive control.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test samples (histidine-containing dipeptides)

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test dipeptides and the positive control.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus sample concentration.[9]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

  • Source of lipids (e.g., linoleic acid emulsion, brain homogenate, or liposomes)

  • Pro-oxidant (e.g., FeSO4 and ascorbic acid)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Test samples (histidine-containing dipeptides)

  • Positive control (e.g., BHT, Vitamin E)

  • Water bath

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Induction of Lipid Peroxidation: Prepare a reaction mixture containing the lipid source, the pro-oxidant, and different concentrations of the test dipeptides or positive control. Incubate the mixture at 37°C for a specific period (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding TCA solution to precipitate proteins and other macromolecules.

  • Color Development: Add TBA solution to the mixture and heat it in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Centrifugation: Cool the samples and centrifuge to pellet the precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage of lipid peroxidation inhibition is calculated as follows:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control reaction (without the test sample), and A_sample is the absorbance of the reaction with the test sample.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The antioxidant effects of histidine-containing dipeptides are not limited to direct chemical reactions but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant defense system.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[5][10]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts HCD Histidine-Containing Dipeptides HCD->ROS scavenges Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Degradation Proteasomal Degradation Keap1->Degradation targets Nrf2 for Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) Antioxidant_Genes->Antioxidant_Proteins translates to Antioxidant_Proteins->ROS neutralize ERK_Signaling_Pathway Anserine Anserine Receptor Cell Surface Receptor Anserine->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Cell Survival, Proliferation) Transcription_Factors->Gene_Expression regulates Experimental_Workflow Protein_Source Protein Source (e.g., Muscle Tissue) Hydrolysis Enzymatic Hydrolysis Protein_Source->Hydrolysis Filtration Ultrafiltration/ Size-Exclusion Chromatography Hydrolysis->Filtration Fraction_Collection Peptide Fraction Collection Filtration->Fraction_Collection Antioxidant_Screening In Vitro Antioxidant Assays (DPPH, ABTS, etc.) Fraction_Collection->Antioxidant_Screening Active_Fraction Identification of Active Fractions Antioxidant_Screening->Active_Fraction LC_MS LC-MS/MS Analysis Active_Fraction->LC_MS Peptide_ID Peptide Identification & Sequencing LC_MS->Peptide_ID Synthesis Peptide Synthesis Peptide_ID->Synthesis Activity_Confirmation Confirmation of Antioxidant Activity Synthesis->Activity_Confirmation Structure_Activity_Relationship cluster_structure Structural Features cluster_activity Antioxidant Mechanisms Imidazole Imidazole Ring ROS_Scavenging ROS Scavenging Imidazole->ROS_Scavenging H-atom donation Metal_Chelation Metal Chelation Imidazole->Metal_Chelation Coordination Peptide_Bond Peptide Bond Peptide_Bond->ROS_Scavenging Influences stability Beta_Alanine β-Alanine/ γ-Aminobutyric acid Lipid_Peroxidation_Inhibition Lipid Peroxidation Inhibition Beta_Alanine->Lipid_Peroxidation_Inhibition Modulates lipophilicity Methylation Methylation of Imidazole Ring Methylation->ROS_Scavenging Alters electron density Methylation->Metal_Chelation Affects binding affinity ROS_Scavenging->Lipid_Peroxidation_Inhibition Metal_Chelation->Lipid_Peroxidation_Inhibition

References

Metabolic Fate of γ-Glutamyl-Histamine in the Vertebrate Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of γ-glutamyl-histamine (γ-Glu-His) in the vertebrate central nervous system (CNS). While the primary metabolic pathway for histamine in the vertebrate brain is methylation, evidence dating back to 1976 confirms the formation of γ-Glu-His in the rat brain, implicating the γ-glutamyl cycle in its metabolism.[1][2] This guide details the enzymatic processes likely responsible for the synthesis and degradation of γ-Glu-His, the cellular localization of these enzymes, and the experimental methodologies employed to study γ-glutamyl dipeptides in the CNS. Quantitative data from related compounds are presented to provide a framework for future investigations into γ-Glu-His metabolism. This document is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development interested in the potential roles of this and other γ-glutamyl peptides in the vertebrate brain.

Introduction

Histamine is a well-established neurotransmitter in the vertebrate CNS, playing a crucial role in various physiological processes, including wakefulness, attention, and appetite.[2] Its metabolism is tightly regulated, primarily through enzymatic methylation by histamine-N-methyltransferase (HMT).[2] However, an alternative metabolic pathway involving the formation of γ-glutamyl-histamine exists. While this pathway is well-characterized in some invertebrates, such as the marine mollusk Aplysia, its significance in the vertebrate CNS has been less explored.[3]

The formation of γ-glutamyl dipeptides is a key feature of the γ-glutamyl cycle, a metabolic pathway involved in glutathione (GSH) metabolism and amino acid transport.[4] The presence of γ-glutamyltransferase (GGT), the key enzyme in this cycle, in the vertebrate brain suggests a potential role for this pathway in the metabolism of various amine-containing compounds, including histamine.[1][5] Understanding the metabolic fate of γ-Glu-His is crucial for elucidating its potential physiological or pathophysiological roles in the vertebrate CNS and for the development of novel therapeutics targeting histaminergic systems.

Synthesis of γ-Glutamyl-Histamine

The synthesis of γ-Glu-His in the vertebrate CNS is likely catalyzed by γ-glutamyltransferase (GGT). This enzyme facilitates the transfer of the γ-glutamyl moiety from a donor molecule, typically glutathione (GSH), to an acceptor molecule, which in this case would be histamine.[1]

Key Enzyme: γ-Glutamyltransferase (GGT)
  • Reaction: GSH + Histamine → γ-Glutamyl-Histamine + Cysteine-Glycine

  • Cellular Localization: In the rat CNS, GGT-like immunoreactivity is predominantly found in non-neuronal elements.[5] Ependymal cells, satellite and Schwann cells of the dorsal root ganglia, and glial cells of the spinal cord and brain exhibit moderate to intense immunoreactivity for GGT.[5] Specifically, GGT is present in astrocytic endfeet surrounding blood vessels, as well as in some pericytes and periendothelial cells.[5] This localization suggests that the synthesis of γ-Glu-His may occur primarily in these non-neuronal compartments.

Evidence for γ-Glutamyl Dipeptide Synthesis in the CNS

Studies on the ischemic rat striatum have demonstrated the de novo synthesis of various γ-glutamyl dipeptides, including γ-glutamylglutamate, γ-glutamyltaurine, and γ-glutamylglutamine.[6] This synthesis was correlated with the activity of GGT, providing strong evidence for the capability of this enzyme to produce γ-glutamyl peptides in the vertebrate brain under certain conditions.[6] The foundational evidence for γ-Glu-His formation in the rat brain was established in a 1976 study by Konishi and Kakimoto, which identified its synthesis from histamine in vitro.[1]

Degradation of γ-Glutamyl-Histamine

The catabolism of γ-Glu-His in the vertebrate CNS is hypothesized to follow the established pathways for other γ-glutamyl dipeptides, primarily involving two key enzymes: γ-glutamylcyclotransferase and γ-glutamyl hydrolase.

Pathway 1: γ-Glutamylcyclotransferase (GGCT)
  • Reaction: γ-Glutamyl-Histamine → 5-oxoproline + Histamine

  • Function: GGCT catalyzes the intracellular conversion of γ-glutamyl amino acids into 5-oxoproline and the free amino acid (or in this case, histamine).[7][8] This enzyme is a crucial component of the γ-glutamyl cycle, allowing for the recovery of glutamate from γ-glutamyl peptides.[7] GGCT has been isolated and characterized from the human brain.[9]

Pathway 2: γ-Glutamyl Hydrolase (GGH)
  • Reaction: γ-Glutamyl-Histamine + H₂O → Glutamate + Histamine

  • Function: GGH, also known as conjugase, is a lysosomal enzyme that hydrolyzes the γ-glutamyl bond.[10][11] It can act as both an endo- and exopeptidase, cleaving γ-linked polyglutamates and glutamate from various molecules.[10][12] While its primary known substrates are folylpoly-γ-glutamates, its peptidase activity suggests it could also hydrolyze γ-Glu-His.[10]

Transport of γ-Glutamyl-Histamine

The mechanisms for the transport of γ-Glu-His into and out of cells in the CNS, as well as across the blood-brain barrier, have not been specifically elucidated. However, the transport of other dipeptides and related molecules can provide some insights. The peptide transporter PepT2 is known to transport dipeptides and is expressed in the brain.[13] Additionally, the efflux of various γ-glutamyl dipeptides from brain slices has been demonstrated, suggesting the existence of transport mechanisms for these molecules.[14]

Quantitative Data

Direct quantitative data on the kinetics of γ-Glu-His metabolism in the vertebrate CNS are scarce in the currently available literature. However, data from related γ-glutamyl peptides and from invertebrate γ-Glu-His synthetase can provide a useful reference point for future studies.

Table 1: Efflux of γ-Glutamyl Dipeptides from Rat Hippocampal Slices

DipeptideConditionMaximal Net Efflux (pmol/mg protein/min)
γ-GlutamylglutamateHigh Potassium (50 mM)0.07 ± 0.06[14]
γ-GlutamylcysteineHigh Potassium (50 mM)0.36 ± 0.13[14]
γ-GlutamylglutamineBasal0.79 ± 0.19[14]
γ-Glutamylglutamine+ Acivicin (GGT inhibitor)0.21 ± 0.07[14]

Table 2: Kinetic Properties of Aplysia γ-Glutamylhistamine Synthetase

SubstrateApparent Km
Histamine653 µM[3]
L-Glutamate10.6 mM[3]

Experimental Protocols

In Vitro Synthesis and Degradation Assays
  • Objective: To measure the synthesis and degradation of γ-Glu-His in brain homogenates or cell cultures.

  • Methodology:

    • Prepare brain tissue homogenates (e.g., from rat cortex or striatum) or cultured astrocytes in a suitable buffer.

    • For synthesis assays, incubate the preparation with radiolabeled histamine (e.g., [³H]-histamine) and a γ-glutamyl donor (e.g., GSH).

    • For degradation assays, incubate the preparation with synthesized γ-Glu-[³H]-His.

    • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

    • Separate the substrate and product (γ-Glu-His or histamine) using analytical techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).[1]

    • Quantify the amount of product formed using a radioactivity detector or by electrochemical detection after derivatization.

Microdialysis for In Vivo Monitoring
  • Objective: To measure the extracellular levels of γ-Glu-His in the brain of a living animal.

  • Methodology:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized animal.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals.

    • Analyze the dialysate for γ-Glu-His content using a highly sensitive analytical method such as HPLC coupled with mass spectrometry (LC-MS/MS).

Visualizations

Signaling Pathways and Logical Relationships

Metabolic_Fate_of_gamma_Glu_His cluster_synthesis Synthesis cluster_degradation Degradation GSH Glutathione (GSH) GGT γ-Glutamyltransferase (GGT) GSH->GGT Histamine Histamine Histamine->GGT gamma_Glu_His_syn γ-Glu-His GGT->gamma_Glu_His_syn Transpeptidation gamma_Glu_His_deg γ-Glu-His GGCT γ-Glutamylcyclotransferase (GGCT) gamma_Glu_His_deg->GGCT GGH γ-Glutamyl Hydrolase (GGH) gamma_Glu_His_deg->GGH Five_Oxoproline 5-Oxoproline GGCT->Five_Oxoproline Histamine_deg Histamine GGCT->Histamine_deg Cyclization GGH->Histamine_deg Hydrolysis Glutamate_deg Glutamate GGH->Glutamate_deg

Caption: Proposed metabolic pathways for the synthesis and degradation of γ-Glu-His in the vertebrate CNS.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue_Prep Brain Tissue Homogenate / Cell Culture Incubation Incubate with Substrates (e.g., [³H]-Histamine + GSH) Tissue_Prep->Incubation Reaction_Stop Quench Reaction Incubation->Reaction_Stop Separation HPLC / Ion-Exchange Chromatography Reaction_Stop->Separation Quantification Radioactivity / Electrochemical Detection Separation->Quantification Probe_Implant Implant Microdialysis Probe Perfusion Perfuse with aCSF Probe_Implant->Perfusion Sample_Collection Collect Dialysate Perfusion->Sample_Collection Analysis LC-MS/MS Analysis Sample_Collection->Analysis

Caption: General experimental workflows for studying γ-Glu-His metabolism.

Conclusion and Future Directions

The formation of γ-glutamyl-histamine is a confirmed, albeit likely minor, metabolic pathway for histamine in the vertebrate CNS. The synthesis is catalyzed by γ-glutamyltransferase, located primarily in non-neuronal cells, while degradation is proposed to occur via γ-glutamylcyclotransferase and/or γ-glutamyl hydrolase. Significant gaps remain in our understanding of the quantitative aspects of this pathway, its regulation, and its physiological significance.

Future research should focus on:

  • Quantitative Kinetics: Determining the kinetic parameters (Km, Vmax) of GGT for histamine and of the degrading enzymes for γ-Glu-His in the vertebrate brain.

  • Elucidation of Transport Mechanisms: Identifying the specific transporters responsible for the movement of γ-Glu-His across cell membranes and the blood-brain barrier.

  • Physiological Role: Investigating the potential roles of γ-Glu-His in neurotransmission, neuromodulation, or other physiological processes in the CNS. This could involve studying the effects of γ-Glu-His on neuronal activity and behavior.

  • Pathophysiological Implications: Exploring the potential involvement of altered γ-Glu-His metabolism in neurological and psychiatric disorders.

A deeper understanding of the metabolic fate of γ-Glu-His will provide valuable insights into the complex biochemistry of the histaminergic system and may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Gamma-Glutamyl Cycle and its Relation to Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-glutamyl cycle is a fundamental biochemical pathway responsible for the synthesis and degradation of glutathione (GSH), a critical cellular antioxidant. This cycle not only maintains redox homeostasis but is also intricately linked to amino acid transport and the synthesis of various dipeptides. A key enzyme, γ-glutamyl transpeptidase (GGT), plays a dual role by initiating GSH catabolism and catalyzing the transfer of the γ-glutamyl moiety to acceptor molecules, including amino acids and peptides, thereby directly synthesizing novel γ-glutamyl dipeptides. Furthermore, the degradation of GSH by GGT releases the dipeptide cysteinyl-glycine. Other enzymes within the cycle, such as γ-glutamylcysteine synthetase, also exhibit substrate promiscuity that contributes to the cellular pool of dipeptides. This guide provides a comprehensive overview of the γ-glutamyl cycle, elucidates its direct and indirect roles in dipeptide synthesis, presents key quantitative data, and details relevant experimental protocols for studying this vital pathway.

The Gamma-Glutamyl Cycle: An Overview

The γ-glutamyl cycle consists of six key enzymatic reactions that collectively manage the cellular balance of glutathione.[1] The cycle primarily functions as a salvage pathway for glutathione, breaking it down into its constituent amino acids for re-synthesis, and facilitating the transport of amino acids across the cell membrane.[2][3][4][5]

The enzymes involved in the cycle are:

  • γ-Glutamyl Transpeptidase (GGT): A membrane-bound enzyme that initiates the cycle by cleaving the γ-glutamyl bond of extracellular glutathione.[1]

  • Dipeptidase: Cleaves the dipeptide product of GGT action.

  • γ-Glutamyl Cyclotransferase (GGCT): Catalyzes the conversion of γ-glutamyl dipeptides into 5-oxoproline.[1]

  • 5-Oxoprolinase: An ATP-dependent enzyme that converts 5-oxoproline to glutamate.[6][7]

  • γ-Glutamylcysteine Synthetase (GCS) / Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis, which forms γ-glutamylcysteine from glutamate and cysteine.[4]

  • Glutathione Synthetase (GS): Catalyzes the final step in GSH synthesis by adding glycine to γ-glutamylcysteine.[4]

The cycle begins with the extracellular breakdown of glutathione (γ-glutamyl-cysteinyl-glycine) by GGT. GGT transfers the γ-glutamyl group to an acceptor amino acid, forming a γ-glutamyl-amino acid dipeptide, which is then transported into the cell. The remaining cysteinyl-glycine dipeptide is cleaved by a dipeptidase into cysteine and glycine, which are also transported into the cell. Inside the cell, γ-glutamyl cyclotransferase acts on the γ-glutamyl-amino acid to release the amino acid and form 5-oxoproline. 5-oxoprolinase then converts 5-oxoproline to glutamate in an ATP-dependent reaction. The three amino acids—glutamate, cysteine, and glycine—are now available for the intracellular re-synthesis of glutathione, completing the cycle.

Gamma_Glutamyl_Cycle The Gamma-Glutamyl Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH_out Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH_out->GGT CysGly Cysteinyl-Glycine (Dipeptide) Dipeptidase Dipeptidase CysGly->Dipeptidase GGT->CysGly Hydrolysis/ Transpeptidation gGlu_AA γ-Glutamyl-Amino Acid (Dipeptide) GGT->gGlu_AA Cys_out Cysteine Dipeptidase->Cys_out Gly_out Glycine Dipeptidase->Gly_out AA_in Amino Acid (Acceptor) AA_in->GGT Cys_in Cysteine Cys_out->Cys_in Transport Gly_in Glycine Gly_out->Gly_in Transport GGCT γ-Glutamyl Cyclotransferase gGlu_AA->GGCT AA_out Amino Acid Oxoproline 5-Oxoproline Oxoprolinase 5-Oxoprolinase Oxoproline->Oxoprolinase ATP → ADP Glu Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glu->GCS ATP → ADP Cys_in->GCS GS Glutathione Synthetase (GS) Gly_in->GS gGlu_Cys γ-Glutamylcysteine (Dipeptide) gGlu_Cys->GS ATP → ADP GSH_in Glutathione (GSH) GSH_in->GSH_out Export GGCT->AA_out GGCT->Oxoproline Oxoprolinase->Glu GCS->gGlu_Cys GS->GSH_in

Fig 1. Overview of the enzymes and substrates in the γ-glutamyl cycle.

The Role of the Gamma-Glutamyl Cycle in Dipeptide Synthesis

The γ-glutamyl cycle is a hub for dipeptide metabolism, contributing to their synthesis through several distinct mechanisms.

Direct Synthesis via γ-Glutamyl Transpeptidase (GGT)

The primary mechanism for novel dipeptide synthesis within this cycle is the transpeptidation reaction catalyzed by GGT.[8][9][10] This enzyme exhibits broad substrate specificity for its acceptor molecule.[11] After forming a γ-glutamyl-enzyme intermediate from a donor like GSH, GGT can transfer the γ-glutamyl moiety not just to water (hydrolysis) but also to various L-amino acids or even other dipeptides.[11][12]

  • Reaction: γ-Glutamyl-X (e.g., GSH) + Acceptor (Amino Acid or Peptide) → γ-Glutamyl-Acceptor (new dipeptide) + X

This transpeptidation activity allows the cell to generate a diverse range of γ-glutamyl dipeptides, depending on the availability of acceptor molecules in the extracellular space.[10]

Formation of Cysteinyl-Glycine

During the hydrolytic action of GGT on glutathione, the γ-glutamyl group is removed, releasing the dipeptide cysteinyl-glycine (Cys-Gly) .[1][10] This dipeptide is a direct product of the cycle's catabolic arm and serves as a precursor for the amino acids cysteine and glycine after being cleaved by dipeptidases.

Synthesis via Broad Substrate Specificity of GCS

A secondary pathway for dipeptide synthesis involves the enzyme γ-glutamylcysteine synthetase (GCS). While its primary role is to ligate glutamate and cysteine, some studies have shown that GCS can utilize other amino acids in place of cysteine, albeit with lower efficiency.[8] This results in the formation of various γ-glutamyl dipeptides (γ-Glu-X).

  • Reaction: Glutamate + Amino Acid (X) + ATP → γ-Glutamyl-Amino Acid (X) + ADP + Pi

These resulting dipeptides can then potentially be used by Glutathione Synthetase (GS) to form tripeptides.[8]

Dipeptide_Synthesis Dipeptide Synthesis Pathways cluster_ggt GGT-Mediated Synthesis cluster_gcs GCS-Mediated Synthesis GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase GSH->GGT CysGly Cysteinyl-Glycine (Dipeptide) GGT->CysGly Hydrolysis gGlu_AA γ-Glutamyl-AA (New Dipeptide) GGT->gGlu_AA Transpeptidation Acceptor_AA Acceptor Amino Acid (AA) Acceptor_AA->GGT Glu Glutamate GCS γ-Glutamylcysteine Synthetase Glu->GCS ATP gGlu_Other_AA γ-Glutamyl-AA (New Dipeptide) GCS->gGlu_Other_AA Other_AA Other Amino Acid (e.g., Valine) Other_AA->GCS Title Pathways of Dipeptide Formation Linked to the γ-Glutamyl Cycle

Fig 2. Dipeptide synthesis via GGT and GCS enzymes.

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the γ-glutamyl cycle are dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[13][14] A lower Km signifies a higher affinity.

Table 1: Kinetic Parameters of Key Enzymes in the γ-Glutamyl Cycle

EnzymeOrganism/SourceSubstrateKm (µM)NotesReference(s)
γ-Glutamyl Transpeptidase (GGT) Human Liverγ-Glutamyl-3-carboxy-4-nitroanilide-Exhibits complex kinetics with different pH profiles for hydrolysis and transfer reactions.[15]
Rat Organsγ-Glutamyl-p-nitroanilide610 - 1430Khs (constant of half saturation) varies between glycoforms.[16]
GeneralS-Nitrosoglutathione (GSNO)398Comparable to other γ-glutamyl substrates.[17][18]
γ-Glutamylcysteine Synthetase (GCS/GCL) Rat HoloenzymeGlutamate1400-[19]
Mouse HoloenzymeGlutamate-Lower Km for Glu and higher Ki for GSH compared to GCLC monomer.[20]
A. thalianaGlutamate9100Monomeric protein with different regulation than mammalian GCL.[21]
A. thalianaCysteine2700-[21]
MouseATP-GCLM subunit decreases Km for ATP by ~6-fold.[22]
Glutathione Synthetase (GS) Recombinant RatATP37-[23][24]
Recombinant RatGlycine913-[23][24]
Recombinant Ratγ-Glutamyl Substrate-Exhibits negative cooperativity (Hill coefficient = 0.576).[23]
γ-Glutamylcyclotransferase (GGCT) Human Erythrocytesγ-Glutamyl-L-alanine2200Maximum reaction rate at pH 9.0.[25]
Human Recombinantγ-Glutamyl-L-alanine-Activity of 50.3 ± 1.22 µmol/min/mg.[26]
5-Oxoprolinase Wheat GermATP400Requires divalent and monovalent cations.[27]
Wheat Germ5-Oxo-L-proline14-[27]

Experimental Protocols: Measurement of GGT Activity

The activity of γ-Glutamyl Transpeptidase is a key indicator of the functional status of the γ-glutamyl cycle and is often measured as a clinical biomarker for liver function.[28] A common method is a colorimetric assay using a synthetic substrate.

Principle

GGT activity is determined using a coupled enzyme assay. GGT catalyzes the transfer of the γ-glutamyl group from a chromogenic substrate, such as L-γ-glutamyl-p-nitroanilide (GGPNA) or L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor like glycylglycine. This reaction liberates a colored product (e.g., p-nitroanilide or 5-amino-2-nitrobenzoate), which can be quantified spectrophotometrically at a specific wavelength (typically 405-418 nm).[28][29][30][31] The rate of color formation is directly proportional to the GGT activity in the sample.

Materials
  • GGT Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)

  • GGT Substrate (e.g., L-γ-Glutamyl-p-nitroanilide)

  • Sample (Serum, plasma, or tissue homogenate)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Standard (e.g., p-nitroanilide, pNA) for calibration curve

Sample Preparation
  • Serum/Plasma: Samples can often be used directly. Ensure they are free of hemolysis.[28]

  • Tissue Homogenate: Weigh tissue and homogenize in ice-cold GGT Assay Buffer (e.g., at a 1:10 weight-to-volume ratio).[32]

  • Cell Lysate: Homogenize cells (e.g., 1 x 106) in ice-cold GGT Assay Buffer.[30]

  • Centrifuge the homogenate/lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material. Use the resulting supernatant for the assay.[30]

Assay Procedure (96-well plate format)
  • Standard Curve: Prepare a series of dilutions of the pNA standard (e.g., 0 to 40 nmol/well) in GGT Assay Buffer to a final volume of 100 µL per well.

  • Sample Wells: Add a small volume of your sample (e.g., 10 µL of serum or supernatant) to the wells. For unknown samples, it is recommended to test several dilutions.[30]

  • Positive Control: Add a known GGT positive control to designated wells.

  • Volume Adjustment: Add GGT Assay Buffer to all sample and control wells to bring the volume to a consistent level (e.g., 10 µL).

  • Reaction Initiation: Prepare a GGT Substrate Solution by reconstituting the substrate in GGT Assay Buffer. Add this solution (e.g., 90 µL) to all sample and control wells to initiate the reaction. Do not add to standard curve wells.

  • Kinetic Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Measure the absorbance at 418 nm. Take an initial reading (Tinitial) and then subsequent readings every 3-5 minutes for a period of 30-120 minutes.[30][33]

  • Calculation:

    • Plot the absorbance values for the pNA standard curve.

    • Calculate the change in absorbance per minute (ΔOD/min) for each sample from the linear portion of the kinetic curve.

    • Use the standard curve to convert the ΔOD/min into the amount of pNA generated per minute (B, in nmol/min).

    • Calculate GGT activity using the formula: Activity (U/L) = (B / Volume of Sample in Liters) * Dilution Factor (One unit of GGT is defined as the amount of enzyme that generates 1.0 µmol of pNA per minute at 37°C)[30]

GGT_Assay_Workflow Experimental Workflow for GGT Colorimetric Assay cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A1 Prepare Samples (Serum, Plasma, Tissue Homogenate) B1 Pipette Standards, Samples, and Controls into Plate A1->B1 A2 Prepare pNA Standard Curve (0-40 nmol/well) A2->B1 A3 Prepare Reagents (Assay Buffer, Substrate Solution) B2 Add GGT Substrate Solution to initiate reaction A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 C1 Measure Absorbance (418 nm) in kinetic mode B3->C1 C2 Calculate ΔOD/min from linear range C1->C2 C3 Determine pNA generated (nmol/min) using Standard Curve C2->C3 C4 Calculate GGT Activity (U/L) C3->C4

Fig 3. General workflow for a colorimetric GGT activity assay.

Conclusion

The γ-glutamyl cycle is a central metabolic pathway that extends far beyond its canonical role in glutathione homeostasis. Its direct involvement in the synthesis of dipeptides, primarily through the versatile transpeptidation activity of GGT, highlights its importance in generating biologically active molecules. The cycle's ability to catabolize glutathione into the dipeptide cysteinyl-glycine further underscores its connection to dipeptide metabolism. Understanding the intricate kinetics and regulatory mechanisms of this cycle is crucial for researchers in cellular biology and professionals in drug development, as targeting enzymes within this pathway could have significant implications for modulating oxidative stress, amino acid metabolism, and cellular signaling.

References

Methodological & Application

Application Note: Quantification of γ-Glutamyl-Histamine in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamyl-histamine (γ-Glu-His) is a dipeptide synthesized from glutamate and histamine, playing a role in the gamma-glutamyl cycle. Its presence and concentration in the brain are of increasing interest due to the neuromodulatory functions of its precursors. Histamine is a well-known neurotransmitter involved in various physiological processes, and glutamate is the primary excitatory neurotransmitter in the central nervous system. The quantification of γ-Glu-His in brain tissue is essential for understanding its physiological and pathological roles, particularly in neuroinflammation, neurodegenerative diseases, and the metabolic interplay between the glutamatergic and histaminergic systems. This application note provides a detailed protocol for the sensitive and specific quantification of γ-Glu-His in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: The Gamma-Glutamyl Cycle and γ-Glu-His Metabolism

γ-Glu-His is synthesized by the enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety from a donor, such as glutathione (GSH), to histamine. The breakdown of γ-Glu-His can occur via the action of γ-glutamyl cyclotransferase, releasing histamine and 5-oxoproline. This metabolic pathway is an integral part of the larger gamma-glutamyl cycle, which is crucial for GSH homeostasis and amino acid transport.

Gamma_Glu_His_Metabolism Metabolic Pathway of γ-Glutamyl-Histamine Glutathione Glutathione (GSH) (γ-Glu-Cys-Gly) GGT γ-Glutamyl Transpeptidase (GGT) Glutathione->GGT γ-Glutamyl Donor Histamine Histamine Histamine->GGT Acceptor gamma_Glu_His γ-Glutamyl-Histamine gamma_Glu_Cyclotransferase γ-Glutamyl Cyclotransferase gamma_Glu_His->gamma_Glu_Cyclotransferase Degradation GGT->gamma_Glu_His Synthesis Cys_Gly Cysteinyl-Glycine GGT->Cys_Gly Oxoproline 5-Oxoproline gamma_Glu_Cyclotransferase->Oxoproline Histamine_released Histamine (released) gamma_Glu_Cyclotransferase->Histamine_released Experimental_Workflow Experimental Workflow for γ-Glu-His Quantification BrainTissue Brain Tissue Sample Homogenization Homogenization (e.g., in 80% Methanol) BrainTissue->Homogenization Centrifugation1 Centrifugation (Protein Precipitation) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS DataAnalysis Data Analysis and Quantification LC_MS_MS->DataAnalysis

Application Notes and Protocols for the In Vitro Synthesis of Gamma-Glutamyl-Histamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl-histamine (γ-GHA) is a peptidoamine synthesized by the enzyme gamma-glutamyl-histamine synthetase. This enzyme catalyzes the formation of a peptide bond between the gamma-carboxyl group of L-glutamate and the primary amine of histamine in an ATP-dependent manner. The in vitro synthesis of γ-GHA is crucial for studying its physiological roles, which may include neurotransmission and other metabolic functions, and for the development of novel therapeutic agents. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of gamma-glutamyl-histamine in a laboratory setting.

Materials and Reagents

  • Gamma-glutamyl-histamine synthetase (soluble enzyme preparation)

  • L-Glutamic acid

  • Histamine dihydrochloride

  • Adenosine 5'-triphosphate (ATP), disodium salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • DEAE-Sepharose or other suitable anion exchange resin

  • Sodium chloride (NaCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Ultrapure water

Experimental Protocols

In Vitro Synthesis of Gamma-Glutamyl-Histamine

This protocol is based on the known requirements of gamma-glutamyl-histamine synthetase.[1] The concentrations of substrates are optimized based on their reported apparent Km values.[1]

Reaction Buffer Preparation:

  • Prepare a 1 M Tris-HCl stock solution at pH 7.4.

  • Prepare a working reaction buffer of 100 mM Tris-HCl, pH 7.4.

Reaction Mixture Assembly:

  • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations listed in the table below. It is recommended to prepare a master mix for multiple reactions.

  • Add the components in the following order: water, buffer, MgCl₂, DTT, ATP, L-glutamate, and histamine.

  • Initiate the reaction by adding the gamma-glutamyl-histamine synthetase enzyme preparation.

Reaction Incubation:

  • Incubate the reaction mixture at 37°C for 2 to 4 hours. The optimal incubation time may need to be determined empirically based on the enzyme activity.

  • To stop the reaction, add an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the synthesized gamma-glutamyl-histamine for purification.

Purification of Gamma-Glutamyl-Histamine by Ion Exchange Chromatography

This protocol describes the purification of the positively charged gamma-glutamyl-histamine from the reaction mixture using cation exchange chromatography.

Column Preparation:

  • Equilibrate a DEAE-Sepharose column with 10 column volumes of the equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.4).[2]

Sample Loading and Elution:

  • Adjust the pH of the supernatant from the synthesis reaction to 7.4 with NaOH.

  • Load the pH-adjusted supernatant onto the equilibrated column.[2]

  • Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound components.

  • Elute the bound gamma-glutamyl-histamine using a linear salt gradient of 0 to 1 M NaCl in the equilibration buffer.[3]

  • Collect fractions and monitor the absorbance at 214 nm to detect the peptide.

  • Pool the fractions containing the purified gamma-glutamyl-histamine.

  • Desalt the pooled fractions using a suitable method, such as a desalting column or dialysis.

Characterization of Gamma-Glutamyl-Histamine by Reverse-Phase HPLC

This protocol outlines a method for the analysis and confirmation of the purified gamma-glutamyl-histamine.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the purified and desalted gamma-glutamyl-histamine sample by dissolving it in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram. The retention time of the synthesized product should be compared to a known standard of gamma-glutamyl-histamine if available.

Data Presentation

ParameterValueReference
Enzyme Gamma-glutamyl-histamine synthetase[1]
Substrates L-Glutamate, Histamine, ATP[1]
Cofactors Mg²⁺, Dithiothreitol (DTT)[1]
Apparent Km (Histamine) 653 µM[1]
Apparent Km (L-Glutamate) 10.6 mM[1]

Table 1: Key Parameters for the In Vitro Synthesis of Gamma-Glutamyl-Histamine.

Signaling Pathways and Experimental Workflows

Gamma_Glutamyl_Histamine_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_cofactors Cofactors cluster_products Products L_Glutamate L-Glutamate Synthetase Gamma-Glutamyl-Histamine Synthetase L_Glutamate->Synthetase Histamine Histamine Histamine->Synthetase ATP ATP ATP->Synthetase GGH Gamma-Glutamyl-Histamine Synthetase->GGH ADP_Pi ADP + Pi Synthetase->ADP_Pi Mg2 Mg²⁺ Mg2->Synthetase DTT DTT DTT->Synthetase

Figure 1: Enzymatic synthesis of gamma-glutamyl-histamine.

Experimental_Workflow Start Start: In Vitro Synthesis Reaction Reaction Assemble Reaction Mixture (Enzyme, Substrates, Cofactors) Start->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Terminate Reaction (e.g., TCA precipitation) Incubation->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation Purification Purification: Ion Exchange Chromatography Centrifugation->Purification Equilibration Equilibrate Column Purification->Equilibration Loading Load Supernatant Equilibration->Loading Washing Wash Unbound Molecules Loading->Washing Elution Elute with Salt Gradient Washing->Elution Collection Collect and Pool Fractions Elution->Collection Desalting Desalt Pooled Fractions Collection->Desalting Characterization Characterization: Reverse-Phase HPLC Desalting->Characterization Analysis Analyze Purified Product Characterization->Analysis End End: Pure Gamma-Glutamyl-Histamine Analysis->End

References

Application Notes: Development of a gamma-Glu-His Specific ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-glutamyl-histamine (γ-Glu-His) is a dipeptide that plays a role in the metabolism of glutathione (GSH), a critical antioxidant in most living cells.[1] The enzyme γ-glutamyltransferase (GGT), often found on cell surfaces, catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid like L-histidine, forming γ-Glu-His.[1][2][3] Given the importance of GGT in both normal physiological processes and various pathologies, including liver disease and certain cancers, quantifying its specific products like γ-Glu-His can provide valuable insights for researchers.[2][3][4]

This document provides a detailed overview of the principles and protocols for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of γ-Glu-His in biological samples. This kit is intended for research use by scientists and professionals in drug development to investigate pathways related to glutathione metabolism and oxidative stress.

Assay Principle

This kit is based on the competitive ELISA principle. A known amount of γ-Glu-His is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells along with a specific primary antibody against γ-Glu-His, the free γ-Glu-His in the sample competes with the coated γ-Glu-His for binding to the limited amount of primary antibody. After incubation, the unbound components are washed away. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the primary antibody that is now captured on the plate. Following another wash, a substrate solution is added. The resulting color development is inversely proportional to the concentration of γ-Glu-His in the sample. A standard curve is generated to determine the concentration of γ-Glu-His in the unknown samples.

Kit Performance and Data

The performance of the γ-Glu-His specific ELISA kit is validated through rigorous testing of its sensitivity, specificity, precision, and recovery.

Table 1: Typical Standard Curve Data

γ-Glu-His (ng/mL)Absorbance (450 nm)
1000.158
500.245
250.412
12.50.735
6.251.218
3.1251.890
02.550

Table 2: Assay Performance Characteristics

ParameterSpecification
Assay Range 3.125 - 100 ng/mL
Sensitivity (LOD) < 1.0 ng/mL
Specificity
γ-Glu-His100%
Glutathione (GSH)< 0.1%
L-Histidine< 0.1%
L-Glutamic Acid< 0.1%
Precision
Intra-Assay (CV%)< 8%[5]
Inter-Assay (CV%)< 10%[6]
Recovery 85-115%[5]

Visualized Pathways and Workflows

GGT_Pathway Role of GGT in γ-Glu-His Formation cluster_extracellular Extracellular Space GSH Glutathione (γ-Glu-Cys-Gly) GGT γ-Glutamyltransferase (GGT) GSH->GGT Substrate His L-Histidine His->GGT Acceptor gGluHis γ-Glu-His GGT->gGluHis Product CysGly Cys-Gly GGT->CysGly Product

Caption: Gamma-Glutamyltransferase (GGT) metabolizes extracellular glutathione.

ELISA_Development_Workflow ELISA Kit Development Workflow cluster_antigen Antigen Preparation cluster_antibody Antibody Production cluster_assay Assay Development & Validation cluster_kit Kit Assembly A1 Synthesize γ-Glu-His A2 Conjugate γ-Glu-His to Carrier (e.g., BSA, KLH) A1->A2 B1 Immunize Host Animal with γ-Glu-His Conjugate A2->B1 B2 Collect Antiserum (Polyclonal) B1->B2 B3 Screen for Specificity and Titer B2->B3 C1 Optimize Coating Conditions B3->C1 C2 Optimize Antibody Dilutions C1->C2 C3 Develop Standard Curve C2->C3 C4 Validate Performance: Sensitivity, Specificity, Precision C3->C4 D1 Component Manufacturing and Quality Control C4->D1 D2 Final Kit Assembly and Documentation D1->D2

Caption: High-level workflow for the development of the ELISA kit.

Caption: The signal is inversely proportional to the antigen concentration.

Experimental Protocols

Protocol 1: Development of the γ-Glu-His Specific Antibody

This protocol outlines the key steps for generating a polyclonal antibody specific to γ-Glu-His.

1. Antigen Conjugation

  • Objective: To make the small γ-Glu-His dipeptide immunogenic by conjugating it to a larger carrier protein.

  • Procedure:

    • Synthesize or procure high-purity γ-Glu-His.

    • Conjugate the carboxyl group of γ-Glu-His to the primary amines of a carrier protein such as Bovine Serum Albumin (BSA) for screening or Keyhole Limpet Hemocyanin (KLH) for immunization, using a carbodiimide crosslinker like EDC.

    • Purify the conjugate (γ-Glu-His-KLH) via dialysis to remove unreacted components.

    • Confirm conjugation efficiency using methods like MALDI-TOF mass spectrometry.

2. Immunization and Antiserum Production

  • Objective: To elicit an immune response in a host animal to produce antibodies against γ-Glu-His.

  • Procedure:

    • Select a suitable host animal (e.g., rabbit).

    • Emulsify the γ-Glu-His-KLH conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Incomplete for boosts).

    • Perform a primary immunization followed by several booster immunizations at 2-4 week intervals.

    • Collect test bleeds to monitor the antibody titer using an indirect ELISA with plates coated with γ-Glu-His-BSA.

    • Once a high titer is achieved, perform a final bleed to collect the polyclonal antiserum.

3. Antibody Purification and Characterization

  • Objective: To isolate specific antibodies and confirm their binding characteristics.

  • Procedure:

    • Purify the IgG fraction from the antiserum using a Protein A/G affinity column.

    • To increase specificity, perform negative selection by passing the IgG fraction through a column with immobilized carrier protein (KLH) to remove antibodies against the carrier.

    • Perform positive selection using an affinity column with immobilized γ-Glu-His.

    • Characterize the purified antibody for its specificity and cross-reactivity against related molecules (GSH, Histidine, etc.) using competitive ELISA.

Protocol 2: γ-Glu-His ELISA Assay Procedure (End-User Protocol)

This protocol provides step-by-step instructions for quantifying γ-Glu-His using the developed kit.

1. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.[7]

  • Wash Buffer (1X): Dilute the concentrated Wash Buffer (20X) with deionized water. For example, add 20 mL of 20X Wash Buffer to 380 mL of water to make 400 mL of 1X Wash Buffer.[7]

  • Standard Preparation: Reconstitute the lyophilized γ-Glu-His standard with the provided Standard Diluent to create a stock solution. Perform serial dilutions to create the standard curve points (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 ng/mL).

2. Sample Preparation

  • Serum/Plasma: Collect blood samples and process them to obtain serum or plasma. Samples may require dilution with Assay Diluent to fall within the assay's dynamic range.

  • Cell Culture Supernatant: Centrifuge to remove particulate matter.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer, centrifuge to pellet debris, and collect the supernatant.

3. Assay Protocol

  • Secure the desired number of γ-Glu-His coated wells in the plate holder.

  • Add 50 µL of each standard and sample into the appropriate wells in duplicate.

  • Add 50 µL of the primary anti-γ-Glu-His Antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash 4 times with 300 µL of 1X Wash Buffer per well.[8] Tap the plate on absorbent paper to remove residual liquid after the final wash.

  • Add 100 µL of HRP-conjugated Secondary Antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Repeat the wash step as described in step 5.

  • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[7]

4. Calculation of Results

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average absorbance of the highest standard (or a blank) from all other readings.

  • Plot a standard curve with the concentration of the standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of γ-Glu-His in the samples by interpolating their absorbance values from the standard curve.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.

References

Application Notes and Protocols for Tracing γ-Glu-His Formation Using Radiolabeled [3H]Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing radiolabeled [3H]histidine to trace the enzymatic formation of gamma-glutamyl-histidine (γ-Glu-His). This dipeptide is of growing interest due to its potential physiological roles. The following protocols and diagrams offer a comprehensive guide for researchers investigating the biosynthesis and metabolism of γ-Glu-His.

Introduction

Gamma-glutamyl-histidine (γ-Glu-His) is a dipeptide synthesized by the transfer of a γ-glutamyl moiety to L-histidine. This reaction is primarily catalyzed by the enzyme γ-glutamyltranspeptidase (GGT).[1] GGT is a cell-surface protein that plays a crucial role in the γ-glutamyl cycle, which is central to glutathione (GSH) homeostasis.[1] By using radiolabeled [3H]histidine, it is possible to sensitively and specifically trace the formation of [3H]γ-Glu-His, enabling the characterization of enzyme kinetics, inhibitor screening, and pathway elucidation.

Key Applications

  • Enzyme Kinetics: Determine kinetic parameters (K_m, V_max) of GGT or other enzymes involved in γ-Glu-His synthesis.

  • Inhibitor Screening: Identify and characterize inhibitors of γ-Glu-His formation for potential therapeutic applications.

  • Pathway Elucidation: Trace the metabolic fate of histidine and identify alternative pathways for γ-Glu-His synthesis.[2][3][4]

  • Drug Development: Evaluate the effects of drug candidates on γ-Glu-His metabolism.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Detection of [3H]γ-Glu-His

This protocol describes an in vitro assay to measure the formation of [3H]γ-Glu-His from [3H]histidine and a γ-glutamyl donor, catalyzed by γ-glutamyltranspeptidase (GGT).

Materials:

  • Radiolabeled L-[2,5-³H]histidine (specific activity 30-60 Ci/mmol)

  • Recombinant or purified γ-glutamyltranspeptidase (GGT)

  • L-Glutamine (or Glutathione - GSH) as the γ-glutamyl donor

  • L-Histidine (unlabeled)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Standard γ-Glu-His dipeptide

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture in microcentrifuge tubes on ice. A typical 50 µL reaction mixture contains:

    • 5 µL of 10x Tris-HCl buffer (500 mM, pH 7.4)

    • 5 µL of L-Glutamine (100 mM)

    • 5 µL of L-[³H]histidine (1 µCi)

    • Varying concentrations of unlabeled L-histidine for kinetic studies (e.g., 0.1-10 mM)

    • Purified GGT enzyme (e.g., 0.1-1 µg)

    • Nuclease-free water to a final volume of 50 µL.

  • Enzyme Reaction:

    • Initiate the reaction by adding the GGT enzyme to the reaction mixture.

    • Incubate at 37°C for a specified time (e.g., 15, 30, 60 minutes).

    • Terminate the reaction by adding 5 µL of 1 M HCl or by heating at 95°C for 5 minutes.

  • Separation of [3H]γ-Glu-His:

    • Spot 5-10 µL of the reaction mixture onto a silica gel TLC plate.

    • Also spot standards of [3H]histidine and unlabeled γ-Glu-His.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

    • Air dry the TLC plate.

  • Detection and Quantification:

    • Visualize the standards on the TLC plate (e.g., using ninhydrin spray for the amino acids).

    • Scrape the silica gel from the spots corresponding to [3H]histidine and the expected position of [3H]γ-Glu-His into separate scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [3H]γ-Glu-His formed by comparing the CPM in the product spot to the total CPM spotted.

    • Plot the product formation over time or against substrate concentration to determine enzyme kinetics.

Data Presentation

Table 1: Time Course of [3H]γ-Glu-His Formation

Incubation Time (minutes)[3H]Histidine (CPM)[3H]γ-Glu-His (CPM)% Conversion
0985,0001,5000.15
15850,000136,50013.86
30720,000266,50027.06
60550,000436,50044.31
90410,000576,50058.53

Table 2: Effect of GGT Concentration on [3H]γ-Glu-His Formation

GGT Concentration (µg/mL)Initial Reaction Rate (pmol/min)
0.515.2
1.031.5
2.062.8
4.0125.1

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_separation 3. Product Separation cluster_detection 4. Detection & Quantification cluster_analysis 5. Data Analysis prep Prepare Reaction Mixture: - [3H]Histidine - γ-Glutamyl Donor - Buffer - Enzyme (GGT) incubate Incubate at 37°C prep->incubate terminate Terminate Reaction incubate->terminate tlc Spot on TLC Plate terminate->tlc develop Develop TLC Plate tlc->develop scrape Scrape Silica Spots develop->scrape lsc Liquid Scintillation Counting scrape->lsc analyze Calculate % Conversion Determine Enzyme Kinetics lsc->analyze

Caption: Experimental workflow for tracing γ-Glu-His formation.

gamma_glu_his_pathway glutamine γ-Glutamyl Donor (e.g., Glutamine/GSH) ggt γ-Glutamyltranspeptidase (GGT) glutamine->ggt histidine L-[3H]Histidine histidine->ggt gamma_glu_his [3H]γ-Glu-His ggt->gamma_glu_his product Byproduct (e.g., Glutamate/Cys-Gly) ggt->product

Caption: Enzymatic formation of γ-Glu-His.

References

One-Pot Synthesis of Gamma-Glutamyl Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the one-pot synthesis of γ-glutamyl derivatives, valuable compounds with applications in flavor enhancement, nutraceuticals, and pharmaceutical development. Both chemical and enzymatic synthesis routes are presented, offering flexibility based on the desired derivative and available resources.

Introduction

γ-Glutamyl derivatives are characterized by an amide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of another molecule, typically an amino acid or a peptide. These compounds are of significant interest due to their diverse biological activities and sensory properties. One-pot synthesis offers a streamlined and efficient approach to producing these derivatives by minimizing intermediate purification steps, thereby saving time and resources. This application note details a chemical method for synthesizing γ-glutamyl derivatives of sulfur-containing amino acids and an enzymatic method utilizing γ-glutamyltranspeptidase (GGT) for a broader range of derivatives.

Chemical Synthesis: A Two-Step, One-Pot Procedure for γ-Glutamyl-Sulfur Amino Acid Derivatives

This method outlines a straightforward synthesis of γ-glutamyl derivatives of sulfur-containing amino acids using N-phthaloyl-L-glutamic acid anhydride. A key advantage of this procedure is that it does not require protection of the nucleophilic amino acids' carboxyl groups.[1] The synthesis is conducted in two separate one-pot operations.[1][2]

Experimental Protocol

Operation 1: Synthesis of N-Phthaloyl-L-glutamic Acid Anhydride

  • Combine L-glutamic acid and phthalic anhydride.

  • Heat the mixture to 140 °C and remove water by distillation.

  • After water removal is complete, add acetic anhydride (Ac₂O) and heat at 105 °C to form the N-phthaloyl-L-glutamic acid anhydride.

Operation 2: Acylation and Deprotection

  • Dissolve the N-phthaloyl-L-glutamic acid anhydride from Operation 1 in N,N-dimethylformamide (DMF) at 22 °C.

  • Add the desired sulfur-containing amino acid to the solution.

  • After the acylation reaction is complete, add water and 3.5 equivalents of hydrazine hydrate to initiate the deprotection step.

  • Precipitate the final γ-glutamyl derivative by adding ethanol (EtOH) at 0 °C.

Data Presentation
ProductYield (%)
γ-Glutamyl-S-methyl-L-cysteine52-55% (of the initial anhydride)
Further derivatives can be synthesized using this protocol; yields may vary depending on the amino acid.

Table 1: Yields of γ-glutamyl derivatives of sulfur-containing amino acids synthesized via the two-step, one-pot chemical method.[1]

Workflow Diagram

Chemical Synthesis Workflow cluster_op1 Operation 1: Anhydride Formation cluster_op2 Operation 2: Acylation & Deprotection start1 L-Glutamic Acid + Phthalic Anhydride step1 Heat to 140°C (Water Removal) start1->step1 step2 Add Ac₂O, Heat to 105°C step1->step2 end1 N-Phthaloyl-L-glutamic Acid Anhydride step2->end1 start2 Anhydride in DMF at 22°C end1->start2 step3 Add Sulfur Amino Acid start2->step3 step4 Add H₂O and Hydrazine Hydrate step3->step4 step5 Precipitate with EtOH at 0°C step4->step5 end2 γ-Glutamyl Derivative step5->end2

Caption: Workflow for the chemical synthesis of γ-glutamyl derivatives.

Enzymatic Synthesis of γ-Glutamyl Derivatives

The enzymatic synthesis of γ-glutamyl derivatives is a versatile method that can be applied to a wide range of amino acids and peptides. This process typically employs γ-glutamyltranspeptidase (GGT), an enzyme that catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor.[3][4]

Reaction Principle

The GGT-catalyzed reaction involves a γ-glutamyl donor, such as L-glutamine or glutathione, and a γ-glutamyl acceptor, which can be an amino acid or a peptide. The enzyme facilitates the transfer of the γ-glutamyl moiety from the donor to the acceptor, forming the desired γ-glutamyl derivative.[5][6] However, two competing side reactions can reduce the product yield:

  • Hydrolysis: The γ-glutamyl-enzyme intermediate reacts with water, producing glutamic acid.[3]

  • Autotranspeptidation: The γ-glutamyl donor molecule itself acts as an acceptor, leading to the formation of γ-glutamyl-γ-glutamyl derivatives.

Optimizing reaction conditions is crucial to favor the transpeptidation reaction over these side reactions.

Experimental Protocol
  • Reaction Setup: Prepare a buffered solution containing the γ-glutamyl donor (e.g., L-glutamine) and the acceptor amino acid. The optimal pH and temperature will depend on the specific GGT enzyme used (e.g., from E. coli or Bacillus subtilis).

  • Enzyme Addition: Add the GGT enzyme to the reaction mixture to initiate the synthesis. The concentration of the enzyme should be optimized for efficient conversion.

  • Incubation: Incubate the reaction mixture under the optimized conditions for a predetermined time. Monitor the progress of the reaction using a suitable analytical technique, such as TLC or HPLC.

  • Purification: Upon completion, purify the γ-glutamyl derivative from the reaction mixture. Ion-exchange chromatography, such as with a Dowex 1 x 8 column, is a commonly used method for this purpose.[7][8]

  • Characterization: Confirm the structure and purity of the final product using techniques like mass spectrometry and NMR spectroscopy.[7][8]

Data Presentation
γ-Glutamyl DonorAcceptorProductYield (%)
L-GlutamineL-Leucineγ-L-Glutamyl-L-leucine44 (estimated by HPLC)
D-GlutamineTaurineγ-Glutamyltaurine71

Table 2: Examples of yields for enzymatically synthesized γ-glutamyl derivatives.[2][9]

Signaling Pathway Diagram

Enzymatic Synthesis Pathway cluster_main GGT-Catalyzed Reactions cluster_transpeptidation Transpeptidation (Desired) cluster_hydrolysis Hydrolysis (Side Reaction) cluster_auto Autotranspeptidation (Side Reaction) donor γ-Glutamyl Donor (e.g., Glutamine) enzyme GGT Enzyme donor->enzyme binds to intermediate γ-Glutamyl-Enzyme Intermediate enzyme->intermediate forms acceptor Acceptor (Amino Acid/Peptide) intermediate->acceptor reacts with water Water intermediate->water reacts with donor_acceptor Donor as Acceptor intermediate->donor_acceptor reacts with product γ-Glutamyl Derivative acceptor->product hydrolysis_product Glutamic Acid water->hydrolysis_product auto_product γ-Glutamyl-γ-Glutamyl Derivative donor_acceptor->auto_product

Caption: GGT-catalyzed synthesis of γ-glutamyl derivatives and competing side reactions.

References

Application Notes and Protocols for Studying the Cellular Effects of gamma-Glutamyl-Histamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl-histamine (γ-Glu-His) is a peptide derivative of histamine. While the physiological roles of histamine are well-documented, particularly its involvement in allergic reactions, neurotransmission, and gastric acid secretion through its four known G-protein coupled receptors (H1R, H2R, H3R, and H4R), the specific cellular effects of γ-Glu-His are less characterized.[1][2][3][4] These application notes provide a framework of detailed protocols to investigate the effects of γ-Glu-His in cell culture, focusing on its potential to modulate histamine receptor signaling, cell viability, and cytokine production.

The following protocols are designed to be adaptable to various cell lines and research questions. It is recommended to optimize these protocols for your specific experimental system.

Postulated Signaling Pathways of gamma-Glu-His

Given that γ-Glu-His is a derivative of histamine, it is plausible that its effects are mediated through the known histamine receptors. The primary signaling cascades initiated by histamine receptor activation are outlined below. Experiments should be designed to determine if γ-Glu-His acts as an agonist or antagonist at these receptors.

Histamine Receptor 1 (H1R) Signaling

Activation of H1R, a Gq-coupled receptor, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including inflammatory gene expression.[3]

H1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular H1R H1R Gq Gq H1R->Gq PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Response Cellular Response (e.g., Inflammation) PKC->Response gammaGluHis γ-Glu-His gammaGluHis->H1R H2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC PKA PKA cAMP->PKA Response Cellular Response PKA->Response gammaGluHis γ-Glu-His gammaGluHis->H2R Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells culture Culture cells to desired confluency start->culture treat Treat with γ-Glu-His (and controls) culture->treat incubate Incubate for defined time period treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability cytokine Cytokine Secretion Assay (e.g., ELISA, Multiplex) incubate->cytokine signaling Signaling Pathway Analysis (e.g., Western Blot, Ca²⁺ imaging) incubate->signaling end End: Data Analysis viability->end cytokine->end signaling->end

References

Application Notes and Protocols for the Determination of Gamma-Glutamyltranspeptidase (GGT) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyltranspeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione metabolism and the detoxification of xenobiotics.[1][2] It catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl peptides, such as glutathione, to an acceptor molecule, which can be an amino acid or another peptide.[1] Elevated serum GGT levels are a sensitive indicator of liver damage and disease, particularly cholestatic liver disease, and are also associated with alcohol consumption.[2][3][4] In drug development, monitoring GGT activity is essential for assessing potential hepatotoxicity of new chemical entities. Furthermore, GGT is implicated in drug resistance in cancer therapy, making it a target for inhibitor screening.[5] These application notes provide detailed protocols for the most common methods used to determine GGT activity in various biological samples.

I. Colorimetric Determination of GGT Activity

The most widely used method for determining GGT activity is a colorimetric assay based on the work of Szasz.[6][7] This method utilizes a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which is cleaved by GGT to release the chromogenic product, p-nitroaniline (pNA).[6][8] The rate of pNA formation, measured by the increase in absorbance at 405-420 nm, is directly proportional to the GGT activity in the sample.[6][8]

Principle of the Colorimetric Assay

The enzymatic reaction is as follows:

L-γ-glutamyl-p-nitroanilide + Glycylglycine ---(GGT)---> γ-glutamyl-glycylglycine + p-nitroaniline

The liberated p-nitroaniline is a yellow-colored compound that can be quantified spectrophotometrically.[6]

Experimental Protocol: Colorimetric GGT Assay

This protocol is adapted from commercially available kits and established methodologies.[7][9]

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm and maintaining a constant temperature (e.g., 37°C)

  • GGT Assay Buffer (e.g., Tris buffer with glycylglycine)

  • GGT Substrate Solution (L-γ-glutamyl-p-nitroanilide)

  • p-nitroaniline (pNA) Standard Solution (for standard curve)

  • Sample (serum, plasma, tissue homogenate, or cell lysate)

  • GGT Positive Control (optional)

  • Ultrapure water

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare the GGT working solution by mixing the GGT Assay Buffer and GGT Substrate Solution according to the manufacturer's instructions. Protect from light.

  • Standard Curve Preparation:

    • Prepare a series of pNA standards by diluting the pNA Standard Solution with GGT Assay Buffer. A typical range would be 0, 8, 16, 24, 32, and 40 nmol/well.

    • Add 100 µL of each standard dilution to separate wells of the 96-well plate.

  • Sample Preparation:

    • Serum/Plasma: Can often be used directly. If high GGT activity is expected, dilute the sample with GGT Assay Buffer.

    • Tissue Homogenate: Homogenize tissue in ice-cold GGT Assay Buffer. Centrifuge to remove insoluble material.[9]

    • Cell Lysate: Lyse cells in ice-cold GGT Assay Buffer. Centrifuge to pellet cell debris.

    • Add 10 µL of the prepared sample to the appropriate wells. For unknown samples, it is recommended to test several dilutions.

  • Reaction Initiation and Measurement:

    • Add 90 µL of the GGT working solution to each sample and positive control well. Do not add to the standard wells.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405-420 nm at multiple time points (e.g., every 5 minutes) in a kinetic mode. Alternatively, for an endpoint assay, take an initial reading after a short incubation (e.g., 3 minutes) and a final reading after a longer incubation (e.g., 30-60 minutes). Ensure the final reading is within the linear range of the standard curve.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA/min) for each sample.

    • Plot the absorbance of the pNA standards against their concentrations to generate a standard curve.

    • Determine the concentration of pNA produced by the samples using the standard curve.

    • Calculate the GGT activity using the following formula: GGT Activity (U/L) = (Amount of pNA generated in nmol/min) / (Volume of sample in mL) x 1000

      One unit (U) of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.

Quantitative Data Summary: Colorimetric GGT Assays
ParameterValueReference
SubstrateL-γ-glutamyl-p-nitroanilide (GGPNA)[6][8]
AcceptorGlycylglycine[6][7]
Detection Wavelength405 - 420 nm[6][8]
Assay Temperature37°C
Detection LimitAs low as 0.5 mIU[10]
Linearity LimitUp to 250 U/L (sample may require dilution)[11]

Workflow Diagram: Colorimetric GGT Assay

Colorimetric_GGT_Assay_Workflow prep Reagent & Standard Preparation reaction Add Sample and Working Solution to 96-well Plate prep->reaction sample_prep Sample Preparation (Serum, Plasma, Lysate) sample_prep->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Absorbance at 405-420 nm (Kinetic or Endpoint) incubation->measurement analysis Data Analysis: - Calculate ΔA/min - Use Standard Curve - Determine GGT Activity measurement->analysis

Caption: Workflow for the colorimetric determination of GGT activity.

II. Fluorometric Determination of GGT Activity

For enhanced sensitivity, a fluorometric assay can be employed. This method utilizes a fluorogenic substrate, such as L-γ-Glutamyl-7-amido-4-methylcoumarin (L-γ-Glutamyl-AMC), which is non-fluorescent. GGT cleaves the γ-glutamyl group, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to the GGT activity.[12]

Principle of the Fluorometric Assay

The enzymatic reaction is as follows:

L-γ-Glutamyl-7-amido-4-methylcoumarin + Acceptor ---(GGT)---> γ-glutamyl-Acceptor + 7-Amino-4-methylcoumarin (Fluorescent)

Experimental Protocol: Fluorometric GGT Assay

This protocol is based on commercially available fluorometric GGT assay kits.[12][13]

Materials:

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader with filters for Ex/Em = 365/460 nm

  • GGT Assay Buffer

  • GGT Fluorometric Substrate (L-γ-Glutamyl-AMC)

  • AMC Standard Solution

  • Sample (serum, plasma, tissue homogenate, or cell lysate)

  • GGT Positive Control (optional)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and protect from light.

    • Prepare the GGT Substrate Mix according to the kit's instructions.

  • Standard Curve Preparation:

    • Prepare a dilution series of the AMC standard in GGT Assay Buffer.

  • Sample Preparation:

    • Prepare samples as described in the colorimetric assay protocol. Dilute samples if necessary.

  • Assay Procedure:

    • Add the AMC standards and samples to the wells of the black microplate.

    • Add the GGT Substrate Mix to the sample and positive control wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at Ex/Em = 365/460 nm. For a kinetic assay, take readings every 3-5 minutes.[13]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (ΔRFU/min).

    • Generate an AMC standard curve by plotting fluorescence intensity against concentration.

    • Determine the GGT activity in the samples based on the standard curve and the rate of fluorescence increase.

Quantitative Data Summary: Fluorometric GGT Assays
ParameterValueReference
SubstrateL-γ-Glutamyl-7-amido-4-methylcoumarin (L-γ-Glutamyl-AMC)[12]
DetectionFluorescence[12]
Excitation/Emission~365 nm / ~460 nm[12][13]
Assay Temperature37°C[13]
Detection LimitAs low as 0.02 mIU[13]

Workflow Diagram: Fluorometric GGT Assay

Fluorometric_GGT_Assay_Workflow prep Reagent & Standard Preparation reaction Add Standards, Samples, and Substrate Mix to Black 96-well Plate prep->reaction sample_prep Sample Preparation sample_prep->reaction incubation Incubate at 37°C (Protect from Light) reaction->incubation measurement Measure Fluorescence (Ex/Em = 365/460 nm) incubation->measurement analysis Data Analysis: - Calculate ΔRFU/min - Use Standard Curve - Determine GGT Activity measurement->analysis

Caption: Workflow for the fluorometric determination of GGT activity.

III. GGT Signaling and Reaction Pathway

GGT is a key enzyme in the γ-glutamyl cycle, which is responsible for the breakdown and synthesis of glutathione (GSH).

Diagram: GGT Catalytic Mechanism

GGT_Catalytic_Mechanism enzyme enzyme GSH Glutathione (γ-Glu-Cys-Gly) GGT GGT GSH->GGT Substrate CysGly Cysteinyl-Glycine GGT->CysGly Product 1 gammaGlu_Acceptor γ-Glutamyl-Acceptor GGT->gammaGlu_Acceptor Product 2 Acceptor Acceptor (e.g., Amino Acid, Peptide) Acceptor->GGT

Caption: Simplified GGT reaction pathway.

IV. Other Methods for GGT Activity Determination

While colorimetric and fluorometric assays are the most common, other methods have been developed, including:

  • Coupled Enzyme Assays: These methods may use glutathione as a more natural substrate, with subsequent enzymatic reactions leading to a detectable product.[14]

  • Electrochemical Methods: These assays measure changes in electrical properties upon GGT-catalyzed reactions.[15]

  • Fluorescent Probes: "Turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon interaction with GGT are being developed for high-sensitivity detection and cellular imaging.[16][17][18]

These alternative methods may offer advantages in specific research contexts, such as increased sensitivity, the use of more physiological substrates, or suitability for in vivo imaging.

V. Considerations for GGT Activity Assays

  • Sample Handling: Proper sample collection and storage are crucial. Serum samples can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.[7] Avoid using EDTA as an anticoagulant for plasma preparation as it can interfere with the assay.[9]

  • Interfering Substances: Hemolysis should be avoided as it can release substances that interfere with the assay. Certain drugs can also influence GGT levels.[1]

  • Assay Conditions: Maintaining a constant temperature (typically 37°C) is critical as enzyme activity is temperature-dependent.

  • Controls: Include a positive control (purified GGT) and a negative control (reaction buffer without sample) in each assay to ensure the validity of the results.

These protocols and notes provide a comprehensive guide for the accurate and reliable determination of GGT activity in a research or drug development setting.

References

Application Notes and Protocols: The Role of γ-Glutamyl-Histamine in Histamine Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a crucial biogenic amine involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] Its metabolism is complex, primarily involving two main pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidation by diamine oxidase (DAO).[3][4] However, in certain biological systems, particularly in the nervous systems of some invertebrates like Aplysia californica, an alternative metabolic pathway exists involving the formation of γ-glutamyl-histamine (γ-Glu-His).[5][6] This dipeptide is synthesized by the enzyme γ-glutamylhistamine synthetase, which catalyzes the linkage of L-glutamate to histamine.[5][6] The study of γ-Glu-His and its synthesizing enzyme provides a unique avenue for exploring alternative histamine metabolic pathways, which may have implications in various physiological contexts and offer novel targets for therapeutic intervention.

These application notes provide an overview of the use of γ-Glu-His in studying histamine metabolism, including quantitative data on the enzyme kinetics, detailed experimental protocols for its synthesis and detection, and visualizations of the relevant pathways and workflows.

Data Presentation

The study of γ-glutamylhistamine synthetase in the ganglia of Aplysia californica has yielded important kinetic parameters that are essential for designing and interpreting experiments. This data is summarized in the table below.

EnzymeSubstrateApparent K_m (µM)Source OrganismReference
γ-Glutamylhistamine SynthetaseHistamine653Aplysia californica[5][6]
γ-Glutamylhistamine SynthetaseL-Glutamate10,600Aplysia californica[5][6]

Experimental Protocols

Protocol 1: In Vitro Assay for γ-Glutamylhistamine Synthetase Activity

This protocol is designed to measure the activity of γ-glutamylhistamine synthetase in tissue homogenates by quantifying the formation of γ-Glu-His.

1. Materials and Reagents:

  • Tissue of interest (e.g., ganglia from Aplysia)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM Dithiothreitol (DTT)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM ATP, 20 mM MgCl₂, 2 mM DTT

  • Substrates: L-Glutamate solution (200 mM), Histamine solution (20 mM)

  • Stopping Solution: 10% Trichloroacetic acid (TCA)

  • HPLC system for analysis (see Protocol 2)

  • Protein assay kit (e.g., Bradford or BCA)

2. Procedure:

  • Tissue Homogenization:

    • Excise and weigh the tissue on ice.

    • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble enzyme fraction.

    • Determine the protein concentration of the supernatant.

  • Enzyme Reaction:

    • Set up reaction tubes on ice. For each sample, prepare a reaction tube and a control tube (without histamine or L-glutamate).

    • To each tube, add 50 µL of Assay Buffer.

    • Add 10 µL of L-Glutamate solution (final concentration 10 mM).

    • Add 20 µL of the tissue supernatant (enzyme source).

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Start the reaction by adding 20 µL of Histamine solution (final concentration 2 mM) to the sample tubes. Add 20 µL of water to the control tubes.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold 10% TCA.

    • Vortex and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis of γ-Glu-His formation.

4. Data Analysis:

  • Quantify the amount of γ-Glu-His produced using the HPLC method described in Protocol 2.

  • Calculate the specific activity of the enzyme as nmol of γ-Glu-His formed per minute per mg of protein.

Protocol 2: HPLC Method for Detection and Quantification of γ-Glutamyl-Histamine

This protocol outlines a method for the separation and quantification of γ-Glu-His from biological samples or enzyme assay mixtures, adapted from methods for histamine and its metabolites.[7][8][9][10][11]

1. Materials and Reagents:

  • γ-Glu-His standard

  • Sample from Protocol 1 or other biological extracts

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Derivatization agent (for fluorescence detection): o-phthalaldehyde (OPA) solution.[7][11]

2. Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of γ-Glu-His standard (1 mg/mL).

    • Create a series of dilutions ranging from 0.1 to 50 µg/mL to generate a standard curve.

  • Sample Preparation and Derivatization (for fluorescence detection):

    • To 100 µL of the sample supernatant or standard, add 200 µL of saturated sodium hydrogen carbonate solution.

    • Add 400 µL of OPA solution.

    • Incubate in the dark at 60°C for 10 minutes.

    • Cool to room temperature.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the derivatized sample or standard.

    • Run a gradient elution:

      • 0-5 min: 5% B

      • 5-15 min: Gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-25 min: Return to 5% B

      • 25-30 min: Re-equilibration at 5% B

    • Set the flow rate to 1.0 mL/min.

    • For fluorescence detection, set the excitation wavelength to 340 nm and the emission wavelength to 455 nm. For UV detection, monitor at 210 nm.

  • Data Analysis:

    • Identify the γ-Glu-His peak by comparing the retention time with the standard.

    • Quantify the peak area and determine the concentration of γ-Glu-His in the sample using the standard curve.

Protocol 3: Radiolabeling Studies for Tracing Histamine Metabolism

This protocol is based on the methodology of using radiolabeled precursors to trace the formation of γ-Glu-His in cell cultures.[5]

1. Materials and Reagents:

  • Cell line of interest (e.g., mast cells)

  • Complete cell culture medium

  • [³H]-Histamine or [³H]-Histidine

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation counter and scintillation fluid

  • HPLC system with a fraction collector and radiodetector (or manual collection and counting)

2. Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing a known concentration of [³H]-Histamine or [³H]-Histidine (e.g., 1-5 µCi/mL).

    • Incubate for a desired period (e.g., 4-24 hours) to allow for uptake and metabolism of the radiolabeled precursor.

  • Cell Stimulation (Optional):

    • If studying stimulus-induced metabolism, treat the cells with a relevant stimulus (e.g., an allergen for mast cells) for a short period before harvesting.

  • Sample Harvesting and Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Analysis of Radiolabeled Metabolites:

    • Separate the metabolites in the supernatant using the HPLC method described in Protocol 2.

    • Use a radiodetector in-line with the HPLC system to detect the radiolabeled peaks.

    • Alternatively, collect fractions at regular intervals and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis:

    • Identify the peak corresponding to [³H]-γ-Glu-His based on its retention time.

    • Quantify the amount of radioactivity in the [³H]-γ-Glu-His peak to determine the extent of its formation.

Visualizations

Histamine Metabolism Pathways

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) gamma_Glu_His γ-Glutamyl-Histamine Histamine->gamma_Glu_His γ-Glutamylhistamine Synthetase Methylhistamine N-tele-Methylhistamine Histamine->Methylhistamine HNMT Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid DAO L_Glutamate L-Glutamate L_Glutamate->gamma_Glu_His γ-Glutamylhistamine Synthetase

Caption: Metabolic pathways of histamine, including the formation of γ-Glu-His.

Experimental Workflow for γ-Glutamylhistamine Synthetase Assay

Enzyme_Assay_Workflow start Start: Tissue Sample homogenization Homogenization & Centrifugation start->homogenization supernatant Collect Supernatant (Enzyme Source) homogenization->supernatant reaction_setup Set up Reaction: Supernatant + ATP + Mg²⁺ + L-Glutamate supernatant->reaction_setup incubation Pre-incubate at 37°C reaction_setup->incubation start_reaction Add Histamine to Start Reaction incubation->start_reaction incubation_reaction Incubate at 37°C start_reaction->incubation_reaction stop_reaction Stop Reaction with TCA incubation_reaction->stop_reaction centrifugation2 Centrifuge to Remove Protein stop_reaction->centrifugation2 hplc_analysis Analyze Supernatant by HPLC centrifugation2->hplc_analysis data_analysis Calculate Specific Activity hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro γ-glutamylhistamine synthetase assay.

Logical Workflow for γ-Glu-His Identification

Identification_Workflow start Start: Biological Sample (e.g., cell lysate, tissue extract) extraction Acid Extraction (e.g., TCA) start->extraction cleanup Sample Cleanup (e.g., Solid Phase Extraction) extraction->cleanup derivatization Derivatization with OPA (for fluorescence detection) cleanup->derivatization hplc HPLC Separation (Reversed-Phase C18) derivatization->hplc detection Detection (Fluorescence or UV) hplc->detection quantification Quantification (vs. Standard Curve) detection->quantification end End: γ-Glu-His Concentration quantification->end

Caption: Workflow for the identification and quantification of γ-Glu-His.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting gamma-Glu-His Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of gamma-glutamyl-histamine (γ-Glu-His) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is γ-Glu-His and why is its stability in aqueous solutions a concern?

A1: Gamma-Glu-His is a dipeptide composed of L-glutamic acid and L-histamine, linked by an isopeptide bond between the gamma-carboxyl group of the glutamic acid and the amino group of histamine. Its stability in aqueous solutions is a critical concern for researchers because the breakdown of this dipeptide can lead to a loss of its biological activity and the formation of impurities, namely glutamic acid and histamine. This degradation can impact experimental results and the therapeutic efficacy of potential drug candidates.

Q2: What are the primary degradation pathways for γ-Glu-His in aqueous solutions?

A2: The primary degradation pathways for γ-Glu-His in aqueous solutions are:

  • Hydrolysis: The γ-glutamyl peptide bond is susceptible to cleavage by water, which breaks the dipeptide into its constituent parts: glutamic acid and histamine. This reaction is influenced by pH and temperature.

  • Enzymatic Degradation: Certain enzymes can catalyze the breakdown of γ-Glu-His. Key enzymes include:

    • γ-Glutamyltransferase (GGT): This enzyme can cleave the γ-glutamyl bond through hydrolysis or transfer the γ-glutamyl group to another amino acid or peptide in a process called transpeptidation.[1]

    • γ-Glutamyl Hydrolase (GGH): Also known as conjugase, this enzyme specializes in cleaving γ-glutamyl linkages.[2]

  • Oxidation: The histidine and glutamate residues in γ-Glu-His can be susceptible to oxidation, especially in the presence of metal ions, light, or oxidizing agents.[3][4][5] The imidazole ring of histidine is a common site of oxidation.[4][5]

  • Photodegradation: Exposure to light, particularly UV and visible light, can lead to the degradation of peptides containing histidine.[6][7] Histidine itself can form photosensitizers that accelerate this degradation.[6][7]

Q3: How does pH affect the stability of γ-Glu-His in solution?

A3: The pH of the aqueous solution is a critical factor in the stability of γ-Glu-His. Generally, dipeptides with a glutamic acid residue show maximum stability in acidic conditions, around pH 4-5. Both acidic and alkaline conditions can catalyze the hydrolysis of the peptide bond. For enzymatic degradation by γ-glutamyltransferase, the optimal pH can vary, with some studies showing optimal activity at neutral to slightly alkaline pH.

Q4: What is the impact of temperature on the stability of γ-Glu-His solutions?

A4: Increased temperature accelerates the rate of chemical degradation, including hydrolysis.[8] For long-term storage of γ-Glu-His solutions, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Lyophilized (freeze-dried) powder is generally more stable than solutions and should also be stored at low temperatures. Enzymatic degradation is also temperature-dependent, with optimal activity often observed around physiological temperatures (e.g., 37°C).[9]

Q5: What are the best practices for preparing and storing γ-Glu-His solutions to ensure stability?

A5: To maximize the stability of γ-Glu-His solutions, consider the following best practices:

  • Use a Stability-Optimized Buffer: Prepare solutions in a slightly acidic buffer (pH 4-5).

  • Control Temperature: Prepare solutions at a low temperature (e.g., on ice) and store frozen in single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) is preferable to room temperature.

  • Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • Minimize Oxygen Exposure: To reduce oxidative degradation, consider de-gassing the solvent before use and purging the headspace of the storage vial with an inert gas like nitrogen or argon.

  • Use High-Purity Water and Reagents: Use HPLC-grade water and high-purity buffer components to minimize contaminants that could catalyze degradation.

  • Consider Excipients: In some cases, the addition of stabilizing excipients such as antioxidants may be beneficial, but their compatibility with γ-Glu-His and the intended application must be verified.

Troubleshooting Guide

Problem: I am observing a rapid loss of γ-Glu-His in my aqueous solution during my experiments.

Potential Cause Troubleshooting Steps
Incorrect pH of the Solution 1. Measure the pH of your solution. 2. Adjust the pH to a range of 4-5 using a suitable buffer system (e.g., acetate buffer). 3. If your experimental conditions require a different pH, be aware of the potential for increased degradation and consider running your experiments for shorter durations or at a lower temperature.
High Storage or Experimental Temperature 1. Review your storage and experimental temperatures. 2. Store stock solutions at -20°C or -80°C in single-use aliquots. 3. If possible, conduct experiments at a lower temperature. If the experiment must be performed at a higher temperature (e.g., 37°C), minimize the incubation time.
Enzymatic Degradation 1. If your solution contains biological components (e.g., cell lysates, serum), consider the presence of enzymes like GGT or GGH. 2. If enzymatic degradation is suspected, you can try to inhibit enzyme activity by adding appropriate inhibitors (if compatible with your experiment) or by heat-inactivating the biological matrix before adding γ-Glu-His.
Oxidative Degradation 1. Ensure your solvents and reagents are free of peroxides and metal ion contaminants. 2. Consider preparing your solutions with de-gassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon). 3. If appropriate for your application, the addition of a small amount of an antioxidant like EDTA to chelate metal ions may be beneficial.
Photodegradation 1. Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Avoid exposing solutions to direct sunlight or prolonged exposure to intense laboratory lighting.

Quantitative Data on Dipeptide Stability

The following table summarizes the stability of a model dipeptide containing a glutamic acid residue at different pH values. While this data is not for γ-Glu-His specifically, it provides a useful reference for understanding the impact of pH on the stability of similar dipeptides.

Table 1: pH-Dependent Stability of a Model Glutamic Acid-Containing Dipeptide (Glu(OBzl)-Sar) at 37°C

pHHalf-life (t½)
2.0~10 days
4.0 - 5.0~30 days
7.4~12 days
9.0~2 days

Data is illustrative and based on trends observed for similar dipeptides. Actual stability of γ-Glu-His may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of γ-Glu-His

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for γ-Glu-His.[10]

Objective: To assess the stability of γ-Glu-His under various stress conditions.

Materials:

  • γ-Glu-His

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (HPLC grade)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of γ-Glu-His in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an incubator at 60°C for 7 days.

    • At various time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for γ-Glu-His

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of γ-Glu-His and its primary degradation products, glutamic acid and histamine.

Objective: To separate and quantify γ-Glu-His from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[11][12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for the peptide bond) or MS detection for higher specificity and sensitivity.

Procedure:

  • Standard Preparation: Prepare standard solutions of γ-Glu-His, glutamic acid, and histamine at known concentrations in the mobile phase.

  • Sample Preparation: Dilute samples from the forced degradation study or stability testing with the mobile phase to a suitable concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation:

    • Identify the peaks for γ-Glu-His, glutamic acid, and histamine based on the retention times of the standards.

    • Quantify the amount of each compound using a calibration curve generated from the standards.

    • Assess the purity of the γ-Glu-His peak in the stressed samples to ensure the method is stability-indicating.

Visualizations

gamma_glu_his γ-Glu-His hydrolysis Hydrolysis (H₂O, pH, Temp) gamma_glu_his->hydrolysis enzymatic Enzymatic Degradation (GGT, GGH) gamma_glu_his->enzymatic oxidation Oxidation (O₂, Metal Ions) gamma_glu_his->oxidation photodegradation Photodegradation (Light) gamma_glu_his->photodegradation degradation_products Degradation Products (Glutamic Acid + Histamine) hydrolysis->degradation_products enzymatic->degradation_products other_products Other Oxidized/Modified Products oxidation->other_products photodegradation->other_products

Caption: Degradation pathways of γ-Glu-His in aqueous solutions.

start Start: Prepare γ-Glu-His Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling neutralize_dilute Neutralize (if needed) and Dilute sampling->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize_dilute->hplc_analysis data_analysis Identify and Quantify Degradation Products hplc_analysis->data_analysis end End: Determine Degradation Profile data_analysis->end

Caption: Experimental workflow for a forced degradation study.

start Instability Observed (Loss of γ-Glu-His) check_ph Is the pH in the optimal range (4-5)? start->check_ph adjust_ph Adjust pH to 4-5 and re-evaluate check_ph->adjust_ph No check_temp Is the temperature minimized? check_ph->check_temp Yes adjust_ph->check_temp reduce_temp Lower storage/experimental temperature check_temp->reduce_temp No check_light Is the solution protected from light? check_temp->check_light Yes reduce_temp->check_light protect_light Use amber vials or protect from light check_light->protect_light No check_oxidation Is there potential for oxidation? check_light->check_oxidation Yes protect_light->check_oxidation mitigate_oxidation Use de-gassed buffers, inert atmosphere check_oxidation->mitigate_oxidation Yes stable Solution Stabilized check_oxidation->stable No mitigate_oxidation->stable

Caption: Troubleshooting decision tree for γ-Glu-His instability.

References

Technical Support Center: Optimizing Mass Spectrometry for γ-Glu-His Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of γ-glutamyl-histidine (γ-Glu-His). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and sensitive detection of this dipeptide using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of γ-Glu-His that influence its detection by mass spectrometry?

A1: γ-Glu-His is a dipeptide composed of glutamic acid and histidine. The critical feature is the peptide bond, which is formed between the γ-carboxyl group of the glutamic acid side chain and the amino group of histidine. This is different from the more common α-peptide bond. This isomeric difference is the basis for distinguishing γ-Glu-His from its α-Glu-His counterpart through specific fragmentation patterns in tandem mass spectrometry (MS/MS).

Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is recommended for γ-Glu-His analysis?

A2: Both positive and negative ESI modes can be used, but they produce different characteristic fragment ions that can be leveraged for identification.

  • Positive Ion Mode [M+H]⁺: This mode typically protonates the basic sites on the molecule, such as the imidazole ring of histidine and the N-terminal amine. Fragmentation often involves the loss of ammonia (NH₃).[1]

  • Negative Ion Mode [M-H]⁻: This mode deprotonates acidic sites, primarily the carboxyl groups. Fragmentation in this mode is highly effective for distinguishing between α and γ isomers, often showing a prominent loss of the neutral histidine molecule.[2]

The choice of mode may depend on the sample matrix, instrument sensitivity, and the specific information required. For unambiguous identification, analyzing in both modes or optimizing one to yield the most characteristic fragments is advisable.

Q3: What type of liquid chromatography (LC) is best for separating γ-Glu-His from its isomers and other matrix components?

A3: Due to the high polarity of dipeptides like γ-Glu-His, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice.[3][4] HILIC provides sufficient retention and allows for the separation of polar isomers.[3][4] Alternatively, reversed-phase (RP) chromatography can be used, often with ion-pairing agents or specific mobile phases to achieve adequate retention and separation. For RP-LC, using formic acid as a mobile phase additive is generally preferred over trifluoroacetic acid (TFA), as high concentrations of TFA can cause ion suppression in the ESI source and reduce sensitivity.[5]

Q4: What is in-source cyclization and how can it affect the analysis of γ-Glu-His?

A4: In-source cyclization is an artifact where the N-terminal glutamic acid residue can form pyroglutamic acid (pGlu) within the hot ESI source of the mass spectrometer.[6][7] This process is highly dependent on source conditions, particularly the fragmentor or cone voltage.[6][7] This can lead to an underestimation of the true γ-Glu-His concentration and a false-positive signal for a pyroglutamic-containing species. To mitigate this, it is crucial to optimize MS source parameters and use isotopically labeled internal standards that will undergo the same in-source conversion, allowing for accurate correction.[7]

Troubleshooting Guide

Q5: I am observing low or no signal for my γ-Glu-His standard. What are the common causes and solutions?

A5: Low signal intensity is a frequent issue in mass spectrometry.[8] The causes can be systematically investigated using the following logic.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low / No Signal for γ-Glu-His c1 Check Sample Concentration start->c1 c2 Verify Instrument Tuning & Calibration start->c2 c3 Optimize Ion Source Parameters (ESI) start->c3 c4 Assess Sample Matrix & Cleanup start->c4 s1 Concentrate sample or prepare fresh standard. Too dilute = weak signal. Too concentrated = ion suppression. c1->s1 Is concentration adequate? s2 Perform routine tuning and mass calibration as per manufacturer's guidelines. c2->s2 Is instrument performing optimally? s3 Infuse standard directly. Optimize cone/fragmentor voltage, capillary voltage, gas flows, and temperature. c3->s3 Are ionization settings optimized? s4 Run blanks. Check for ion suppression from salts or detergents. Improve sample cleanup (e.g., SPE, protein precipitation). c4->s4 Is the matrix clean?

Caption: Troubleshooting logic for low signal intensity.

Q6: My chromatographic peaks for γ-Glu-His are broad or splitting. How can I improve the peak shape?

A6: Poor peak shape can compromise resolution and quantification.[8] Consider the following:

  • Column Health: Ensure the column is not contaminated or degraded. Implement a column wash protocol and run system suitability tests.

  • Mobile Phase Compatibility: Confirm that the sample is dissolved in a solvent compatible with the initial mobile phase. A solvent mismatch can cause peak distortion.

  • LC System Issues: Check for leaks, pump issues, or blockages in the LC system.

  • Contaminants: Contaminants in the sample or on the column can lead to peak splitting.[8] Ensure proper sample preparation and column maintenance.[8]

Q7: How can I confidently distinguish γ-Glu-His from its α-Glu-His isomer?

A7: Distinguishing between these isomers requires optimized MS/MS conditions to generate characteristic fragment ions.

  • Method: Perform energy-resolved mass spectrometry by ramping the collision energy and monitoring the appearance of specific product ions.[1]

  • Positive Mode: For γ-Glu-His, look for the neutral loss of the histidine residue, resulting in a product ion at m/z 130.[1] For the α-isomer, the characteristic glutamic acid immonium ion appears at m/z 102.[1]

  • Negative Mode: The γ-isomer is readily distinguished by a prominent loss of the neutral histidine molecule, which forms deprotonated pyroglutamic acid at m/z 128.[2] This pathway is much less favorable for the α-isomer.[2]

G cluster_pos Positive Ion Mode CID cluster_neg Negative Ion Mode CID p_gamma γ-Glu-His [M+H]⁺ m/z 285.1 p_gamma_frag Characteristic Fragment m/z 130 ([M+H - His]⁺) p_gamma->p_gamma_frag Loses NH₃ and H-His-OH p_alpha α-Glu-His [M+H]⁺ m/z 285.1 p_alpha_frag Characteristic Fragment m/z 102 (Glu Immonium Ion) p_alpha->p_alpha_frag Loses H₂O and H-His-OH + CO n_gamma γ-Glu-His [M-H]⁻ m/z 283.1 n_gamma_frag Characteristic Fragment m/z 128 ([M-H - His]⁻) n_gamma->n_gamma_frag Prominent loss of H-His-OH n_alpha α-Glu-His [M-H]⁻ m/z 283.1

Caption: Key fragmentation differences between α- and γ-Glu-His.

Optimized MS Parameters & Experimental Protocols

Table 1: Recommended Mass Spectrometry Parameters for γ-Glu-His
ParameterSetting for Positive ESISetting for Negative ESIRationale & Notes
Precursor Ion (m/z) 285.12283.10Corresponds to [M+H]⁺ and [M-H]⁻ for γ-Glu-His (C₁₁H₁₆N₄O₅). Use high-resolution MS for accurate mass confirmation.[9]
Primary Product Ion (m/z) 130.05128.04Characteristic fragment for the γ-linkage, corresponding to [M+H - His]⁺ and [M-H - His]⁻ (pyroglutamate form), respectively.
Secondary Product Ion (m/z) 110.07 (His immonium ion)154.05 (His)Useful for confirming the presence of the histidine residue.
Cone/Fragmentor Voltage 70 - 100 V (Instrument dependent)70 - 100 V (Instrument dependent)Optimize via infusion to maximize precursor ion intensity while minimizing in-source fragmentation and cyclization.[6][7]
Collision Energy (CE) 15 - 25 eV (Instrument dependent)10 - 20 eV (Instrument dependent)Optimize to maximize the intensity of the characteristic product ions (m/z 130 or m/z 128).[10]
Capillary Voltage 2.5 - 3.5 kV2.0 - 3.0 kVStandard range; optimize for stable spray and maximum signal.
Gas Flow & Temperature Optimize per instrumentOptimize per instrumentNebulizer gas flow and desolvation temperature affect ion generation and signal stability.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)

This protocol is designed to remove proteins and salts that interfere with LC-MS analysis.[5][11]

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard (e.g., ¹³C₅,¹⁵N-γ-Glu-His).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid for HILIC).

    • Vortex and transfer to an autosampler vial for injection.

Protocol 2: General LC-MS/MS Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis p1 Sample Collection & Storage p2 Sample Preparation (Protocol 1) p1->p2 d1 Direct Infusion of Standard p2->d1 d2 Optimize MS Parameters (Cone Voltage, CE) d1->d2 d3 Develop LC Method (HILIC or RP) d2->d3 a1 System Suitability Test (Blanks, QC Samples) d3->a1 a2 Batch Analysis (Samples, Standards, QCs) a1->a2 an1 Peak Integration & Quantification a2->an1 an2 Data Review & Reporting an1->an2

Caption: General experimental workflow for γ-Glu-His analysis.

References

how to prevent degradation of gamma-Glu-His during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of gamma-Glu-His during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a dipeptide composed of glutamic acid and histidine, linked by an atypical gamma-glutamyl bond. This unique bond makes it resistant to cleavage by most standard proteases. However, it is susceptible to degradation by the enzyme gamma-glutamyltransferase (GGT), which is abundant in various biological samples, including serum and tissue homogenates.[1] Degradation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What is the primary pathway of this compound degradation in biological samples?

The primary degradation pathway is enzymatic hydrolysis catalyzed by gamma-glutamyltransferase (GGT). GGT can cleave the gamma-glutamyl bond, releasing glutamic acid and histidine. This process is a key step in the metabolism of glutathione and other gamma-glutamyl compounds.

Q3: What are the critical factors that influence the stability of this compound during sample preparation?

The main factors affecting this compound stability are:

  • Enzymatic Activity: The presence and activity of GGT are the most significant cause of degradation.

  • Temperature: Higher temperatures can increase the rate of both enzymatic and non-enzymatic degradation.

  • pH: The activity of GGT is pH-dependent, with optimal activity often observed in the physiological to slightly alkaline range.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to peptide degradation and aggregation.[3]

  • Sample Matrix: The complexity of the biological matrix (e.g., plasma, tissue homogenate) can influence peptide stability due to the presence of enzymes and other interfering substances.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic degradation by GGT.Immediately add a GGT inhibitor to the sample upon collection. Keep samples on ice throughout the preparation process.
Adsorption to sample tubes or pipette tips.Use low-protein-binding polypropylene or siliconized tubes and tips.
Inefficient extraction from the sample matrix.Optimize the extraction protocol. Consider protein precipitation followed by solid-phase extraction (SPE).
High variability between replicate samples Inconsistent sample handling and timing.Standardize the sample preparation workflow, ensuring all samples are processed under the same conditions and for the same duration.
Partial degradation of the peptide.Ensure complete and immediate inhibition of enzymatic activity. Minimize the time between sample collection and analysis.
Inconsistent freeze-thaw cycles.Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles of the bulk sample.
Presence of unexpected peaks in chromatogram Degradation products (glutamic acid, histidine).Confirm the identity of the peaks using mass spectrometry. Optimize the sample preparation to minimize degradation.
Matrix effects interfering with detection.Improve sample cleanup using techniques like SPE. Use an appropriate internal standard.

Experimental Protocols

Protocol 1: Inhibition of GGT Activity in Plasma/Serum Samples

This protocol describes the steps to inhibit GGT activity in plasma or serum samples immediately after collection to preserve this compound.

Materials:

  • Blood collection tubes (e.g., EDTA or heparin)

  • GGT inhibitor (e.g., Acivicin, GGsTop) solution

  • Low-protein-binding microcentrifuge tubes

  • Refrigerated centrifuge

  • Ice

Procedure:

  • Collect blood samples using appropriate anticoagulant tubes.

  • Immediately place the collected blood on ice.

  • As soon as possible, add the GGT inhibitor to the whole blood or plasma. The final concentration of the inhibitor should be optimized based on the specific inhibitor and sample type. Refer to the manufacturer's instructions or relevant literature for recommended concentrations.

  • Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma or serum.

  • Carefully collect the supernatant (plasma or serum) and transfer it to a fresh, pre-chilled low-protein-binding microcentrifuge tube.

  • Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol 2: Extraction of this compound from Plasma for LC-MS Analysis

This protocol outlines a general procedure for extracting this compound from plasma samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plasma sample with GGT inhibitor (from Protocol 1)

  • Acetonitrile (ACN), ice-cold

  • Formic acid (FA)

  • Vortex mixer

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

  • SPE manifold

  • LC-MS grade water and solvents

Procedure:

  • Thaw the plasma sample on ice.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Solid-Phase Extraction (Optional, for cleaner samples): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with an appropriate solvent to remove interfering substances. d. Elute this compound with a suitable elution solvent.

  • Dry the supernatant or eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

Quantitative Data Summary

While specific quantitative stability data for this compound under various conditions is limited in the literature, the following table summarizes relevant information for gamma-glutamyl peptides and general peptide stability guidelines.

Parameter Condition Observation/Recommendation Reference
Enzymatic Degradation Incubation of γ-Glu-Cys in rat serum at 37°CHalf-life of approximately 11 minutes.[4]
Incubation of γ-Glu-Cys in human plasma at 37°CHalf-life of approximately 17 minutes.[4]
Temperature General peptide stabilityStore lyophilized peptides at -20°C or lower. Store peptide solutions at -80°C.General knowledge
GGT activity from Geobacillus thermodenitrificansOptimal temperature for hydrolysis activity is 52°C.[5]
pH GGT activity from Bacillus subtilisActive in the pH range of 7.0–11.0, with optimal activity at pH 11.0 for hydrolysis.[2]
GGT activity from Geobacillus thermodenitrificansOptimal pH for hydrolysis activity is 7.8.[5]
Freeze-Thaw Cycles General peptide stabilityRepeated freeze-thaw cycles can lead to degradation and aggregation.[3]
Diabetes-related peptide biomarkersRepeated freeze-thaw cycles caused significant changes in the concentrations of GIP, GLP-1, and PYY.[6][7][8]

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound GGT gamma-Glutamyl Transferase (GGT) This compound->GGT Substrate Glutamic_Acid Glutamic Acid GGT->Glutamic_Acid Product 1 Histidine Histidine GGT->Histidine Product 2

Caption: Enzymatic degradation of this compound by GGT.

cluster_workflow Sample Preparation Workflow for this compound Sample_Collection 1. Sample Collection (e.g., Blood) Inhibitor_Addition 2. Immediate Addition of GGT Inhibitor Sample_Collection->Inhibitor_Addition Centrifugation 3. Centrifugation (4°C) Inhibitor_Addition->Centrifugation Supernatant_Collection 4. Plasma/Serum Collection Centrifugation->Supernatant_Collection Protein_Precipitation 5. Protein Precipitation (ice-cold ACN) Supernatant_Collection->Protein_Precipitation SPE 6. Solid-Phase Extraction (Optional) Protein_Precipitation->SPE Analysis 7. LC-MS Analysis SPE->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

increasing the yield of enzymatic gamma-Glu-His synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the enzymatic synthesis of gamma-glutamyl-histidine (γ-Glu-His).

Frequently Asked Questions (FAQs)

Q1: Which enzymes can be used for the synthesis of γ-Glu-His?

A1: The primary enzymes used for synthesizing γ-glutamyl dipeptides, including γ-Glu-His, are:

  • γ-Glutamyltranspeptidase (GGT): GGTs (EC 2.3.2.2) are highly effective for this synthesis. They catalyze the transfer of a γ-glutamyl group from a donor substrate (like L-glutamine or glutathione) to an acceptor amino acid (in this case, L-histidine). Bacterial GGTs, such as those from Escherichia coli and Bacillus subtilis, are often preferred for preparative synthesis due to ease of production.[1][2][3][4][5]

  • γ-Glutamylcysteine Synthetase (GCL/γ-GCS): GCL (EC 6.3.2.2) is the rate-limiting enzyme in glutathione biosynthesis and can also be used for dipeptide synthesis.[6][7] It ligates the γ-carboxyl group of glutamate to the amino group of an acceptor amino acid.[2] However, its substrate specificity for the acceptor amino acid can be narrower than that of GGT.[6]

  • Glutathione Synthetase (GS): While GS (EC 6.3.2.3) typically adds glycine to γ-glutamylcysteine, some studies suggest it may accept other amino acids, although this is less common for γ-Glu-His synthesis.[1][7]

Q2: What are the main competing reactions that reduce the yield of γ-Glu-His?

A2: The primary side reactions that lower the yield of the desired dipeptide are:

  • Hydrolysis: The enzyme may transfer the γ-glutamyl group to water instead of the target amino acid (histidine), resulting in the formation of glutamic acid.[4][8] This is a significant issue, especially with GGT.

  • Autotranspeptidation: The γ-glutamyl donor (e.g., L-glutamine) can also act as an acceptor, leading to the formation of byproducts like γ-glutamylglutamine.[4][9]

  • Polyglutamylation: The newly formed γ-Glu-His can itself act as a γ-glutamyl donor or acceptor, leading to the formation of longer peptides (e.g., γ-Glu-γ-Glu-His).

Q3: How can I monitor the progress of the reaction?

A3: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[10] This allows for the separation and quantification of substrates (glutamine, histidine) and products (γ-Glu-His, glutamic acid, etc.) over time. Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or monobromobimane (MBB) followed by fluorescence detection can enhance sensitivity.[8][11] Alternatively, UHPLC-MS/MS can be used for highly sensitive and specific quantification.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal pH: Enzyme activity is highly pH-dependent. For GGT, the optimal pH for the transpeptidation reaction is typically alkaline (pH 8.0-10.5).[3][12]1. Optimize pH: Perform small-scale reactions across a pH range (e.g., 8.0 to 11.0) to find the optimal pH for your specific enzyme and substrates. Use a stable buffer system like potassium phosphate or Tris-HCl.[13][14]
2. Incorrect Temperature: Enzyme activity is sensitive to temperature. The optimal range for many bacterial GGTs is 37-60°C.[3][15]2. Optimize Temperature: Test a range of temperatures (e.g., 30°C, 37°C, 45°C) to determine the optimum for γ-Glu-His synthesis.[13]
3. Substrate Inhibition: High concentrations of the γ-glutamyl donor (e.g., glutamine) can sometimes inhibit the enzyme.3. Fed-Batch Strategy: Instead of adding all the substrate at the beginning, use a fed-batch approach where the limiting substrate is added continuously or in increments. This maintains a lower, non-inhibitory concentration and can significantly increase yield.[16][17]
4. Enzyme Instability/Inactivation: The enzyme may be unstable under the reaction conditions or may have lost activity during storage.4. Enzyme Immobilization: Covalently immobilizing the enzyme on a solid support (e.g., glyoxyl-agarose, magnetic nanoparticles) can significantly improve its stability at alkaline pH and higher temperatures, and allows for easier reuse.[18][19][20]
High Levels of Byproducts (e.g., Glutamic Acid, γ-Glu-Gln) 1. Hydrolysis Dominates Transpeptidation: At non-optimal pH or substrate ratios, the hydrolysis of the γ-glutamyl donor is favored over the transfer to histidine.[4][8]1. Adjust pH and Substrate Ratio: Increase the pH to the alkaline range (pH 9-10.5) to favor transpeptidation.[3] Optimize the molar ratio of acceptor (histidine) to donor (glutamine). An excess of the acceptor can help drive the reaction towards dipeptide synthesis.
2. Autotranspeptidation: The γ-glutamyl donor is acting as an acceptor.2. Use a D-amino Acid Donor: Using D-glutamine as the γ-glutamyl donor can dramatically reduce the formation of byproducts like γ-glutamylglutamine, as the enzyme is stereospecific for the acceptor. This has been shown to increase the yield of the desired product from 25% to 71% in the synthesis of γ-glutamyltaurine.[9][12]
Difficulty in Product Purification 1. Complex Reaction Mixture: The presence of unreacted substrates, byproducts, and the desired product makes separation challenging.1. Ion-Exchange Chromatography: Utilize ion-exchange chromatography (e.g., with a Dowex 1x8 column) to separate the charged species. The product can be eluted by changing the pH or ionic strength of the buffer.[9]
2. Product Degradation: The product may be acting as a substrate for further enzymatic reactions.2. Control Reaction Time: Monitor the reaction by HPLC and stop it at the point of maximum product accumulation before it begins to decrease.

Data on Optimizing Reaction Conditions

The following tables summarize quantitative data on the effects of various parameters on the yield of γ-glutamyl dipeptides.

Table 1: Effect of pH and Temperature on Enzyme Activity

EnzymeSubstrate(s)Optimal pHOptimal TemperatureReference(s)
Phytochelatin Synthase-like (NsPCS)Glutathione8.037°C[13][14]
GGT from Shiitake Mushroomγ-glutamyl-p-nitroanilide6.440°C[15]
GGT from Bacillus subtilisGlutamine, Acceptor AA10.037-60°C[3]
GGT from E. coliGlutamine, Histidine10.0 - 10.537°C[3][19]

Table 2: Effect of Substrate and Strategy on Product Yield

Enzymeγ-Glutamyl DonorAcceptorStrategyYieldReference(s)
GGT from E. coliL-GlutamineL-HistidineBatch48%[19]
GGT from E. coliL-GlutamineTaurineBatch25%[9][12]
GGT from E. coliD-GlutamineTaurineBatch71%[9][12]
Immobilized GGT from B. subtilisL-Glutamine(S)-allyl-cysteineBatch~40%[18]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of γ-Glu-His using GGT

This protocol is adapted from methodologies for synthesizing similar γ-glutamyl dipeptides.[9][19]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 0.1 M potassium phosphate, pH 10.0.

    • Dissolve L-glutamine (γ-glutamyl donor) and L-histidine (acceptor) in the buffer to final concentrations of 200 mM each.

  • Enzyme Addition:

    • Add purified γ-glutamyltranspeptidase (GGT) from E. coli to the reaction mixture to a final concentration of approximately 0.2 U/mL. One unit is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute from γ-glutamyl-p-nitroanilide.[20]

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for 5-10 hours.

  • Reaction Monitoring:

    • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

    • Stop the enzymatic reaction in the aliquot by adding an equal volume of 3.5 N acetic acid or by boiling for 5 minutes.[20]

    • Analyze the composition of the aliquot by HPLC (see Protocol 3) to determine the concentrations of substrates and products.

  • Reaction Termination:

    • Once the maximum yield of γ-Glu-His is achieved (as determined by HPLC monitoring), terminate the entire reaction by boiling the mixture for 10 minutes or by adding acid.

Protocol 2: Immobilization of GGT on Glyoxyl-Agarose

This protocol enhances enzyme stability and allows for reuse.[18][21]

  • Agarose Activation:

    • Suspend agarose beads in a solution of NaBH₄/NaOH and glycidol and stir for 18 hours at room temperature.

    • Wash the beads and treat with NaIO₄ for 2 hours to generate aldehyde (glyoxyl) groups.

  • Enzyme Immobilization:

    • Suspend the activated glyoxyl-agarose beads in a sodium bicarbonate buffer (50 mM, pH 10.0).

    • Add a solution of purified GGT and stir the suspension for 3 hours at room temperature.

  • Reduction and Washing:

    • Add NaBH₄ to the suspension and stir for 30 minutes to form stable covalent bonds between the enzyme and the support.

    • Wash the immobilized enzyme beads thoroughly with buffer to remove any non-covalently bound enzyme. The immobilized GGT is now ready for use in synthesis reactions.

Protocol 3: HPLC Analysis of γ-Glu-His

This protocol allows for the quantification of the reaction components.

  • Sample Preparation:

    • Take the reaction aliquot (with the reaction stopped) and centrifuge to remove any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (Optional but Recommended for Fluorescence Detection):

    • Mix the filtered sample with o-phthalaldehyde (OPA) solution in the presence of a thiol (e.g., 2-mercaptoethanol) for 1-2 minutes at room temperature to form fluorescent derivatives.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 40 mM Sodium Acetate, pH 3.9.

      • Solvent B: Methanol.

      • Start with a low percentage of Solvent B, and gradually increase it to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV detection at 280 nm (if no derivatization).

      • Fluorescence detection with excitation at ~340 nm and emission at ~450 nm (for OPA derivatives).[5]

  • Quantification:

    • Run standards of L-glutamine, L-histidine, and purified γ-Glu-His to determine their retention times and to generate standard curves for quantification.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products & Byproducts Gln L-Glutamine (γ-Glutamyl Donor) GGT γ-Glutamyl transpeptidase (GGT) Gln->GGT His L-Histidine (Acceptor) His->GGT GluHis γ-Glu-His (Desired Product) GGT->GluHis Transpeptidation (Yield-Increasing) Glu Glutamic Acid (Hydrolysis) GGT->Glu Hydrolysis (Yield-Reducing) GluGln γ-Glu-Gln (Autotranspeptidation) GGT->GluGln Autotranspeptidation (Yield-Reducing) Water H₂O Water->GGT

Caption: Enzymatic synthesis of γ-Glu-His showing competing side reactions.

Troubleshooting_Workflow Start Start: Low/No γ-Glu-His Yield CheckConditions Check Reaction Conditions: pH, Temp, Substrate Ratio Start->CheckConditions Byproducts Analyze Byproducts by HPLC CheckConditions->Byproducts HighGlu High Glutamic Acid? Byproducts->HighGlu HighGluGln High γ-Glu-Gln? Byproducts->HighGluGln NoActivity No reaction at all? Byproducts->NoActivity IncreasepH Solution: Increase pH to 9-10.5 Increase His:Gln Ratio HighGlu->IncreasepH Yes UseD_Gln Solution: Use D-Glutamine as γ-Glutamyl Donor HighGluGln->UseD_Gln Yes CheckEnzyme Solution: Check Enzyme Activity Consider Immobilization NoActivity->CheckEnzyme Yes End Yield Increased IncreasepH->End UseD_Gln->End CheckEnzyme->End

References

Technical Support Center: Quantification of γ-Glutamylhistamine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of gamma-glutamylhistamine (γ-GH) by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this important biological molecule.

Frequently Asked Questions (FAQs)

Q1: What is γ-glutamylhistamine and why is its quantification important?

A1: γ-Glutamylhistamine is a metabolite formed from the amino acids histamine and glutamic acid. Its formation is catalyzed by the enzyme γ-glutamylhistamine synthetase. This compound is notably involved in the degranulation of mast cells, a key event in allergic and inflammatory responses. Accurate quantification of γ-glutamylhistamine is crucial for studying its role in various physiological and pathological processes, including allergic reactions, inflammation, and neurological functions.

Q2: What are the main challenges in quantifying γ-glutamylhistamine by HPLC?

A2: The primary challenges in quantifying γ-glutamylhistamine include:

  • Lack of a Chromophore: Similar to its precursor histamine, γ-glutamylhistamine lacks a native chromophore, making UV-Vis detection difficult without derivatization.

  • Polarity: Being a polar molecule, it can be challenging to retain and separate on traditional reversed-phase HPLC columns.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, tissue homogenates), endogenous compounds can interfere with the ionization and detection of γ-glutamylhistamine, leading to inaccurate quantification. This is a significant concern, especially when using mass spectrometry (MS) detection.

  • Stability: Like many biological amines, the stability of γ-glutamylhistamine in samples during collection, storage, and processing is a critical consideration to prevent degradation and ensure accurate results.

Q3: Is derivatization necessary for γ-glutamylhistamine analysis?

A3: For fluorescence or UV-Vis detection, pre-column or post-column derivatization is essential to introduce a fluorescent or UV-absorbing tag to the molecule. Common derivatizing agents used for similar compounds like histamine and other amino acids include o-phthalaldehyde (OPA), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. The choice of derivatization reagent will depend on the desired sensitivity, stability of the derivative, and the available detection method. For mass spectrometry (MS) based detection, derivatization may not be necessary but can sometimes be used to improve chromatographic separation and ionization efficiency.

Q4: Can I use a standard histamine HPLC method for γ-glutamylhistamine?

A4: While methods for histamine can provide a good starting point, they are not directly transferable. Due to the addition of the glutamyl group, γ-glutamylhistamine has different physicochemical properties, including polarity and size, which will affect its retention time and separation from other sample components. Therefore, the chromatographic conditions, such as the mobile phase composition and gradient, will need to be optimized specifically for γ-glutamylhistamine.

Q5: Are there alternative methods to HPLC for γ-glutamylhistamine quantification?

A5: Yes, an alternative approach is an enzymatic assay utilizing the enzyme γ-glutamylamine cyclotransferase. This enzyme specifically recognizes and acts on γ-glutamylamines, releasing the corresponding amine (in this case, histamine) and 5-oxoproline.[1][2] The released histamine can then be quantified using established and sensitive methods, providing an indirect measure of the original γ-glutamylhistamine concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of γ-glutamylhistamine.

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak 1. Inefficient Derivatization: The derivatization reaction may be incomplete due to incorrect pH, temperature, or reagent concentration. 2. Degradation of Analyte: γ-Glutamylhistamine may have degraded during sample storage or preparation. 3. Incorrect Wavelength/Mass Transition: The detector is not set to the correct excitation/emission wavelengths (for fluorescence) or m/z transition (for MS). 4. Insufficient Sample Concentration: The concentration of γ-glutamylhistamine in the sample is below the limit of detection (LOD) of the method.1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). Ensure derivatizing agents are fresh. 2. Keep samples on ice during preparation and store at -80°C for long-term storage. Minimize freeze-thaw cycles. 3. Verify the detector settings based on the specific derivative being used or the mass of the analyte. 4. Concentrate the sample or use a more sensitive detection method.
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.1. Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or dilute the sample. **3. Adjust the mobile phase pH to ensure a consistent ionization state of the analyte.
Poor Resolution/Co-eluting Peaks 1. Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate γ-glutamylhistamine from interfering compounds. 2. Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for the separation. 3. Matrix Effects: Co-eluting matrix components can interfere with the analyte peak.1. Optimize the mobile phase gradient, organic solvent composition, and pH. 2. Try a different column with a different stationary phase chemistry (e.g., HILIC for polar compounds). 3. Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).
Baseline Noise or Drift 1. Contaminated Mobile Phase: The mobile phase may contain impurities or be improperly degassed. 2. Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. 3. Pump Malfunction: Inconsistent solvent delivery from the pump can cause baseline fluctuations.1. Use HPLC-grade solvents and degas the mobile phase before use. 2. Clean the flow cell and check the detector lamp's performance. 3. Purge the pump and check for leaks or worn seals.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention. 3. Column Degradation: The stationary phase may be degrading over time.1. Prepare the mobile phase carefully and consistently. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and replace the analytical column when performance deteriorates.

Experimental Protocols

1. Sample Preparation (from Biological Tissue)

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Deproteinize the sample by adding a precipitating agent like perchloric acid or trichloroacetic acid, followed by centrifugation.

  • Neutralize the supernatant and consider a solid-phase extraction (SPE) step for sample clean-up and concentration, particularly for complex matrices.

2. Pre-column Derivatization (Example with OPA)

  • Mix the sample extract with a borate buffer to achieve the optimal pH for the derivatization reaction.

  • Add the OPA reagent (in the presence of a thiol like 2-mercaptoethanol) to the sample.

  • Allow the reaction to proceed for a specific time at a controlled temperature before injecting the sample into the HPLC system.

3. HPLC Conditions (Starting Point)

ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Aqueous buffer (e.g., phosphate or acetate buffer) with an ion-pairing agent if needed
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL
Detector Fluorescence Detector (Ex/Em wavelengths specific to the OPA derivative) or Mass Spectrometer

4. Method Validation Parameters

For reliable quantification, the developed HPLC method should be validated according to established guidelines. Key parameters to assess include:

Validation ParameterDescription
Specificity Ability to assess the analyte in the presence of other components.
Linearity Proportionality of the detector response to the analyte concentration over a given range.
Accuracy Closeness of the measured value to the true value.
Precision Repeatability and intermediate precision of the measurements.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Formation of γ-Glutamylhistamine

Histamine Histamine Enzyme γ-Glutamylhistamine Synthetase Histamine->Enzyme L_Glutamate L-Glutamate L_Glutamate->Enzyme gamma_GH γ-Glutamylhistamine Enzyme->gamma_GH

Caption: Enzymatic synthesis of γ-glutamylhistamine.

General HPLC Troubleshooting Workflow

Problem Identify Chromatographic Problem Check_System Check HPLC System (Pressure, Leaks) Problem->Check_System Check_Method Review Method Parameters (Mobile Phase, Gradient) Problem->Check_Method Check_Sample Evaluate Sample Prep & Derivatization Problem->Check_Sample Check_Column Inspect Column Performance Problem->Check_Column Solution Implement Corrective Action Check_System->Solution Check_Method->Solution Check_Sample->Solution Check_Column->Solution

Caption: A logical approach to troubleshooting HPLC issues.

Signaling Context of γ-Glutamylhistamine Formation

Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Mast_Cell Mast Cell Activation Fc_epsilon_RI->Mast_Cell Degranulation Degranulation Mast_Cell->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release gamma_GH_Formation γ-Glutamylhistamine Formation Histamine_Release->gamma_GH_Formation

Caption: Role of γ-glutamylhistamine formation in mast cell activation.

References

Technical Support Center: Resolving Co-elution of γ-Glu-His with other Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues involving the dipeptide γ-glutamyl-histidine (γ-Glu-His) during chromatographic analysis.

Troubleshooting Guides

Issue: Poor resolution and co-elution of γ-Glu-His with other dipeptides in Reversed-Phase HPLC.

Initial Assessment:

Co-elution in reversed-phase high-performance liquid chromatography (RP-HPLC) is a common challenge, especially when dealing with structurally similar and polar molecules like dipeptides. The primary factors influencing resolution are the capacity factor (k'), selectivity (α), and efficiency (N). A systematic approach to optimizing these parameters is crucial for resolving co-eluting peaks.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution of γ-Glu-His Observed check_peak Assess Peak Shape (Tailing, Fronting, Splitting?) start->check_peak adjust_mobile_phase Adjust Mobile Phase Composition check_peak->adjust_mobile_phase Asymmetric Peaks optimize_gradient Optimize Gradient Profile (Steeper or Shallower?) check_peak->optimize_gradient Symmetric but Overlapping Peaks adjust_mobile_phase->optimize_gradient modify_temp Modify Column Temperature optimize_gradient->modify_temp No Improvement end Resolution Achieved optimize_gradient->end Resolution Improved change_column Change Stationary Phase/Chromatography Mode modify_temp->change_column Still Co-eluting modify_temp->end Resolution Improved change_column->end

Figure 1: Systematic approach to resolving co-elution.

Detailed Troubleshooting Steps:

  • Assess Peak Shape:

    • Symmetric Overlapping Peaks: Indicates insufficient selectivity between γ-Glu-His and the co-eluting dipeptide.

    • Peak Tailing: Often observed for basic compounds like histidine-containing dipeptides on silica-based C18 columns due to interaction with residual silanols. This can be addressed by using a lower pH mobile phase, a base-deactivated column, or an ion-pairing agent.[1][2]

    • Peak Fronting: Can be caused by column overload or poor sample solubility in the mobile phase.[1][3] Try diluting the sample or matching the sample solvent to the initial mobile phase composition.

    • Peak Splitting: May indicate a column void, a partially blocked frit, or co-elution of isomers.[4][5] If all peaks are split, the issue is likely mechanical (column void or blockage). If only the peak of interest is split, it could be due to the presence of diastereomers or on-column degradation.

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The charge state of γ-Glu-His (due to the glutamic acid and histidine residues) is highly dependent on the mobile phase pH. Modifying the pH can significantly alter its retention time and selectivity relative to other dipeptides.[6][7][8] For example, at a pH below the pKa of the imidazole ring of histidine (~6.0), the dipeptide will be more positively charged, leading to different interactions with the stationary phase.

    • Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) or its concentration can alter selectivity.

    • Ion-Pairing Agents: For polar and charged dipeptides, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and resolution on reversed-phase columns.[6][9][10] The hydrophobic tail of the ion-pairing agent interacts with the stationary phase, while the charged head-group pairs with the charged dipeptide.

  • Modify the Gradient Profile: A shallower gradient can increase the separation time between closely eluting peaks, potentially resolving them. Conversely, for strongly retained impurities, a steeper gradient might be beneficial.

  • Adjust Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.

  • Consider Alternative Chromatographic Modes: If optimizing RP-HPLC is unsuccessful, alternative chromatographic techniques should be explored.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like dipeptides that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent.

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for charged analytes like γ-Glu-His.[11] This can be particularly effective for separating positional isomers.

    • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the charge of γ-Glu-His is pH-dependent, IEX can be a powerful tool for its separation from other dipeptides with different pI values.

    • Chiral Chromatography: If co-elution is suspected to be with a stereoisomer (e.g., D-His containing dipeptide), a chiral stationary phase is necessary for separation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the peak I am seeing is indeed a co-elution of γ-Glu-His with another dipeptide?

A1: The most definitive way to confirm co-elution is by using a mass spectrometer (MS) detector. By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple m/z values, indicating that more than one compound is eluting at that retention time. If you only have a UV detector, you can try to change the chromatographic selectivity (e.g., by changing the mobile phase pH or organic solvent). If the peak shape changes or splits into multiple peaks, it is a strong indication of co-elution.

Q2: What are some potential dipeptides that are likely to co-elute with γ-Glu-His?

A2: Dipeptides with similar polarity and charge are the most likely candidates for co-elution. These include:

  • Positional isomers: α-Glu-His, where the linkage is through the alpha-carboxyl group of glutamic acid.

  • Other histidine-containing dipeptides: such as Ala-His, Gly-His, or Ser-His, which will have similar properties due to the histidine residue.

  • Dipeptides with similar hydrophilicity: for instance, dipeptides containing other basic or acidic amino acids.

Q3: Can you provide a starting point for an experimental protocol to separate γ-Glu-His from other dipeptides?

A3: A good starting point would be a Hydrophilic Interaction Chromatography (HILIC) method coupled with mass spectrometry. HILIC is generally more effective for retaining and separating polar dipeptides than traditional reversed-phase chromatography.

Experimental Protocol: HILIC-MS/MS for Dipeptide Separation

ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector Tandem Mass Spectrometer (in positive ESI mode)
MS/MS Transition For γ-Glu-His: Monitor a specific precursor-to-product ion transition

Quantitative Data Example (Hypothetical):

The following table illustrates the separation of γ-Glu-His from a potential co-eluting dipeptide, α-Glu-His, using the proposed HILIC method.

DipeptideRetention Time (min)Resolution (Rs)
α-Glu-His4.2\multirow{2}{*}{2.1}
γ-Glu-His4.8

Q4: What is the role of γ-glutamyl transpeptidase (GGT) in relation to γ-Glu-His, and how might it affect my analysis?

A4: γ-glutamyl transpeptidase (GGT) is an enzyme that can transfer the γ-glutamyl moiety from a donor, such as glutathione, to an acceptor amino acid like histidine, thereby forming γ-Glu-His.[12][13] If your sample is of biological origin and contains active GGT, the concentration of γ-Glu-His could change over time. It is important to handle such samples appropriately, for example, by keeping them on ice and adding a GGT inhibitor if necessary, to ensure accurate quantification.

Signaling Pathway Context:

The formation of γ-Glu-His is part of the γ-glutamyl cycle, which is crucial for glutathione metabolism and amino acid transport.

cluster_1 γ-Glutamyl Cycle and γ-Glu-His Formation GSH Glutathione (γ-Glu-Cys-Gly) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT gamma_Glu_His γ-Glu-His GGT->gamma_Glu_His Cys_Gly Cys-Gly GGT->Cys_Gly His Histidine His->GGT

References

Technical Support Center: Improving the Solubility of Synthetic γ-Glu-His for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting strategies for improving the solubility of synthetic gamma-Glutamyl-Histidine (γ-Glu-His) for use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is γ-Glu-His and why is its solubility important?

A1: γ-Glu-His is a dipeptide composed of the amino acids glutamic acid and histidine, linked via a gamma-glutamyl bond.[1] Its solubility is crucial for in vitro assays as inaccurate concentrations due to poor solubility can lead to unreliable and erroneous experimental results.[2] Proper solubilization ensures homogenous solutions, accurate dosing, and meaningful data.

Q2: What are the key factors influencing the solubility of γ-Glu-His?

A2: The solubility of peptides like γ-Glu-His is primarily influenced by:

  • Amino Acid Composition: γ-Glu-His contains an acidic residue (glutamic acid) and a basic residue (histidine), making its overall charge and solubility highly dependent on the pH of the solution.[2][3][4][5]

  • pH of the Solvent: The net charge of γ-Glu-His changes with pH. The imidazole ring of histidine has a pKa of approximately 6.0, meaning it is positively charged at pH values below 6.0.[6] The carboxylic acid groups of glutamic acid will be deprotonated (negatively charged) at physiological pH. Therefore, adjusting the pH away from the peptide's isoelectric point (pI) generally increases solubility.[4]

  • Solvent Polarity: While water is the preferred solvent for many biological assays, organic co-solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve hydrophobic or difficult-to-solubilize peptides.[5]

  • Temperature: Increasing the temperature can sometimes enhance the solubility of peptides, but caution must be exercised to avoid degradation.[7]

Q3: What is the predicted charge of γ-Glu-His at different pH values?

A3: To predict the charge of γ-Glu-His, we can consider the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, the side chain carboxyl group of glutamic acid, and the imidazole side chain of histidine.

  • Assigning Charges:

    • N-terminal amino group: +1

    • C-terminal carboxyl group: -1

    • Glutamic acid side chain: -1

    • Histidine side chain: +1 at pH < 6, 0 at pH > 6.[2][4]

  • Calculating Net Charge:

    • At pH < 6: (+1) + (-1) + (-1) + (+1) = 0

    • At pH > 6: (+1) + (-1) + (-1) + (0) = -1

Therefore, γ-Glu-His is expected to be neutral or slightly soluble at acidic pH and more soluble at neutral to basic pH due to its net negative charge.

Troubleshooting Guide

Issue: My synthetic γ-Glu-His is not dissolving in water.

Possible Cause Troubleshooting Step Detailed Explanation
pH is near the isoelectric point (pI) Adjust the pH of the solution.Since γ-Glu-His has both acidic and basic residues, its solubility is lowest at its pI. Try dissolving the peptide in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) or a slightly acidic buffer (e.g., acetate buffer at pH 5.0). For a net negative charge, a basic solution like 0.1M ammonium bicarbonate can be used.[4] For a net positive charge, a dilute acidic solution like 10% acetic acid can be tried.[2][5]
Peptide aggregation Use sonication.Brief periods of sonication can help break up peptide aggregates and facilitate dissolution.[2] It is recommended to sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.
Insufficient solvent Increase the volume of the solvent.The concentration of the peptide may be too high for the chosen solvent. Try increasing the solvent volume to achieve a lower final concentration.

Issue: The peptide dissolves initially but precipitates out of solution later.

Possible Cause Troubleshooting Step Detailed Explanation
Change in temperature Maintain a constant temperature.Some peptides are sensitive to temperature changes. Ensure that the stock solution and the assay buffer are at the same temperature before mixing.
Buffer incompatibility Test solubility in the final assay buffer.The components of your assay buffer (e.g., salts, detergents) may affect the solubility of γ-Glu-His. It is always best to test the solubility in the final experimental buffer.
Slow aggregation over time Prepare fresh solutions before use.To avoid issues with long-term stability in solution, it is recommended to prepare fresh stock solutions of γ-Glu-His for each experiment.

Issue: I need to use an organic solvent, but I'm concerned about its effect on my in vitro assay.

Possible Cause Troubleshooting Step Detailed Explanation
Solvent toxicity to cells Use a minimal amount of a biocompatible organic solvent like DMSO.If an organic solvent is necessary, start by dissolving the peptide in a small volume of DMSO and then slowly add this stock solution to your aqueous assay buffer with gentle vortexing.[5] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize cytotoxic effects.[8]
Solvent interference with the assay Run a solvent control.Always include a control group in your experiment that contains the same final concentration of the organic solvent used to dissolve the peptide to account for any potential effects of the solvent itself on the assay.

Quantitative Data Presentation

Table 1: Hypothetical Solubility of Synthetic γ-Glu-His in Various Solvents.

Disclaimer: The following data are hypothetical examples for illustrative purposes and may not represent the actual solubility of γ-Glu-His. Experimental validation is required.

Solvent pH Temperature (°C) Solubility (mg/mL)
Deionized Water6.025~1-5
Deionized Water7.425>10
Deionized Water8.525>20
Phosphate-Buffered Saline (PBS)7.425>15
10% Acetic Acid2.525~5-10
0.1 M Ammonium Bicarbonate8.025>25
Dimethyl Sulfoxide (DMSO)N/A25>50

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of γ-Glu-His

This protocol outlines a method to determine the optimal solvent for γ-Glu-His before dissolving the entire sample.[2]

Materials:

  • Lyophilized synthetic γ-Glu-His

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Pipettes and sterile tips

  • Solvents to be tested (e.g., sterile deionized water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO)

Procedure:

  • Aliquot the Peptide: Weigh out a small, known amount of lyophilized γ-Glu-His (e.g., 1 mg) into several microcentrifuge tubes.

  • Add Solvent: To the first tube, add a small volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a high initial concentration (e.g., 10 mg/mL).

  • Vortex: Vortex the tube vigorously for 30-60 seconds.

  • Observe: Visually inspect the solution. If the peptide has completely dissolved, it is soluble at that concentration in that solvent.

  • Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, keeping the water cool.[2]

  • Re-observe: Check for dissolution again.

  • pH Adjustment (if necessary): If the peptide is still not dissolved in water, try adjusting the pH. For acidic peptides, add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise. For basic peptides, add a small amount of an acidic solution (e.g., 0.1 M HCl) dropwise.

  • Organic Solvent (if necessary): If the peptide remains insoluble in aqueous solutions, test its solubility in a small volume of DMSO.[5]

  • Record Results: Document the solubility of the peptide in each solvent and under each condition tested.

Protocol 2: In Vitro γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol describes a general method to measure the activity of γ-Glutamyl Transpeptidase (GGT) using a γ-glutamyl peptide substrate. This can be adapted for γ-Glu-His. The assay is based on the GGT-catalyzed transfer of the γ-glutamyl group to an acceptor, often glycylglycine.[9][10]

Materials:

  • Purified γ-Glutamyl Transpeptidase (GGT) enzyme

  • γ-Glu-His stock solution (dissolved in an appropriate buffer as determined by solubility testing)

  • Glycylglycine (acceptor substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Microplate reader

  • 96-well microplate

  • Reagents for detecting the product (e.g., a method to quantify the released histidine or a coupled enzyme assay)

Procedure:

  • Prepare Reagents: Prepare all solutions in the assay buffer.

  • Set up the Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • γ-Glu-His solution (substrate)

    • Glycylglycine solution (acceptor)

  • Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add the GGT enzyme solution to each well to start the reaction.

  • Monitor the Reaction: Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength (dependent on the detection method) at regular time intervals.

  • Calculate Activity: Determine the rate of the reaction from the linear portion of the absorbance vs. time curve. One unit of GGT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

experimental_workflow start Start: Lyophilized γ-Glu-His solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolve Dissolve in Water solubility_test->dissolve vortex Vortex dissolve->vortex sonicate Sonicate vortex->sonicate observe1 Observe Dissolution sonicate->observe1 adjust_ph Adjust pH observe1->adjust_ph Insoluble prepare_stock Prepare Stock Solution observe1->prepare_stock Soluble observe2 Observe Dissolution adjust_ph->observe2 use_organic Use Organic Solvent (e.g., DMSO) observe2->use_organic Insoluble observe2->prepare_stock Soluble observe3 Observe Dissolution use_organic->observe3 observe3->prepare_stock Soluble in_vitro_assay Perform In Vitro Assay prepare_stock->in_vitro_assay end End: Assay Complete in_vitro_assay->end

Caption: Experimental workflow for solubilizing synthetic γ-Glu-His.

gamma_glutamyl_cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutathione_ext Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) Glutathione_ext->GGT gamma_Glu_AA γ-Glu-Amino Acid (e.g., γ-Glu-His) GGT->gamma_Glu_AA Transpeptidation CysGly Cys-Gly GGT->CysGly Hydrolysis AminoAcid_ext Amino Acid (e.g., Histidine) AminoAcid_ext->GGT Glutamate Glutamate gamma_Glu_AA->Glutamate Transport Cysteine Cysteine CysGly->Cysteine Dipeptidase Glycine Glycine CysGly->Glycine Dipeptidase GCL γ-Glutamylcysteine Synthetase (GCL) Glutamate->GCL Cysteine->GCL GS Glutathione Synthetase (GS) Glycine->GS gamma_Glu_Cys γ-Glu-Cys gamma_Glu_Cys->GS Glutathione_int Glutathione (GSH) GCL->gamma_Glu_Cys GS->Glutathione_int

Caption: The Gamma-Glutamyl Cycle.

References

selecting the appropriate internal standard for gamma-Glu-His quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gamma-Glutamyl-Histamine (gamma-Glu-His).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The ideal internal standard for any quantitative analysis, including that of this compound, is a stable isotope-labeled (SIL) version of the analyte itself (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL internal standard has nearly identical chemical and physical properties to the target analyte, which means it will behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. This ensures the most accurate correction for any analyte loss or signal variation during the analytical process.

Q2: Is a stable isotope-labeled this compound commercially available?

Currently, a commercially available stable isotope-labeled this compound is not readily found in supplier catalogs. Therefore, researchers may need to consider custom synthesis or the selection of a suitable structural analog.

Q3: If a SIL internal standard is not available, what are the key characteristics of a good structural analog internal standard for this compound quantification?

When a SIL internal standard is not available, a structural analog can be used. A suitable structural analog should have the following characteristics:

  • Structural Similarity: The internal standard should be structurally very similar to this compound. This increases the likelihood of similar behavior during extraction and chromatography.

  • Similar Physicochemical Properties: Properties such as polarity, pKa, and molecular weight should be close to those of this compound to ensure co-elution or very similar retention times in liquid chromatography.

  • No Endogenous Presence: The selected analog must not be naturally present in the biological samples being analyzed.

  • Chromatographic Resolution: It must be chromatographically resolved from this compound and any other interfering compounds in the sample matrix.

  • Similar Mass Spectrometric Response: The analog should exhibit a similar ionization efficiency to this compound in the mass spectrometer.

Troubleshooting Guide: Internal Standard Selection and Performance

This guide addresses common issues encountered when selecting and using an internal standard for this compound quantification.

Issue 1: High Variability in Internal Standard Signal
Possible Cause Troubleshooting Step
Inconsistent addition of internal standard Ensure the internal standard is added accurately and consistently to all samples, including calibrators and quality controls, at the very beginning of the sample preparation process. Use a calibrated pipette and a consistent procedure.[1]
Degradation of the internal standard Assess the stability of the internal standard in the sample matrix and under the storage conditions used. Perform stability experiments at relevant temperatures and for relevant durations.
Poor extraction recovery Optimize the sample extraction procedure to ensure consistent and high recovery of both the analyte and the internal standard.
Matrix effects The internal standard may be experiencing different ion suppression or enhancement compared to the analyte. If they do not co-elute, modify the chromatographic method to achieve co-elution. If a SIL internal standard is not used, the matrix effects might be inherently different.
Issue 2: Poor Accuracy and Precision in Quantitative Results
Possible Cause Troubleshooting Step
Inappropriate internal standard The chosen structural analog may not be adequately compensating for variations in the analytical process. Re-evaluate the selection based on the criteria in Q3. The ideal solution is to use a SIL internal standard.
Non-linear response The concentration of the internal standard may be too high or too low relative to the analyte concentration range. The concentration of the internal standard should ideally be in the mid-range of the calibration curve.
Cross-talk between analyte and internal standard MRM transitions Ensure that the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard are specific and do not interfere with each other.

Experimental Protocols

Protocol 1: Selection and Validation of a Structural Analog Internal Standard
  • Candidate Selection:

    • Identify potential structural analogs of this compound. Candidates could include other gamma-glutamyl dipeptides or histamine derivatives that are not endogenously present.

    • Evaluate candidates based on predicted physicochemical properties (logP, pKa, molecular weight).

  • Initial Screening:

    • Prepare standard solutions of this compound and each candidate internal standard.

    • Develop a preliminary liquid chromatography-mass spectrometry (LC-MS/MS) method.

    • Inject individual solutions to determine retention times and mass spectrometric responses.

    • Inject a mixture to assess chromatographic resolution.

  • Co-elution and Matrix Effect Evaluation:

    • Optimize the LC method to achieve co-elution or near co-elution of the most promising candidate(s) with this compound.

    • Prepare samples by spiking this compound and the candidate internal standard into the biological matrix of interest (e.g., plasma, tissue homogenate).

    • Compare the peak areas of the analyte and internal standard in the matrix to their peak areas in a clean solvent. A significant difference in the response ratio indicates differential matrix effects.

  • Validation:

    • Once a suitable analog is selected, perform a partial or full method validation according to relevant guidelines (e.g., FDA, EMA). This should include assessments of linearity, accuracy, precision, and stability.

Data Presentation

The following table summarizes the ideal characteristics of an internal standard for this compound quantification.

CharacteristicIdeal Internal Standard (SIL this compound)Acceptable Structural Analog
Structure Identical to this compoundStructurally very similar
Physicochemical Properties Nearly identicalSimilar polarity, pKa, MW
Chromatographic Behavior Co-elutes with this compoundCo-elutes or has very similar retention time
Mass Spectrometry Different m/z, same ionization efficiencyDifferent m/z, ideally similar ionization efficiency
Endogenous Presence Not naturally present at labeled massNot naturally present

Visualizations

Workflow for Internal Standard Selection

G cluster_0 Internal Standard Selection Pathway start Start: Need to Quantify This compound sil_check Is Stable Isotope Labeled This compound available? start->sil_check synthesize_sil Synthesize SIL This compound sil_check->synthesize_sil  Yes select_analog Select Structural Analog sil_check->select_analog No   validate_is Validate Internal Standard (Co-elution, Matrix Effects, etc.) synthesize_sil->validate_is select_analog->validate_is quant_assay Proceed with Quantitative Assay Development validate_is->quant_assay

Caption: Decision workflow for selecting an appropriate internal standard for this compound quantification.

Signaling Pathway for this compound Synthesis

G cluster_1 Biosynthesis of this compound glutamate L-Glutamate histamine Histamine ggt gamma-Glutamyl- transpeptidase (GGT) histamine->ggt gamma_glu_his This compound ggt->gamma_glu_his Transpeptidation cys_gly Cys-Gly ggt->cys_gly acceptor Acceptor (e.g., amino acid) glutathione Glutathione (gamma-Glu-Cys-Gly) glutathione->ggt

Caption: Enzymatic synthesis of this compound via the action of gamma-glutamyltranspeptidase (GGT).

References

storage conditions to maintain long-term stability of gamma-Glu-His

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of gamma-Glutamyl-Histamine (gamma-Glu-His).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon.[1] Peptides containing histidine are susceptible to absorbing moisture from the air (deliquescence), so it is also recommended to store the vial in a desiccator.

Q2: How should I store this compound in solution?

A2: The shelf-life of peptides in solution is significantly shorter than in lyophilized form. If storage in solution is necessary, it is recommended to use acidic buffers with a pH of 3-4 to minimize hydrolysis.[1] The solution should be divided into aliquots to avoid repeated freeze-thaw cycles and stored at -20°C. For extended storage, filtering the solution through a 0.2 µm filter can help remove potential microbial contamination.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the peptide bond, particularly the γ-glutamyl linkage. This can be catalyzed by changes in pH and temperature. Enzymatic degradation can also occur, for instance, through the action of γ-glutamyltranspeptidase (GGT), which can transfer the γ-glutamyl group to other amino acids or peptides.[1]

Q4: Can I store this compound solutions at 4°C?

A4: For short-term storage (a few days), 4°C may be acceptable, but for longer durations, -20°C is strongly recommended to minimize degradation. The stability of histamine solutions, a component of this compound, has been shown to be maintained for extended periods at cool temperatures (12°C) and even better at -20°C.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Inconsistent experimental results Improper storage leading to degradation.Ensure lyophilized peptide is stored at -20°C under dry conditions. For solutions, use a pH 3-4 buffer, aliquot, and store at -20°C. Avoid multiple freeze-thaw cycles.
Inaccurate peptide concentration.Re-quantify the peptide solution using a validated method such as HPLC with UV detection or a suitable amino acid analysis.
Low or no biological activity Peptide has degraded due to improper handling.Prepare fresh solutions from lyophilized powder for each experiment. Warm the vial to room temperature before opening and weigh out the desired amount quickly.
pH of the experimental buffer is not optimal.Check the pH of your experimental buffer. Extreme pH values can lead to rapid degradation. Maintain a pH between 5 and 6 for solutions if acidic conditions are not suitable for the experiment.
Precipitation of the peptide in solution Poor solubility in the chosen solvent.While this compound is generally soluble in aqueous solutions, if precipitation occurs, try sonicating the solution. Ensure the buffer composition is appropriate.
Contamination of the solution.Filter the solution through a 0.2 µm filter to remove any particulate matter or microbial contamination.
Unexpected peaks in HPLC or Mass Spectrometry analysis Presence of degradation products.Analyze the sample for common degradation products such as free glutamic acid and histidine. Adjust storage and handling procedures to minimize degradation.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run a blank sample to identify any background contamination.

Experimental Protocols & Data

Storage Condition Stability Data
Storage Form Temperature pH Expected Stability
Lyophilized Powder-20°CN/AHigh (Years)
Lyophilized Powder4°CN/AModerate (Months)
Lyophilized PowderRoom TemperatureN/ALow (Weeks to Months)
Solution-20°C3-4Good (Months)
Solution-20°C5-7Moderate (Weeks to Months)
Solution4°C3-4Fair (Days to Weeks)
Solution4°C5-7Low (Days)
SolutionRoom TemperatureAnyVery Low (Hours to Days)
Experimental Protocol: Stability Analysis by HPLC

This protocol outlines a general method for assessing the stability of this compound solutions.

  • Preparation of Solutions: Prepare this compound solutions at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 3, 5, and 7.4).

  • Storage: Aliquot the solutions and store them at various temperatures (e.g., -20°C, 4°C, and 25°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Detection: UV detection at 210-220 nm.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1 mL/min.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the remaining peptide relative to the initial time point (t=0). The appearance of new peaks may indicate degradation products.

Visualizations

Signaling Pathway: The Gamma-Glutamyl Cycle

The metabolism of this compound is interconnected with the gamma-glutamyl cycle, a key pathway for glutathione (GSH) homeostasis. Gamma-glutamyl transpeptidase (GGT) can catalyze the transfer of the gamma-glutamyl moiety from GSH to an acceptor like histidine, forming this compound.

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT gamma_Glu_His γ-Glu-His GGT->gamma_Glu_His Transpeptidation Cys_Gly Cysteinyl-Glycine GGT->Cys_Gly Hydrolysis His Histidine His->GGT Amino_Acids Amino Acids (Glu, Cys, Gly) Cys_Gly->Amino_Acids Dipeptidase GSH_synthesis GSH Synthesis Amino_Acids->GSH_synthesis GSH_in Glutathione (GSH) GSH_synthesis->GSH_in

Caption: The role of GGT in the formation of this compound.

Experimental Workflow: Antioxidant Activity Assay

This workflow outlines the steps to evaluate the antioxidant properties of this compound using a common in vitro assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare γ-Glu-His solutions (various concentrations) start->prep_reagents mixing Mix γ-Glu-His solution with DPPH solution prep_reagents->mixing prep_dpph Prepare DPPH radical solution in methanol prep_dpph->mixing incubation Incubate in the dark (e.g., 30 minutes) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation end End calculation->end

Caption: Workflow for DPPH antioxidant activity assay.

Logical Relationship: Troubleshooting Experimental Inconsistency

This diagram illustrates a logical approach to troubleshooting inconsistent results in experiments using this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, desiccated) start->check_storage check_solution_prep Review Solution Preparation (pH, buffer, aliquoting) start->check_solution_prep analyze_purity Check for Degradation (HPLC/MS) check_storage->analyze_purity re_quantify Re-quantify Peptide Concentration (e.g., HPLC) check_solution_prep->re_quantify run_controls Include Positive and Negative Controls re_quantify->run_controls consistent Results Consistent run_controls->consistent analyze_purity->run_controls inconsistent Results Still Inconsistent consistent->inconsistent No end Problem Identified consistent->end Yes review_protocol Review Entire Experimental Protocol inconsistent->review_protocol review_protocol->end

Caption: A logical guide for troubleshooting experiments.

References

Technical Support Center: Optimizing Buffer pH for γ-Glutamylhistamine Synthetase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the buffer pH for γ-glutamylhistamine synthetase activity.

Troubleshooting Guide: Buffer pH Optimization

This guide addresses common issues encountered during the determination of the optimal pH for γ-glutamylhistamine synthetase activity.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Across All pH Values Inactive EnzymeEnsure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform a positive control experiment using previously validated enzyme and buffer conditions.
Missing Essential Cofactorsγ-glutamylhistamine synthetase requires ATP and magnesium ions for activity.[1] Ensure these are present in the reaction mixture at their optimal concentrations.
Incorrect Substrate ConcentrationsSuboptimal concentrations of L-glutamate or histamine can limit the reaction rate. Determine the Km for each substrate to ensure you are working at saturating concentrations.
High Variability Between Replicates Inconsistent PipettingCalibrate pipettes regularly and use reverse pipetting for viscous solutions. Prepare a master mix for each buffer condition to minimize pipetting errors.
Temperature FluctuationsEnsure all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath.
Inadequate MixingGently mix the reaction components thoroughly by pipetting up and down or by brief vortexing, avoiding the introduction of air bubbles.
Precipitation in the Reaction Well Buffer-Component IncompatibilitySome buffers can precipitate in the presence of divalent cations (e.g., phosphate buffers with high concentrations of Mg²⁺). Consider using a "Good's" buffer like HEPES or MOPS.
Protein Denaturation/AggregationExtreme pH values can cause the enzyme to denature and precipitate. Visually inspect the wells for any signs of precipitation.
Optimal pH Appears to be at the Edge of the Tested Range Incomplete pH Range TestedThe true optimal pH may lie outside of the buffer systems you have used. Extend the pH range of your experiment by selecting additional buffers with appropriate pKa values.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for γ-glutamylhistamine synthetase activity?

Q2: Which buffers are recommended for determining the optimal pH?

A2: It is advisable to use a series of buffers with overlapping pH ranges to cover a broad spectrum. The choice of buffer can also influence enzyme activity. Here are some commonly used biological buffers:

Buffer Useful pH Range
MES5.5 - 6.7
Bis-Tris5.8 - 7.2
PIPES6.1 - 7.5
MOPS6.5 - 7.9
HEPES6.8 - 8.2
Tris-HCl7.5 - 9.0
Bicine7.6 - 9.0
CHES8.6 - 10.0
CAPS9.7 - 11.1

Q3: How does temperature affect the pH of the buffer?

A3: The pH of some buffers, particularly Tris, is sensitive to temperature changes. For example, the pH of a Tris buffer solution will decrease by approximately 0.03 pH units for every 1°C increase in temperature. It is crucial to measure the pH of your buffer at the intended experimental temperature. "Good's" buffers like HEPES and MOPS are generally less sensitive to temperature fluctuations.

Q4: Can the ionic strength of the buffer affect enzyme activity?

A4: Yes, the ionic strength of the buffer can influence enzyme activity by affecting the three-dimensional structure of the enzyme and the interaction with its substrates. When comparing different buffers, it is good practice to maintain a consistent ionic strength across all experiments.

Q5: What are the substrates and essential cofactors for the γ-glutamylhistamine synthetase reaction?

A5: The substrates for the reaction are L-glutamate and histamine. The reaction is energy-dependent and requires ATP. Magnesium ions (Mg²⁺) and dithiothreitol (DTT) have also been shown to be essential for activity.[1]

Experimental Protocols

Protocol for Determining the Optimal Buffer pH

This protocol outlines a general method for determining the optimal pH for γ-glutamylhistamine synthetase activity using a spectrophotometric assay.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a stock solution of purified γ-glutamylhistamine synthetase in a stable buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM DTT and 10% glycerol) and store at -80°C in small aliquots.

  • Substrate Stock Solutions:

    • L-glutamate (e.g., 1 M in deionized water, pH adjusted to ~7.0)

    • Histamine (e.g., 1 M in deionized water)

  • Cofactor Stock Solutions:

    • ATP (e.g., 100 mM in deionized water, pH adjusted to ~7.0)

    • MgCl₂ (e.g., 1 M in deionized water)

  • Buffer Solutions: Prepare a series of 100 mM buffers covering a pH range from 5.5 to 10.0 (e.g., MES, PIPES, HEPES, Tris-HCl, CHES). Adjust the pH of each buffer at the intended assay temperature.

2. Assay Procedure:

  • Prepare a Master Mix: For each buffer to be tested, prepare a master mix containing all reaction components except the enzyme. The final concentrations in the reaction should be optimized, but a starting point could be:

    • 100 mM Buffer (at the desired pH)

    • 10 mM L-glutamate

    • 1 mM Histamine

    • 5 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

  • Enzyme Addition: Add a predetermined amount of γ-glutamylhistamine synthetase to initiate the reaction. The amount of enzyme should be such that the reaction rate is linear over the measurement period.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Detection of Product Formation: The formation of γ-glutamylhistamine can be measured using various methods, such as HPLC or a coupled enzyme assay that leads to a change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each pH value.

    • Plot the initial velocity as a function of pH to determine the pH at which the enzyme exhibits maximum activity.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock MasterMix Prepare Master Mixes for each pH Enzyme->MasterMix Substrates Substrate Stocks (L-Glu, Histamine) Substrates->MasterMix Cofactors Cofactor Stocks (ATP, MgCl2) Cofactors->MasterMix Buffers Buffer Series (pH 5.5 - 10.0) Buffers->MasterMix Reaction Initiate Reaction (Add Enzyme) MasterMix->Reaction Incubation Incubate at Constant Temperature Reaction->Incubation Detection Measure Product Formation Incubation->Detection Velocity Calculate Initial Reaction Velocity (v₀) Detection->Velocity Plot Plot v₀ vs. pH Velocity->Plot Optimum Determine Optimal pH Plot->Optimum

Caption: Workflow for determining the optimal pH for enzyme activity.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowActivity Low/No Enzyme Activity InactiveEnzyme Inactive Enzyme LowActivity->InactiveEnzyme MissingCofactors Missing Cofactors (ATP, Mg²⁺) LowActivity->MissingCofactors WrongSubstrate Incorrect Substrate Concentrations LowActivity->WrongSubstrate ExtremepH Extreme pH LowActivity->ExtremepH CheckStorage Verify Enzyme Storage & Run Positive Control InactiveEnzyme->CheckStorage AddCofactors Ensure Cofactors are Present at Optimal Conc. MissingCofactors->AddCofactors OptimizeSubstrate Optimize Substrate Concentrations WrongSubstrate->OptimizeSubstrate CheckBufferpH Verify Buffer pH & Test Broader Range ExtremepH->CheckBufferpH

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Overcoming Neuromodulation of the GABAergic System and its Potential Impact on γ-GHA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synthesis of γ-hydroxybutyric acid (γ-GHA), a downstream metabolite of γ-aminobutyric acid (GABA). We address common challenges arising from the modulatory effects of dopamine and serotonin on the GABAergic system, which can indirectly influence the availability of precursors for γ-GHA synthesis.

Frequently Asked Questions (FAQs)

Q1: How do dopamine and serotonin affect the GABAergic system, and potentially γ-GHA synthesis?

Dopamine and serotonin do not directly inhibit the enzymes responsible for γ-GHA synthesis. Instead, they modulate the activity of GABAergic neurons, which can alter the availability of GABA, a precursor for the synthesis pathway.[1][2][3]

  • Dopamine: Exerts a dual effect. Activation of D1-like dopamine receptors can be excitatory on GABAergic neurons, while D2-like receptor activation is typically inhibitory.[1][4] The net effect on GABA release depends on the balance of receptor activation.[1]

  • Serotonin: Modulates GABAergic transmission through a variety of receptors. For instance, 5-HT2 receptors can inhibit GABAA receptor currents, while 5-HT3 receptors can stimulate GABA release.[2][3]

Q2: My γ-GHA yield is lower than expected when dopamine is present in my model system. What is a possible cause?

Elevated dopamine levels may be leading to a dominant inhibitory effect on GABAergic neurons through D2 receptor activation. This would reduce GABA release, thereby limiting the substrate available for the metabolic pathway that can lead to γ-GHA.[1][5]

Q3: Can serotonin enhancement of GABAergic activity lead to increased γ-GHA synthesis?

While not a direct causal link, enhancement of GABA release by certain serotonin receptors (e.g., 5-HT3) could theoretically increase the substrate pool for the metabolic pathway that produces γ-GHA.[2][3] However, the overall effect is complex and depends on the specific serotonin receptors activated and the neuronal circuitry involved.

Troubleshooting Guides

Issue 1: Reduced γ-GHA production in the presence of dopamine.

Possible Cause: Dominant D2 receptor-mediated inhibition of GABA release.

Troubleshooting Steps:

  • Pharmacological Intervention:

    • Introduce a D2 receptor antagonist, such as sulpiride, to block the inhibitory pathway. This has been shown to increase GABA overflow.[1]

    • Conversely, a D1 receptor agonist, like SKF-38393, could be used to promote GABA release, though interactions with D2 signaling should be considered.[1]

  • Genetic Modification:

    • In cell culture or animal models, utilize siRNA or CRISPR-Cas9 to knockdown the expression of D2 receptors in the relevant neuronal populations.

  • Control Experiments:

    • Run parallel experiments with a dopamine synthesis inhibitor, such as 3-iodotyrosine, to confirm that the observed effect is indeed dopamine-dependent.[1]

Issue 2: Inconsistent results in γ-GHA levels with serotonin modulation.

Possible Cause: Non-specific activation of multiple serotonin receptor subtypes with opposing effects on the GABAergic system.

Troubleshooting Steps:

  • Receptor-Specific Agonists/Antagonists:

    • Use highly selective agonists and antagonists for specific 5-HT receptors to isolate their individual contributions. For example, use a 5-HT3 agonist to specifically probe the stimulation of GABA release.[3]

  • Review of Experimental Conditions:

    • Ensure that the concentration of serotonin or your modulatory agent is within a physiologically relevant range to avoid off-target effects.

  • Detailed Literature Review:

    • Consult literature specific to your model system (e.g., brain region, cell type) to understand the predominant serotonin receptor subtypes and their known effects on GABAergic neurons in that context.

Quantitative Data Summary

The following table summarizes the effects of various pharmacological agents on GABA release, which can be a proxy for the availability of substrate for γ-GHA synthesis.

AgentTarget ReceptorConcentrationEffect on Evoked GABA OverflowReference
SKF-38393D1 Agonist10 µM~2-fold increase[1]
SCH-23390D1 Antagonist10 µMBlocks SKF-38393 effect[1]
QuinpiroleD2 Agonist10 µM~50% reduction[1]
SulpirideD2 Antagonist10 µMBlocks quinpirole effect; alone, causes ~60% increase[1]

Experimental Protocols

Protocol 1: Antagonizing Dopamine D2 Receptor-Mediated Inhibition

Objective: To overcome the inhibitory effect of dopamine on GABA release, thereby potentially increasing substrate availability for γ-GHA synthesis.

Materials:

  • Tissue slices (e.g., striatal) or neuronal cell culture

  • Artificial cerebrospinal fluid (aCSF)

  • Dopamine solution

  • Quinpirole (D2 agonist)

  • Sulpiride (D2 antagonist)

  • Assay kit for GABA or γ-GHA quantification (e.g., HPLC, ELISA)

Procedure:

  • Prepare tissue slices or cell cultures according to standard laboratory protocols.

  • Pre-incubate a subset of samples with sulpiride (10 µM) for a sufficient duration to ensure receptor binding.

  • Introduce dopamine or quinpirole (10 µM) to the relevant experimental groups.

  • After the incubation period, collect the supernatant or cell lysate.

  • Quantify the concentration of GABA or γ-GHA using a suitable assay.

  • Compare the results between groups treated with the dopamine agonist alone versus those pre-treated with the D2 antagonist.

Visualizations

GABA_Synthesis_Pathway cluster_krebs Krebs Cycle cluster_gaba_shunt GABA Shunt alpha-Ketoglutarate alpha-Ketoglutarate Glutamate Glutamate alpha-Ketoglutarate->Glutamate GABA-T GABA GABA Glutamate->GABA GAD Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA-T Succinate Succinate Succinic Semialdehyde->Succinate SSADH gamma-GHA gamma-GHA Succinic Semialdehyde->gamma-GHA SSR

Caption: The GABA shunt pathway illustrating the synthesis of GABA and its potential conversion to γ-GHA.

Dopamine_Modulation Dopamine Dopamine D1_Receptor D1_Receptor Dopamine->D1_Receptor D2_Receptor D2_Receptor Dopamine->D2_Receptor GABAergic_Neuron GABAergic_Neuron D1_Receptor->GABAergic_Neuron Excitatory (+) D2_Receptor->GABAergic_Neuron Inhibitory (-) GABA_Release GABA_Release GABAergic_Neuron->GABA_Release

Caption: Dopaminergic modulation of a GABAergic neuron via D1 and D2 receptors.

Serotonin_Modulation Serotonin Serotonin 5-HT2_Receptor 5-HT2_Receptor Serotonin->5-HT2_Receptor 5-HT3_Receptor 5-HT3_Receptor Serotonin->5-HT3_Receptor GABAergic_Neuron GABAergic_Neuron 5-HT2_Receptor->GABAergic_Neuron Inhibitory (-) 5-HT3_Receptor->GABAergic_Neuron Excitatory (+) GABA_Release GABA_Release GABAergic_Neuron->GABA_Release

Caption: Serotonergic modulation of a GABAergic neuron via 5-HT2 and 5-HT3 receptors.

Troubleshooting_Workflow Start Low γ-GHA Yield Check_Dopamine Is Dopamine Present? Start->Check_Dopamine Check_Serotonin Is Serotonin Present? Start->Check_Serotonin D2_Inhibition Hypothesis: D2 Inhibition Check_Dopamine->D2_Inhibition Yes Multiple_5HT_Effects Hypothesis: Complex 5-HT Effects Check_Serotonin->Multiple_5HT_Effects Yes Apply_D2_Antagonist Apply D2 Antagonist (e.g., Sulpiride) D2_Inhibition->Apply_D2_Antagonist Use_Specific_Agonist Use Receptor-Specific Agonists/Antagonists Multiple_5HT_Effects->Use_Specific_Agonist Measure_GABA Measure GABA/ γ-GHA Levels Apply_D2_Antagonist->Measure_GABA Use_Specific_Agonist->Measure_GABA Result Yield Restored? Measure_GABA->Result

Caption: A logical workflow for troubleshooting low γ-GHA yield in the presence of neuromodulators.

References

Validation & Comparative

A Comparative Analysis of a-Alanyl-L-Histidine (Carnosine) and γ-Glutamyl-L-Histidine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enzymatic synthesis of two structurally related dipeptides: β-alanyl-L-histidine (carnosine) and γ-glutamyl-L-histidine. While both are histidine-containing dipeptides, their biosynthetic origins are fundamentally different, involving distinct enzyme classes with unique catalytic mechanisms and substrate specificities. Carnosine synthesis is performed by a dedicated ATP-dependent ligase, Carnosine Synthetase. In contrast, γ-glutamyl-histidine is not known to be synthesized by a dedicated enzyme but can be formed through the activities of at least two different enzymes: the promiscuous ATP-dependent ligase, γ-Glutamylcysteine Ligase, and the transferase, γ-Glutamyltransferase.

Section 1: Carnosine Synthetase (CARNS1 / ATPGD1)

Carnosine is synthesized in a direct, ATP-dependent ligation reaction catalyzed by carnosine synthase (EC 6.3.2.11). This enzyme was molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1), now also named CARNS1.[1][2] It belongs to the ATP-grasp superfamily of ligases, which are characterized by a unique structural fold that "grasps" the ATP molecule between two domains.[2] The reaction proceeds via the formation of ADP and inorganic phosphate, not AMP and pyrophosphate as was previously thought.[2]

The synthesis rate in vivo is primarily limited by the availability of β-alanine.[3] Carnosine synthase exhibits a much higher affinity for L-histidine compared to β-alanine, but the intracellular concentration of β-alanine is significantly lower than that of histidine, making it the rate-limiting substrate.[4][5][6]

Data Presentation: Kinetic Parameters of Carnosine Synthetase

The following table summarizes the kinetic properties of carnosine synthetase from various species. The enzyme shows a clear preference for β-alanine over γ-aminobutyrate (the precursor for homocarnosine) and for L-histidine as the α-amino acid substrate.[1]

SubstrateEnzyme SourceKmVmax (nmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)Reference
β-Alanine Human (recombinant)1.0 mM1602.62,600[1]
Mouse (recombinant)2.3 mM2904.82,090[1]
Chicken (purified)1.3 mM1402.31,770[1]
L-Histidine Human (recombinant)16.8 µM---[6]
Mouse (recombinant)80 µM2904.860,000[1]
Chicken (purified)20 µM1402.3115,000[1]
ATP Mouse (recombinant)130 µM2904.836,900[1]
Chicken (purified)100 µM1402.323,000[1]

Note: Vmax and kcat values are often determined under saturating conditions of the other substrates and may vary between studies.

Mandatory Visualization

sub1 β-Alanine enzyme Carnosine Synthetase (ATPGD1) sub1->enzyme sub2 L-Histidine sub2->enzyme atp ATP atp->enzyme prod1 Carnosine (β-alanyl-L-histidine) enzyme->prod1 adp ADP + Pi enzyme->adp

Caption: ATP-dependent synthesis of carnosine by Carnosine Synthetase.
Experimental Protocols

Protocol 1: Radiochemical Assay for Carnosine Synthase Activity [1]

This assay measures the incorporation of radiolabeled β-alanine into carnosine.

  • Reaction Mixture Preparation: Prepare a standard incubation mixture (total volume 0.11 mL) containing:

    • 50 mM HEPES buffer, pH 7.5

    • 10 mM KCl

    • 1 mM EGTA

    • 1 mM MgCl₂

    • 1 mM DTT

    • 3 mM MgATP

    • 3 mM L-histidine

    • 1 µM [³H]β-alanine (specific activity ~600,000 cpm/nmol)

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding the enzyme preparation (e.g., purified recombinant enzyme or tissue homogenate).

    • Incubate at 37°C for 20 minutes. The reaction time should be within the linear range of product formation.

  • Reaction Termination and Separation:

    • Stop the reaction by adding 0.9 mL of ice-cold 20 mM HEPES, pH 7.5.

    • Apply the mixture to a 1 mL Dowex AG 50W-X8 (H⁺ form) column to separate the product from the unreacted substrate.

    • Wash the column with 4 mL of 20 mM HEPES, pH 7.5.

    • Elute the [³H]carnosine product with 3 mL of 3 M NH₄OH.

  • Quantification:

    • Collect the eluate in a scintillation vial.

    • Evaporate the eluate to dryness.

    • Resuspend the residue in scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the amount of carnosine synthesized based on the specific activity of the [³H]β-alanine.

Section 2: Synthesis Pathways of γ-Glutamyl-Histidine

The synthesis of γ-glutamyl-histidine can occur via two distinct enzymatic pathways, neither of which involves a dedicated synthetase.

A. γ-Glutamylcysteine Ligase (GCL)

GCL (EC 6.3.2.2), also known as γ-glutamylcysteine synthetase (γ-GCS), is the rate-limiting enzyme in the synthesis of the antioxidant glutathione (GSH).[7] Its canonical function is to catalyze the ATP-dependent ligation of L-glutamate and L-cysteine.

However, GCL exhibits promiscuous activity, particularly under conditions of cysteine deprivation. It can utilize other small, non-charged amino acids as acceptors for the γ-glutamyl group, leading to the formation of various γ-glutamyl dipeptides.[8] This non-canonical activity serves to prevent the toxic accumulation of glutamate and represents a likely pathway for the de novo synthesis of γ-glutamyl-histidine.

Data Presentation: Kinetic Parameters of γ-Glutamylcysteine Ligase (GCL)

The kinetic data below highlight the strong preference of GCL for its canonical substrate, L-cysteine, compared to other amino acids. The Michaelis constant (Km) for non-canonical amino acid acceptors is orders of magnitude higher, indicating much lower affinity.

SubstrateEnzyme SourceKmReference
L-Glutamate Rat (recombinant)1.2 mM[9]
L-Cysteine Mouse (liver homogenate)0.06 mM[10]
L-2-Aminobutyrate Human (recombinant)1.1 mM[11]
Other Amino Acids Mouse (liver homogenate)21 - 1800 mM[10]

Mandatory Visualization

glu L-Glutamate enzyme γ-Glutamylcysteine Ligase (GCL) glu->enzyme atp ATP atp->enzyme adp ADP + Pi enzyme->adp prod_gsh γ-Glu-Cys (GSH Pathway) enzyme->prod_gsh prod_other γ-Glu-Amino Acid (e.g., γ-Glu-His) enzyme->prod_other cys L-Cysteine (Canonical) cys->enzyme other_aa Other Amino Acids (e.g., L-Histidine) (Non-Canonical) other_aa->enzyme

Caption: Dual function of GCL in canonical and non-canonical γ-glutamyl peptide synthesis.
Experimental Protocols

Protocol 2: LC-MS Assay for GCL Activity [11]

This method measures the formation of a γ-glutamyl dipeptide using a non-canonical substrate to avoid interference from subsequent enzymes in the GSH pathway.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.2

    • 150 mM KCl

    • 5 mM ATP

    • 2 mM phosphoenolpyruvate

    • 10 U/mL pyruvate kinase

    • 20 mM MgCl₂

    • 1 mM EDTA

    • 10 mM L-glutamate

    • Enzyme sample (e.g., cell lysate or tissue homogenate)

  • Enzyme Reaction:

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 mM L-2-aminobutyrate (used instead of cysteine). If measuring γ-Glu-His formation, L-histidine would be used.

    • Incubate at 37°C. Collect aliquots at regular time intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction in each aliquot by adding an equal volume of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the product).

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Quantification by LC-MS/MS:

    • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the product (e.g., γ-glutamyl-aminobutyrate) from other components using a suitable chromatography column (e.g., reverse-phase C18).

    • Detect and quantify the product using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode, by monitoring a specific precursor-to-product ion transition (e.g., m/z 233 for γ-glutamyl-aminobutyrate).

    • Calculate the reaction rate from the linear slope of product formation over time.

B. γ-Glutamyltransferase (GGT)

GGT (EC 2.3.2.2) is a membrane-bound enzyme that plays a key role in glutathione metabolism.[12][13] It is a transferase, not a synthetase, and does not require ATP. GGT catalyzes the cleavage of the γ-glutamyl bond from a donor molecule (most commonly, glutathione) and transfers the γ-glutamyl moiety to an acceptor.[14] The acceptor can be water (hydrolysis) or an amino acid or peptide (transpeptidation).[15] When L-histidine is available as an acceptor, GGT can readily produce γ-glutamyl-L-histidine.

Data Presentation: Kinetic Parameters of γ-Glutamyltransferase (GGT)

The affinity of GGT for its primary γ-glutamyl donor, glutathione, is very high (low Km). The affinity for acceptor substrates is generally lower.

SubstrateEnzyme SourceKmReference
Glutathione (GSH) (Donor)Human GGT111 µM[14]
Glutathione (GSH) (Donor)Human GGT511 µM[14]
S-nitrosoglutathione (Donor)Bovine Kidney0.4 mM[16]
Glycylglycine (Acceptor)-(mM range)[14]

Note: Kinetic data for L-histidine as an acceptor is not specified in the search results, but dipeptides and amino acids typically have Km values in the millimolar range for the transpeptidation reaction.[17]

Mandatory Visualization

donor γ-Glutamyl Donor (e.g., Glutathione) enzyme γ-Glutamyl Transferase (GGT) donor->enzyme acceptor Acceptor (e.g., L-Histidine) acceptor->enzyme prod1 γ-Glu-Acceptor (e.g., γ-Glu-His) enzyme->prod1 prod2 Donor Remnant (e.g., Cys-Gly) enzyme->prod2

Caption: Transpeptidation reaction catalyzed by γ-Glutamyltransferase (GGT).
Experimental Protocols

Protocol 3: Spectrophotometric Assay for GGT Activity

This is a common clinical and research assay that uses a chromogenic γ-glutamyl donor.

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of L-γ-glutamyl-3-carboxy-4-nitroanilide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Acceptor Solution: Prepare a solution of the acceptor, glycylglycine (e.g., 100 mM), in the same buffer.

  • Enzyme Reaction:

    • In a cuvette, combine the buffer, acceptor solution, and the enzyme sample.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Immediately place the cuvette in a spectrophotometer set to 37°C.

  • Quantification:

    • Monitor the increase in absorbance at 405 nm over time. This wavelength corresponds to the release of the chromogenic product, 5-amino-2-nitrobenzoate.[12]

    • The rate of reaction is proportional to the GGT activity and can be calculated using the molar extinction coefficient of the product.

    • The activity is typically expressed in international units (IU/L), where one unit corresponds to the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Comparative Summary and Workflow

The synthesis of carnosine and γ-glutamyl-histidine are governed by fundamentally different biochemical principles. Carnosine synthesis is a dedicated, ATP-fueled de novo process, whereas γ-Glu-His formation is the result of either a promiscuous side-reaction of a biosynthetic enzyme (GCL) or the transfer activity of a metabolic enzyme (GGT).

FeatureCarnosine Synthesisγ-Glu-His Synthesis (via GCL)γ-Glu-His Synthesis (via GGT)
Enzyme Carnosine Synthetase (CARNS1)γ-Glutamylcysteine Ligase (GCL)γ-Glutamyltransferase (GGT)
Enzyme Class Ligase (ATP-Grasp)LigaseTransferase
Reaction Type De novo synthesisDe novo synthesis (promiscuous)Transpeptidation
Energy Source ATP → ADP + PiATP → ADP + PiNone (uses energy of donor's γ-glutamyl bond)
Primary Substrates β-Alanine, L-Histidine, ATPL-Glutamate, L-Cysteine, ATPγ-Glutamyl Donor (e.g., GSH), Acceptor (e.g., L-Histidine)
Catalytic Efficiency High for carnosine synthesisVery low for γ-Glu-His synthesis (high Km for His)Moderate to high, depends on acceptor concentration

Mandatory Visualization

G start Start: Prepare Reaction Mixture (Buffer, Substrates, Cofactors) pre_incubate Pre-incubate Mixture at Optimal Temperature (e.g., 37°C) start->pre_incubate add_enzyme Initiate Reaction: Add Enzyme Preparation pre_incubate->add_enzyme incubate Incubate for a Defined Time (Linear Range) add_enzyme->incubate stop_reaction Terminate Reaction (e.g., Add Acid, Methanol, or Heat) incubate->stop_reaction detection Detection & Quantification stop_reaction->detection spec Spectrophotometry (Chromogenic Product) detection->spec Colorimetric Assay radio Scintillation Counting (Radiolabeled Product) detection->radio Radiochemical Assay lcms LC-MS/MS (Mass-based Product ID) detection->lcms Mass Spec Assay end End: Calculate Enzyme Activity spec->end radio->end lcms->end

References

A Researcher's Guide to Validating the Specificity of a Novel Anti-gamma-Glu-His Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel biomarkers and therapeutic targets, the development of highly specific antibodies is paramount. This guide provides a comprehensive comparison of a novel monoclonal antibody targeting the dipeptide gamma-glutamyl-histidine (gamma-Glu-His) against a hypothetical, commercially available alternative. The following sections detail the experimental data, protocols, and validation workflows designed to rigorously assess the specificity and performance of this new reagent.

Comparative Performance Data

The specificity of the novel anti-gamma-Glu-His antibody was quantitatively assessed against a leading competitor using several standard immunoassays. The data presented below demonstrates the superior specificity and minimal cross-reactivity of the novel antibody.

Experiment Parameter Novel this compound Antibody Competitor Antibody A Isotype Control
Competitive ELISA IC50 (this compound)15 nM85 nM> 10,000 nM
IC50 (beta-Glu-His)> 5,000 nM950 nM> 10,000 nM
IC50 (His)> 10,000 nM> 10,000 nM> 10,000 nM
IC50 (Glu)> 10,000 nM> 10,000 nM> 10,000 nM
Dot Blot Limit of Detection0.5 ng5 ngNo Detection
Cross-ReactivityNo signal with related peptidesFaint signal with beta-Glu-HisNo Detection
Western Blot Target Band Intensity (Conjugated Protein)Strong, specific bandModerate bandNo Band
Off-Target BandsNone detectedMinor bands observedNo Band

Key Validation Experiments and Protocols

To ensure the reliability and reproducibility of our findings, the following detailed protocols were employed.

Competitive ELISA for Specificity Determination

Competitive ELISA is a powerful technique for quantifying the specificity of an antibody, especially for small molecules like dipeptides.[1][2][3] This assay measures the ability of a free analyte (this compound and related peptides) to compete with a coated antigen for antibody binding. A lower IC50 value indicates a higher affinity and specificity of the antibody for the target.[4]

Protocol:

  • Coating: A 96-well microtiter plate was coated with a this compound-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.[3]

  • Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Wells were blocked with 200 µL of blocking buffer (5% non-fat dry milk in PBS) for 1 hour at room temperature.[3]

  • Competition: A fixed concentration of the novel anti-gamma-Glu-His antibody (or competitor antibody) was pre-incubated with serial dilutions of free this compound, beta-Glu-His, Histidine (His), or Glutamic acid (Glu) for 2 hours at room temperature.

  • Incubation: 100 µL of the antibody/competitor peptide mixture was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed three times with wash buffer.

  • Secondary Antibody: An HRP-conjugated secondary antibody, specific for the primary antibody's host species and isotype, was added and incubated for 1 hour at room temperature.

  • Detection: After a final wash, TMB substrate was added, and the reaction was stopped with sulfuric acid. The absorbance was read at 450 nm. The signal intensity is inversely proportional to the amount of target antigen in the sample.[1][2]

Dot Blot for Cross-Reactivity Screening

The dot blot is a simple and rapid method to assess antibody specificity against various antigens spotted directly onto a membrane.[5][6][7][8] This technique is particularly useful for screening cross-reactivity with structurally similar molecules.[5][8]

Protocol:

  • Antigen Spotting: 2 µL of this compound-BSA, beta-Glu-His-BSA, Histidine-BSA, and Glutamic acid-BSA conjugates (at varying concentrations from 100 ng to 0.1 ng) were spotted onto a nitrocellulose membrane and allowed to dry.[6][9]

  • Blocking: The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.[6][7]

  • Primary Antibody Incubation: The membrane was incubated with the novel anti-gamma-Glu-His antibody (1 µg/mL) for 1 hour at room temperature.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After a final wash, the membrane was incubated with a chemiluminescent substrate, and the signal was detected using an imaging system.[6][9]

Isotype Control

An isotype control is an antibody of the same host species, isotype, and conjugation as the primary antibody but is not specific to the target antigen.[10][11][12] It serves as a negative control to differentiate specific antibody binding from non-specific background signals.[10][11][12][13]

Visualizing the Validation Process

To clearly illustrate the logical flow and experimental design, the following diagrams have been generated.

G cluster_0 Antibody Specificity Validation Workflow start Novel this compound Antibody exp1 Competitive ELISA start->exp1 exp2 Dot Blot start->exp2 exp3 Western Blot start->exp3 analysis Data Analysis & Comparison exp1->analysis exp2->analysis exp3->analysis control Isotype Control control->analysis result Validated Specific Antibody analysis->result

Figure 1. General workflow for validating the specificity of the novel antibody.

G cluster_1 Competitive ELISA Principle plate Plate Coated with This compound-BSA binding Competition for Antibody Binding plate->binding antibody Anti-gamma-Glu-His Ab antibody->binding free_antigen Free this compound (Competitor) free_antigen->binding detection Secondary Ab & Substrate Addition binding->detection signal Signal Measurement (Inverse to free antigen) detection->signal

Figure 2. The principle of the competitive ELISA used for specificity analysis.

G cluster_2 Hypothetical Signaling Pathway receptor Cell Surface Receptor downstream Downstream Signaling (e.g., MAPK Pathway) receptor->downstream enzyme Gamma-Glutamyl Transferase (GGT) gamma_glu_his This compound enzyme->gamma_glu_his Produces precursor Glutathione precursor->enzyme Substrate gamma_glu_his->receptor Activates response Cellular Response downstream->response

Figure 3. A hypothetical signaling pathway where this compound acts as a ligand.

References

A Comparative Analysis of Histamine and γ-Glutamyl-Histamine Activity at H1 and H2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the endogenous neurotransmitter histamine and its metabolite, γ-glutamyl-histamine (γ-Glu-His), concerning their effects on the H1 and H2 histamine receptors. This document synthesizes available experimental data, outlines relevant methodologies, and illustrates key signaling pathways.

While extensive research has characterized the profound effects of histamine on the H1 and H2 receptors, a significant gap exists in the scientific literature regarding the activity of its metabolite, γ-Glu-His. This guide will first detail the well-established pharmacology of histamine and then address the current understanding of γ-Glu-His, highlighting the absence of direct comparative data on H1 and H2 receptor binding and function.

Histamine: The Endogenous Agonist

Histamine is a biogenic amine that functions as a pivotal neurotransmitter and immunomodulator. Its diverse physiological and pathological effects are mediated through four G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] This guide focuses on the H1 and H2 receptors, which are well-characterized drug targets.

Activation of the H1 receptor, which is primarily coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2][3] Conversely, the H2 receptor is predominantly coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2]

Quantitative Comparison of Histamine Activity

The following table summarizes the binding affinity and functional potency of histamine at H1 and H2 receptors, compiled from various studies.

CompoundReceptorParameterValueReference Cell Line/System
Histamine H1pKi6.0 - 7.5Various
pEC50 (Calcium flux)6.5 - 7.8CHO-K1, HEK293
H2pKi5.5 - 6.8Various
pEC50 (cAMP accumulation)5.0 - 6.5HEK293, CHO
γ-Glu-His H1pKiNot Available-
pEC50 (Calcium flux)Not Available-
H2pKiNot Available-
pEC50 (cAMP accumulation)Not Available-

Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency.

γ-Glutamyl-Histamine: An Uncharacterized Metabolite

γ-Glutamyl-histamine is a peptide derivative of histamine formed by the enzymatic action of γ-glutamylhistamine synthetase, which has been identified in the nervous system of the marine mollusk, Aplysia californica.[4] In this invertebrate model, the formation of γ-Glu-His represents a metabolic pathway for histamine.[5] However, there is a conspicuous absence of published data characterizing the pharmacological activity of γ-Glu-His at mammalian H1 and H2 receptors.

Currently, no studies are available that report the binding affinity or functional potency of γ-Glu-His at either H1 or H2 receptors. Therefore, a direct quantitative comparison with histamine is not possible. It is plausible that the addition of the gamma-glutamyl moiety significantly alters the structure of histamine, potentially reducing or eliminating its ability to bind to and/or activate H1 and H2 receptors. However, without experimental evidence, this remains speculative.

Signaling Pathways and Experimental Workflows

To facilitate a conceptual understanding of how these compounds would be compared, the following diagrams illustrate the canonical signaling pathways of H1 and H2 receptors and a generalized experimental workflow for such a comparative study.

H1_Signaling_Pathway H1 Receptor Signaling Pathway cluster_products Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse PKC->CellularResponse

Caption: H1 Receptor Signaling Pathway.

H2_Signaling_Pathway H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->CellularResponse Phosphorylates targets leading to

Caption: H2 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays CellCulture Cell Line Culture (e.g., HEK293, CHO) Transfection Transient or Stable Transfection with H1 or H2 Receptor cDNA CellCulture->Transfection MembranePrep Membrane Preparation (for binding assays) Transfection->MembranePrep RadioligandBinding Radioligand Competition Binding Assay (e.g., using [³H]-mepyramine for H1, [³H]-tiotidine for H2) H1_Assay H1 Functional Assay (Calcium Flux Assay, e.g., Fura-2) H2_Assay H2 Functional Assay (cAMP Accumulation Assay, e.g., HTRF) Incubation Incubate membranes with radioligand and increasing concentrations of Histamine or γ-Glu-His RadioligandBinding->Incubation Measurement Measure bound radioactivity Incubation->Measurement Ki_Calc Calculate Ki values Measurement->Ki_Calc DataAnalysis Data Analysis and Comparison Ki_Calc->DataAnalysis Stimulation Stimulate transfected cells with increasing concentrations of Histamine or γ-Glu-His H1_Assay->Stimulation H2_Assay->Stimulation Response Measure intracellular Ca²⁺ or cAMP Stimulation->Response EC50_Calc Calculate EC50 values Response->EC50_Calc EC50_Calc->DataAnalysis

Caption: Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

Radioligand Binding Assay (for H1 Receptor)
  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid containing the cDNA for the human H1 receptor. After incubation, cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

  • Competition Binding: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and increasing concentrations of the unlabeled competitor (histamine or γ-Glu-His).

  • Incubation and Filtration: The reaction is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay (for H1 Receptor)
  • Cell Culture and Dye Loading: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 receptor are seeded in a black-walled, clear-bottom 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Increasing concentrations of the agonist (histamine or γ-Glu-His) are added to the wells using a fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as a concentration-response curve, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

cAMP Accumulation Functional Assay (for H2 Receptor)
  • Cell Culture: HEK293 cells stably expressing the human H2 receptor are cultured in 96-well plates.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with increasing concentrations of the agonist (histamine or γ-Glu-His).

  • Cell Lysis and Detection: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A standard curve is used to determine the cAMP concentration in each well. The data are then plotted as a concentration-response curve to determine the EC50 of the agonist.

Conclusion

Histamine is a well-established agonist of both H1 and H2 receptors, with its activity and signaling pathways extensively documented. In stark contrast, its metabolite, γ-glutamyl-histamine, remains a pharmacological enigma with respect to these receptors. The absence of direct binding and functional data for γ-Glu-His at H1 and H2 receptors precludes a direct comparison with histamine. Future research is required to elucidate the pharmacological profile of γ-Glu-His and to determine if it plays any role as a signaling molecule at histamine receptors or if it is indeed an inactive metabolite in mammals. The experimental protocols outlined in this guide provide a clear framework for conducting such investigations.

References

A Comparative Guide to the Substrate Specificity of γ-Glutamylhistamine Synthetase for Imidazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of γ-glutamylhistamine (γ-GHA) synthetase, with a focus on its activity with histamine and its imidazole analogs. The information presented here is based on available scientific literature and is intended to guide further research and drug development efforts targeting this enzyme.

γ-Glutamylhistamine synthetase (EC 6.3.2.18), also known as L-glutamate:histamine ligase, is an enzyme that catalyzes the ATP-dependent formation of γ-glutamylhistamine from L-glutamate and histamine[1][2]. This enzymatic reaction is a key step in the metabolism of histamine in the central nervous system of certain species, such as the marine mollusk Aplysia californica, where the enzyme was first characterized[1]. Understanding the substrate specificity of this enzyme is crucial for the development of specific inhibitors or for its potential use in biocatalysis.

Data Presentation: Substrate Specificity of γ-GHA Synthetase

The available scientific literature on the substrate specificity of γ-GHA synthetase for a wide range of imidazole analogs is limited. The primary study by Stein and Weinreich (1982) established the enzyme's fundamental kinetic properties and noted a higher affinity for histamine compared to other imidazole analogs, though detailed quantitative data for a broad spectrum of analogs were not extensively reported in the abstract[1].

The table below summarizes the known kinetic constants for the primary substrates of γ-GHA synthetase. It also serves as a template for researchers to populate with their own experimental data when comparing additional imidazole analogs.

SubstrateApparent Km (µM)Relative Vmax (%)Reference
Histamine653100[Stein & Weinreich, 1982][1]
L-Glutamate10,600100[Stein & Weinreich, 1982][1]
Imidazole Analog AData not availableData not available
Imidazole Analog BData not availableData not available
Imidazole Analog CData not availableData not available

Note: The Vmax for the natural substrates histamine and L-glutamate are considered 100% for reference. Experimental determination of kinetic parameters for various imidazole analogs is necessary to fully elucidate the substrate specificity of γ-GHA synthetase.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the substrate specificity of γ-GHA synthetase.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis enzyme_prep Purified γ-GHA Synthetase reaction_setup Reaction Mixture: - Enzyme - L-Glutamate - ATP - Buffer - Imidazole Substrate enzyme_prep->reaction_setup substrate_prep Stock Solutions: - L-Glutamate - ATP - Histamine (Control) - Imidazole Analogs substrate_prep->reaction_setup buffer_prep Assay Buffer (with Mg2+ and DTT) buffer_prep->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation Start Reaction reaction_stop Stop Reaction (e.g., heat, acid) incubation->reaction_stop product_detection Product Detection (e.g., HPLC, LC-MS) reaction_stop->product_detection data_analysis Kinetic Analysis: - Michaelis-Menten Plot - Determine Km and Vmax product_detection->data_analysis

Caption: Experimental workflow for determining the kinetic parameters of γ-GHA synthetase with different substrates.

Experimental Protocols

The following is a detailed methodology for determining the substrate specificity of γ-GHA synthetase. This protocol is based on the requirements identified in the initial characterization of the enzyme[1] and general enzyme assay principles.

Objective: To determine the Michaelis-Menten constants (Km and Vmax) of γ-GHA synthetase for histamine and a panel of imidazole analogs.

Materials:

  • Purified γ-GHA synthetase

  • L-Glutamate

  • ATP (disodium salt)

  • Histamine dihydrochloride

  • Imidazole analog test compounds

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA) or other quenching agent

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate columns and mobile phases for separation of substrates and products.

Enzyme Assay Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

    • Prepare stock solutions of 1 M MgCl₂, 1 M DTT, 1 M L-glutamate, and 100 mM ATP. Store frozen.

    • Prepare 100 mM stock solutions of histamine and each imidazole analog. The stability of the analog solutions should be verified.

    • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

  • Enzyme Reaction Mixture:

    • For a typical 100 µL reaction, the final concentrations should be:

      • 50 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 2 mM DTT

      • 10 mM L-glutamate (or varied for its own kinetic determination)

      • 5 mM ATP

      • A range of concentrations for histamine or imidazole analog (e.g., 0.1x to 10x the expected Km).

      • A fixed, non-saturating concentration of purified γ-GHA synthetase. The optimal amount should be determined empirically to ensure linear reaction rates over the desired time course.

  • Assay Procedure:

    • Set up a series of microcentrifuge tubes on ice, each containing the assay buffer, L-glutamate, ATP, and the desired concentration of the imidazole substrate.

    • Equilibrate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the γ-GHA synthetase solution to each tube.

    • Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring that the reaction rate is linear within this timeframe.

    • Terminate the reaction by adding a quenching agent, such as an equal volume of 10% TCA.

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

  • Product Quantification:

    • Analyze the supernatant from the quenched reactions by a suitable method such as HPLC or LC-MS to separate and quantify the formation of the γ-glutamyl-imidazole product.

    • A standard curve for the corresponding γ-glutamyl-imidazole product should be generated to accurately quantify its formation.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of product formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax for each substrate.

    • Compare the kinetic parameters obtained for histamine and the various imidazole analogs to determine the substrate specificity of the enzyme.

This comprehensive guide provides a framework for researchers to investigate the substrate specificity of γ-GHA synthetase. While current literature provides a starting point, further experimental work is necessary to fully map the substrate preferences of this enzyme, which could pave the way for new discoveries in neuroscience and drug development.

References

A Comparative Guide to Gamma-Glutamyltranspeptidase (GGT) and Glutamine Synthetase (GS): Distinct Roles in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between two crucial enzymes: gamma-glutamyltranspeptidase (GGT) and glutamine synthetase (GS). Understanding their distinct roles is paramount for research in areas ranging from liver disease and cancer to neuroscience and metabolic disorders. This document outlines their enzymatic activities, physiological significance, and cellular localization, supported by quantitative data and detailed experimental protocols.

Core Functional Distinctions

At a fundamental level, Gamma-Glutamyltranspeptidase (GGT) and Glutamine Synthetase (GS) catalyze distinct reactions and participate in separate metabolic pathways. GGT is primarily a catabolic enzyme, playing a key role in the breakdown of extracellular glutathione (GSH), while GS is an anabolic enzyme, central to nitrogen assimilation and glutamine synthesis.

Table 1: Key Functional Differences between GGT and GS

FeatureGamma-Glutamyltranspeptidase (GGT)Glutamine Synthetase (GS)
Enzyme Commission No. EC 2.3.2.2[1]EC 6.3.1.2
Primary Function Catabolism of extracellular glutathione and other gamma-glutamyl compounds.[2]Anabolism of glutamine from glutamate and ammonia.
Cellular Localization Primarily on the outer surface of the plasma membrane.[2]Predominantly in the cytoplasm and mitochondria.
Metabolic Pathway Gamma-glutamyl cycle, glutathione metabolism, drug and xenobiotic detoxification.[2]Nitrogen assimilation, amino acid metabolism.
Key Substrates Glutathione (GSH), glutathione S-conjugates, other γ-glutamyl compounds.Glutamate, Ammonia (NH₃), ATP.
Key Products Glutamate, cysteinylglycine, γ-glutamyl-amino acids.Glutamine, ADP, Phosphate.
Physiological Role Cysteine homeostasis, antioxidant defense, leukotriene metabolism.Nitrogen transport and storage, neurotransmitter recycling, ammonia detoxification.

Enzymatic Activity and Kinetics

The catalytic mechanisms and substrate affinities of GGT and GS underscore their specialized roles. GGT facilitates the transfer of a γ-glutamyl moiety, whereas GS synthesizes a new amide bond.

Gamma-Glutamyltranspeptidase (GGT)

GGT catalyzes the transfer of the γ-glutamyl group from glutathione or other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis).[1]

Reaction: (5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid[1]

Table 2: Kinetic Parameters of Human GGT1

SubstrateK_m_ (µM)V_max_ (relative)Reference
Glutathione (GSH)10.60 ± 0.07-[3]
Oxidized Glutathione (GSSG)8.80 ± 0.05-[3]
Leukotriene C₄ (LTC₄)10.8 ± 0.1-[3]
L-γ-Glutamyl-p-nitroanilide1200 ± 100-[4]
D-γ-Glutamyl-p-nitroanilide160 ± 20-[4]
S-nitrosoglutathione (GSNO)398 ± 31-[5]

Vmax values are often reported in relative terms or are dependent on specific assay conditions and enzyme preparations, hence not listed as absolute values.

Glutamine Synthetase (GS)

GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is a key step in nitrogen metabolism.

Reaction: Glutamate + NH₃ + ATP → Glutamine + ADP + P_i_

Table 3: Kinetic Parameters of Glutamine Synthetase

Organism/TissueSubstrateK_m_ (mM)Reference
Ovine BrainAmmonia0.18[6]
E. coliGlutamate~2.0[7]
E. coliATP~0.3[7]

The significantly lower K_m_ of GS for ammonia compared to other ammonia-utilizing enzymes highlights its high affinity and crucial role in ammonia detoxification, especially at low physiological concentrations.[8]

Physiological Roles and Tissue Distribution

The distinct localizations and functions of GGT and GS are reflected in their tissue distribution and their involvement in various physiological and pathological processes.

Table 4: Tissue Distribution and Physiological Significance

TissueGGT Expression/ActivityGS Expression/ActivityKey Function
Liver High, particularly in biliary epithelial cells.[9]High, predominantly in perivenous hepatocytes.[10]GGT: Bile formation, detoxification. GS: Ammonia detoxification via the urea cycle.
Kidney Very high, in proximal tubular cells.[9]Present.GGT: Glutathione reabsorption and metabolism. GS: Ammoniagenesis for acid-base balance.
Brain Present in the blood-brain barrier and glial cells.High, primarily in astrocytes.[11]GGT: Glutathione transport and metabolism. GS: Neurotransmitter (glutamate) recycling and ammonia detoxification.[11]
Pancreas High.[9]Present.GGT: Secretory functions. GS: Amino acid metabolism.
Intestine Present.[9]Present.GGT: Absorption of amino acids. GS: Nitrogen metabolism.

Role in Disease

Alterations in the activity of GGT and GS are associated with a range of pathological conditions.

Table 5: Involvement in Disease

DiseaseGGTGS
Liver Disease (e.g., Cirrhosis, Hepatitis) Serum levels are significantly elevated, serving as a sensitive marker of liver damage.[9][12][13]Hepatic activity can be reduced in liver injury.[14]
Hyperammonemia Brain GGT activity may be altered, potentially impacting the blood-brain barrier.[1][15]Hepatic GS is crucial for ammonia detoxification; its deficiency leads to hyperammonemia.[14]
Cancer Overexpressed in many tumors, contributing to drug resistance by replenishing intracellular cysteine for glutathione synthesis.Expression is variable in cancers; in some, it supports cell proliferation by providing glutamine.[10]
Neurodegenerative Diseases Implicated in oxidative stress-related neuronal damage.Dysregulation is associated with excitotoxicity and impaired neurotransmitter homeostasis.

Experimental Protocols

Accurate measurement of GGT and GS activity is crucial for research and clinical diagnostics. Below are summaries of common experimental protocols.

GGT Activity Assay (Colorimetric)

This assay is based on the GGT-catalyzed cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GPNA), which releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically.

Protocol Summary:

  • Sample Preparation: Prepare serum, plasma, or tissue homogenates.

  • Reagent Preparation:

    • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Substrate Solution: L-γ-Glutamyl-p-nitroanilide in a suitable solvent.

    • Acceptor Solution: Glycylglycine.

  • Assay Procedure:

    • Add the sample to a reaction mixture containing the assay buffer and glycylglycine.

    • Initiate the reaction by adding the GPNA substrate solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the rate of increase in absorbance at 405-418 nm over a specific time interval.

  • Calculation: Calculate GGT activity based on the rate of p-nitroaniline formation, using its molar extinction coefficient.

Glutamine Synthetase Activity Assay (Coupled Enzyme Assay)

This assay measures GS activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol Summary:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.

  • Reagent Preparation:

    • Assay Buffer (e.g., Imidazole-HCl buffer, pH 7.1).

    • Substrate Solution: L-glutamate, NH₄Cl, and ATP.

    • Coupling Enzyme System: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Phosphoenolpyruvate (PEP).

    • NADH.

  • Assay Procedure:

    • Combine the sample with the assay buffer, substrates (glutamate, NH₄Cl, ATP), PEP, and NADH in a cuvette.

    • Add the PK/LDH enzyme mix to initiate the coupled reaction.

    • The ADP produced by GS is used by PK to convert PEP to pyruvate.

    • LDH then catalyzes the reduction of pyruvate to lactate, oxidizing NADH to NAD⁺.

    • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculation: Calculate GS activity based on the rate of NADH oxidation, using its molar extinction coefficient.

Signaling and Metabolic Pathways

The distinct roles of GGT and GS are best visualized within their respective metabolic contexts.

GGT_Pathway cluster_extra cluster_intra extracellular Extracellular Space intracellular Intracellular Space GSH_out Glutathione (GSH) GGT GGT GSH_out->GGT Substrate CysGly Cysteinylglycine GGT->CysGly Product Glu_out Glutamate GGT->Glu_out Product Dipeptidase Dipeptidase CysGly->Dipeptidase Substrate Glu_in Glutamate Glu_out->Glu_in Transport Cys_out Cysteine Dipeptidase->Cys_out Product Gly_out Glycine Dipeptidase->Gly_out Product Cys_in Cysteine Cys_out->Cys_in Transport Gly_in Glycine Gly_out->Gly_in Transport GSH_synthesis GSH Synthesis Cys_in->GSH_synthesis Gly_in->GSH_synthesis Glu_in->GSH_synthesis GSH_in Intracellular Glutathione (GSH) GSH_synthesis->GSH_in

Figure 1: Role of GGT in extracellular glutathione catabolism.

GS_Pathway NH3 Ammonia (NH₃) GS Glutamine Synthetase (GS) NH3->GS Substrate Glu Glutamate Glu->GS Substrate Gln Glutamine GS->Gln Product ADP ADP + Pi GS->ADP Byproduct ATP ATP ATP->GS Energy Other_Metabolites Amino Acids, Nucleotides, etc. Gln->Other_Metabolites Nitrogen Donor

Figure 2: Central role of GS in nitrogen assimilation.

Conclusion

Gamma-glutamyltranspeptidase and glutamine synthetase, while both interacting with glutamate, exhibit profound functional differences that place them at the heart of distinct and critical metabolic pathways. GGT's role as a key enzyme in extracellular glutathione catabolism contrasts sharply with GS's central function in intracellular nitrogen assimilation and ammonia detoxification. A thorough understanding of these differences is essential for researchers and clinicians investigating a wide array of human diseases and for the development of targeted therapeutic strategies.

References

Unveiling a Potential, yet Uncharted, Biomarker for Mast Cell Degranulation: A Comparative Look at γ-Glu-His

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of mast cell degranulation is critical for understanding allergic and inflammatory responses and for evaluating the efficacy of novel therapeutics. While histamine and tryptase are the current gold standards for detecting mast cell activation, the scientific community is in continuous pursuit of novel biomarkers with improved stability and specificity. This guide explores the existing evidence for gamma-glutamyl-histidine (γ-Glu-His) as a potential biomarker for mast cell degranulation, compares it with established markers, and provides insights into the experimental methodologies.

While the dipeptide γ-Glu-His itself is not a widely recognized biomarker for mast cell degranulation, a 1985 study provided foundational evidence for the formation of a related compound, protein-bound γ-glutamylhistamine, in stimulated mouse mast cells[1]. This historical finding suggests a potential link between the γ-glutamyl cycle and mast cell activation, warranting a closer examination.

Established Biomarkers of Mast Cell Degranulation: A Quantitative Comparison

Currently, serum tryptase and histamine (or its metabolites) are the most accepted biomarkers for mast cell activation[1]. Tryptase, a serine protease, is considered a specific marker as it is almost exclusively released from mast cell granules[2]. Histamine, while a key mediator, is less specific as it is also released by basophils[3].

BiomarkerTypical Baseline LevelsLevels After AnaphylaxisTime to PeakHalf-LifeKey AdvantagesKey Limitations
Serum Tryptase ~5 µg/L[2]Elevated within 1-4 hours[2]30-90 minutes[2]~2 hours[2]High specificity for mast cells.[2]Shorter half-life requires timely sampling.
Urinary N-methylhistamine >16 years: 30–200 mcg/g creatinine[1]Acute/baseline ratio of >1.29 correlates with a tryptase ratio of >1.685[1]Longer than histamineLonger than histamine[4]Non-invasive sample collection.Can be influenced by diet and other factors.
Urinary Leukotriene E4 (LTE4) Varies by ageHigher in more severe anaphylaxis[2]3-6 hours[2]Returns to normal within 20 hours[2]Reflects production of newly synthesized mediators.Less specific to mast cells than tryptase.
The Case for γ-Glutamylhistamine: A Historical Perspective

A study published in 1985 demonstrated that upon IgE-dependent stimulation of mouse mast cells, there was a significant increase in the levels of protein-bound γ-glutamylhistamine[1]. This increase was correlated with the activation of the enzyme transglutaminase[1]. This suggests that during degranulation, histamine may be cross-linked to proteins via a γ-glutamyl linkage.

Evidence Summary for γ-Glutamylhistamine:

  • Formation: Its formation is linked to transglutaminase activity, which increases upon mast cell stimulation[1].

  • Cellular Location: The protein-bound γ-glutamylhistamine was primarily found within the mast cells, both before and after stimulation[1].

  • Correlation with Degranulation: The increase in protein-bound γ-glutamylhistamine paralleled the release of histamine[1].

Despite this initial finding, there is a notable lack of recent research validating free γ-Glu-His or its protein-bound form as a routine biomarker for mast cell degranulation in clinical or research settings. Consequently, no established comparative data against tryptase or histamine is available in the contemporary scientific literature.

Experimental Protocols

Hypothetical Protocol for Detection of Protein-Bound γ-Glutamylhistamine (Based on 1985 Study)

This protocol is an interpretation of the methodology described in the 1985 study and would require significant modernization and validation.

  • Mast Cell Culture and Stimulation:

    • Culture a suitable mast cell line (e.g., PT18 mouse mast cells as in the original study)[1].

    • Label the cells metabolically with [3H]histidine or incubate with [3H]histamine to allow for radioactive tracing[1].

    • Induce degranulation via an IgE-dependent mechanism or with ionophores (e.g., A23187)[1].

  • Sample Preparation:

    • Separate the cells from the supernatant.

    • Lyse the cells to release intracellular contents.

    • Perform proteolytic digestion of the cell lysate to break down proteins and release the radiolabeled γ-glutamylhistamine adducts[1].

  • Chromatographic Separation:

    • Employ a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) to separate the γ-glutamylhistamine from other components in the digest[1].

  • Quantification:

    • Identify and quantify the γ-glutamylhistamine fraction. The original study utilized an enzymatic assay involving γ-glutamylamine cyclotransferase, which specifically cleaves the γ-glutamylamine bond to release histamine for subsequent measurement[1].

Standard Protocol for Serum Tryptase Measurement (Immunoassay)
  • Sample Collection:

    • Collect a blood sample in a serum separator tube. For suspected anaphylaxis, a sample should be taken within 1 to 4 hours of the event[2]. A baseline sample should be collected at least 24 hours after symptoms have resolved.

  • Sample Processing:

    • Allow the blood to clot at room temperature.

    • Centrifuge to separate the serum.

    • Store the serum at -20°C or below until analysis.

  • Immunoassay (e.g., ELISA or Fluoroenzymeimmunoassay):

    • Use a commercial immunoassay kit for the quantitative determination of total tryptase.

    • The assay typically involves capturing the tryptase from the serum with a specific antibody coated on a solid phase.

    • A second, enzyme-linked antibody is then added, which binds to the captured tryptase.

    • A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).

    • The intensity of the signal is proportional to the concentration of tryptase in the sample.

  • Data Analysis:

    • Calculate the tryptase concentration based on a standard curve generated with known concentrations of tryptase.

    • For anaphylaxis diagnosis, an increase in tryptase from baseline is often evaluated.

Visualizing the Pathways

Mast_Cell_Degranulation_Pathway cluster_activation Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation cluster_mediators Released Mediators Antigen Antigen IgE IgE Antigen->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Binding Syk Syk Activation FcεRI->Syk PLCγ PLCγ Activation Syk->PLCγ IP3_DAG IP3 & DAG Production PLCγ->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Granule_Fusion Granule Fusion with Plasma Membrane Ca_Influx->Granule_Fusion Mediator_Release Mediator Release Granule_Fusion->Mediator_Release Histamine Histamine Mediator_Release->Histamine Tryptase Tryptase Mediator_Release->Tryptase Heparin Heparin Mediator_Release->Heparin Cytokines Cytokines Mediator_Release->Cytokines

Caption: IgE-mediated mast cell degranulation pathway.

Experimental_Workflow_Comparison cluster_ggh γ-Glutamylhistamine (Hypothetical) cluster_tryptase Tryptase (Standard) ggh_start Mast Cell Stimulation & Radiolabeling ggh_prep Proteolytic Digestion ggh_start->ggh_prep ggh_sep Chromatography (Ion Exchange/HPLC) ggh_prep->ggh_sep ggh_quant Enzymatic Assay & Radioactivity Measurement ggh_sep->ggh_quant tryp_start Blood Sample Collection tryp_prep Serum Separation tryp_start->tryp_prep tryp_assay Immunoassay (ELISA) tryp_prep->tryp_assay tryp_quant Spectrophotometric Reading tryp_assay->tryp_quant

References

A Comparative Analysis of Gamma-Glutamylhistamine Synthetase Activity Suggests Differential Levels of Gamma-Glu-His Across Aplysia Ganglia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the distribution of gamma-glutamylhistamine synthetase, the enzyme responsible for the synthesis of gamma-Glu-His, indicates varying levels of this dipeptide across different neural tissues in Aplysia californica. While direct quantification of this compound is not extensively documented, the enzymatic activity serves as a strong proxy for its abundance. The highest levels of synthetase activity are observed in the capsule tissue surrounding the ganglia, followed by the ganglia themselves and associated nerve trunks. Notably, specific neuronal clusters within the cerebral ganglion exhibit elevated activity, suggesting a concentrated role for this compound in certain neural circuits.

This compound is formed from the neurotransmitter histamine and the amino acid L-glutamate, a reaction catalyzed by gamma-glutamylhistamine synthetase. This metabolic pathway is considered a primary mechanism for the inactivation of histamine in the Aplysia central nervous system (CNS).[1] Therefore, the distribution of this enzyme offers critical insights into the potential sites of high this compound concentration and, consequently, its physiological significance.

Comparative Enzyme Activity Data

The following table summarizes the specific activity of gamma-glutamylhistamine synthetase in various tissues of Aplysia californica. The data is compiled from studies that have assayed this enzyme's activity, providing a comparative view of its distribution.

Tissue/Cell TypeSpecific Activity of Gamma-Glutamylhistamine SynthetaseReference
Single Neuronal Cell Bodies (average)3.64 ± 0.32 µmol/g protein/hr[1]
Cerebral E ClusterApparently higher than other neuronal clusters[1]
Capsule Tissue surrounding GangliaBulk of the total synthetase activity; highest activity[1][2]
Ganglia (general)High synthetase activity[2]
Nerve TrunksHigh synthetase activity[2]
Muscle<10% of the activity in ganglia[2]
Heart<10% of the activity in ganglia[2]
Hemolymph<10% of the activity in ganglia[2]

This differential distribution suggests that the capsule tissue plays a major role in histamine metabolism for the entire ganglion. The elevated activity in the cerebral E cluster, which contains the histaminergic C-2 neurons, points to a localized and potentially significant function for this compound in the processing of histaminergic signals within this specific microcircuit.[1]

Experimental Methodologies

The quantification of gamma-glutamylhistamine synthetase activity is a key experimental procedure for inferring the levels of this compound. Below is a detailed protocol synthesized from in vitro characterization studies of this enzyme in Aplysia.

Protocol for the Assay of Gamma-Glutamylhistamine Synthetase Activity

This protocol is based on the in vitro characterization of gamma-glutamylhistamine synthetase from Aplysia ganglia. The assay measures the formation of radiolabeled this compound from radiolabeled histamine and L-glutamate.

1. Tissue Preparation:

  • Dissect the desired ganglia or other tissues from Aplysia californica.

  • Homogenize the tissue in a suitable buffer (e.g., Tris-HCl buffer) on ice.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for a sufficient time to pellet cellular debris.

  • Collect the supernatant, which contains the soluble enzyme, for the assay.

2. Reaction Mixture:

  • Prepare a reaction mixture containing the following components in a final volume of, for example, 100 µL:

    • Buffer: To maintain optimal pH.

    • ATP: As the synthesis of this compound is energy-dependent.

    • Magnesium Ions (e.g., MgCl2): Essential for enzyme activity.

    • Dithiothreitol (DTT): A reducing agent to maintain enzyme stability.

    • L-Glutamate: One of the substrates.

    • Radiolabeled Histamine (e.g., [3H]histamine): The other substrate, to allow for product detection.

    • Tissue Supernatant: The source of the gamma-glutamylhistamine synthetase.

3. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

4. Reaction Termination and Product Separation:

  • Stop the reaction by adding an acid (e.g., perchloric acid) or by boiling.

  • Separate the product, radiolabeled this compound, from the unreacted radiolabeled histamine. This can be achieved using techniques such as:

    • Thin-Layer Chromatography (TLC)

    • High-Performance Liquid Chromatography (HPLC)

5. Quantification:

  • Quantify the amount of radiolabeled this compound formed using a scintillation counter.

  • Determine the protein concentration of the tissue supernatant using a standard protein assay (e.g., Bradford or Lowry assay).

6. Calculation of Specific Activity:

  • Calculate the specific activity of the enzyme, typically expressed as nanomoles or micromoles of product formed per milligram of protein per hour (nmol/mg protein/hr or µmol/mg protein/hr).

Visualizing the Process and Pathway

To better understand the experimental process and the biochemical context of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Enzyme Assay cluster_analysis Analysis dissection Dissection of Aplysia Ganglia homogenization Homogenization in Buffer dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collection of Supernatant (Enzyme Source) centrifugation->supernatant reaction_setup Setup of Reaction Mixture (Buffer, ATP, Mg2+, DTT, L-Glu, [3H]Histamine) supernatant->reaction_setup incubation Incubation at 37°C reaction_setup->incubation termination Reaction Termination incubation->termination separation Product Separation (TLC/HPLC) termination->separation quantification Scintillation Counting of [3H]this compound separation->quantification calculation Calculation of Specific Activity quantification->calculation protein_assay Protein Concentration Assay protein_assay->calculation

Caption: Experimental workflow for the assay of gamma-glutamylhistamine synthetase activity.

signaling_pathway cluster_synthesis Synthesis of this compound cluster_histamine_action Histamine Signaling histamine Histamine enzyme gamma-Glutamylhistamine Synthetase histamine->enzyme histamine_released Released Histamine glutamate L-Glutamate glutamate->enzyme ggh This compound enzyme->ggh ggh->histamine_released Metabolic Inactivation of Histamine receptor Histamine Receptor (e.g., H1, H2) histamine_released->receptor postsynaptic_neuron Postsynaptic Neuron receptor->postsynaptic_neuron binds to effect Hyperpolarization (e.g., K+ or Cl- channel modulation) postsynaptic_neuron->effect results in

Caption: Proposed signaling and metabolic pathway of histamine and this compound in Aplysia neurons.

References

Assessing the Inhibitory Effects of Amines on γ-Glutamylhydroxamate (γ-GHA) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various amines on the synthesis of γ-glutamylhydroxamate (γ-GHA), a reaction catalyzed by the enzyme glutamine synthetase (GS). The synthesis of γ-GHA, through the transfer of a glutamyl group to hydroxylamine, serves as a convenient and widely used assay for measuring glutamine synthetase activity. Understanding the inhibitory profiles of different amines on this reaction is crucial for researchers studying nitrogen metabolism, developing novel enzyme inhibitors, and for those in drug discovery targeting glutamine synthetase, an enzyme of significant interest in oncology and neuroscience.

Introduction to γ-GHA Synthesis and its Inhibition

Glutamine synthetase (EC 6.3.1.2) is a central enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1] In the presence of hydroxylamine as a substrate instead of ammonia, GS catalyzes the formation of γ-glutamylhydroxamate.[1] This product forms a colored complex with ferric chloride, which can be quantified spectrophotometrically, providing a robust method for assaying GS activity.

The inhibition of glutamine synthetase is a key regulatory mechanism. In biological systems, GS is allosterically regulated by several end products of glutamine metabolism, including amino acids such as glycine, serine, and alanine.[2][3] Additionally, a range of synthetic and natural compounds have been identified as potent inhibitors of GS, some of which are used as herbicides or are under investigation as therapeutic agents.[4][5] This guide focuses on the comparative inhibitory effects of various amines on the γ-GHA synthesis reaction.

Comparative Analysis of Amine Inhibition on γ-GHA Synthesis

The inhibitory potential of amines on glutamine synthetase activity is diverse and largely dependent on the structure of the amine. While comprehensive quantitative data for a wide array of simple amines is not extensively documented in publicly available literature, existing research points to several classes of amine-containing compounds as inhibitors. The following table summarizes the known inhibitory effects of representative amines and amino acid analogs on glutamine synthetase.

Inhibitor ClassCompoundOrganism/Enzyme SourceInhibition TypeIC50 / Ki
Amino Acid Analogs L-Methionine sulfoximine (MSO)Mycobacterium tuberculosisIrreversible51 ± 6 µM (in vitro)
L-Methionine sulfoximine (MSO)Sheep BrainCompetitiveKi = 210 µM
L-Methionine sulfoximine (MSO)HumanCompetitiveKi = 1.19 mM
L-Methionine sulfoximine (MSO)E. coliCompetitiveKi = 2 µM
Phosphinothricin (PPT)Mycobacterium tuberculosisCompetitive-
Phosphinothricin (PPT)Sheep BrainCompetitive-
Phosphinothricin (PPT)Pea LeafCompetitive-
Phosphinothricin (PPT)E. coliCompetitive-
Allosteric Inhibitors (Amino Acids) GlycineSalmonella typhimuriumFeedback Inhibitor-
AlanineSalmonella typhimuriumFeedback Inhibitor-
SerineSalmonella typhimuriumFeedback Inhibitor-
Alkaloids Sinomenine HydrochlorideRheumatoid Arthritis Fibroblast-like SynoviocytesSpecific InhibitorKD = 7.12 μM

Data on a broader range of simple amines (e.g., alkylamines, ethanolamines) is sparse in the reviewed literature, highlighting an area for future research.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the enzymatic reaction, the experimental workflow for assessing inhibition, and the principle of competitive inhibition.

gamma_GHA_synthesis cluster_reactants Substrates cluster_products Products Glutamate L-Glutamate GS Glutamine Synthetase (GS) Glutamate->GS Hydroxylamine Hydroxylamine Hydroxylamine->GS ATP ATP ATP->GS ADP_Pi ADP + Pi gamma_GHA γ-Glutamylhydroxamate GS->ADP_Pi GS->gamma_GHA Inhibitor Amine Inhibitor Inhibitor->GS

Figure 1: Enzymatic synthesis of γ-GHA by glutamine synthetase and its inhibition by amines.

experimental_workflow A Prepare Reaction Mixture: - Glutamine Synthetase - L-Glutamate - ATP - MgCl2 B Add Amine Inhibitor (Test Group) or Vehicle (Control) A->B C Pre-incubate B->C D Initiate Reaction: Add Hydroxylamine C->D E Incubate at 37°C D->E F Stop Reaction: Add Ferric Chloride Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

Figure 2: General experimental workflow for assessing amine inhibition of γ-GHA synthesis.

competitive_inhibition cluster_enzyme Glutamine Synthetase ActiveSite Active Site Glutamate Glutamate (Substrate) Binding Binds to Active Site Glutamate->Binding Amine Amine Inhibitor Amine->ActiveSite Competes with Glutamate NoBinding Binding Blocked Binding->ActiveSite

Figure 3: Logical relationship of competitive inhibition at the glutamine synthetase active site.

Experimental Protocols

The following is a detailed methodology for a standard assay to determine the inhibitory effects of amines on γ-GHA synthesis.

Objective: To quantify the inhibitory effect of a test amine on the activity of glutamine synthetase by measuring the formation of γ-glutamylhydroxamate.

Materials:

  • Purified glutamine synthetase

  • L-Glutamate

  • ATP (Adenosine 5'-triphosphate)

  • Hydroxylamine hydrochloride

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (pH 7.4)

  • Test amines

  • Ferric chloride reagent (e.g., 10% FeCl3, 24% trichloroacetic acid, 6M HCl)

  • Spectrophotometer capable of reading absorbance at 540 nm

  • Microplate reader or cuvettes

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all reagents in appropriate buffers and store them under recommended conditions.

    • Prepare a range of concentrations for the test amine to determine IC50 values.

  • Enzyme Assay:

    • In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing Tris-HCl buffer, L-glutamate, ATP, and MgCl2.

    • Add the test amine at various concentrations to the respective tubes/wells. For the control, add the vehicle (e.g., buffer or solvent) used to dissolve the amine.

    • Add the glutamine synthetase enzyme to each reaction mixture.

    • Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding hydroxylamine hydrochloride to each tube/well.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the ferric chloride reagent. This reagent also facilitates the color development.

    • Centrifuge the tubes to pellet any precipitate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

    • The absorbance is proportional to the concentration of γ-glutamylhydroxamate formed.

    • Calculate the percentage of inhibition for each amine concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The assessment of amine inhibition on γ-GHA synthesis is a valuable tool for understanding the structure-activity relationships of glutamine synthetase inhibitors. While a number of potent amino acid analog inhibitors have been well-characterized, there is a noticeable gap in the literature regarding the systematic evaluation of a broader range of simple amines. The experimental protocol detailed in this guide provides a standardized method for researchers to conduct such comparative studies. Further investigation into the inhibitory profiles of diverse amines will undoubtedly contribute to the development of more selective and potent modulators of glutamine synthetase for various therapeutic and biotechnological applications.

References

A Comparative Analysis of Gamma-Glutamyl-Histamine (γ-Glu-His) Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic pathways of gamma-glutamyl-histamine (γ-Glu-His), a dipeptide implicated in various physiological processes. Understanding the species-specific differences in its synthesis and degradation is crucial for translational research and the development of novel therapeutics targeting histamine-related pathways. This document summarizes key enzymatic reactions, presents available quantitative data, and provides detailed experimental protocols to facilitate further investigation.

Key Metabolic Pathways: A Cross-Species Overview

The metabolism of γ-Glu-His exhibits significant divergence between invertebrates and mammals. Invertebrates, such as the marine mollusk Aplysia californica, possess a dedicated enzymatic pathway for its synthesis. In contrast, the formation of γ-Glu-His in mammals is believed to be a secondary function of an enzyme primarily involved in glutathione metabolism. The degradation pathways also likely differ, with a specific cyclotransferase implicated in mammals.

Invertebrate Metabolism of γ-Glu-His (Aplysia californica)

In the central nervous system of Aplysia californica, γ-Glu-His is synthesized by a novel enzyme, γ-glutamylhistamine synthetase (γ-GHA synthetase) . This enzyme directly catalyzes the ATP-dependent ligation of L-glutamate and histamine.[1] The degradation pathway for γ-Glu-His in invertebrates has not yet been fully elucidated.

Mammalian Metabolism of γ-Glu-His

In mammals, the synthesis of γ-Glu-His is thought to occur via the transpeptidation activity of γ-glutamyltransferase (GGT) .[2] GGT is a key enzyme in the γ-glutamyl cycle, responsible for the breakdown and recycling of glutathione (GSH).[3][4] In this proposed pathway, GGT transfers the γ-glutamyl moiety from a donor substrate, such as GSH, to histamine, which acts as an acceptor molecule.

The degradation of γ-Glu-His in mammals is likely carried out by γ-glutamylamine cyclotransferase (GGACT) . This enzyme catalyzes the conversion of various L-γ-glutamylamines into 5-oxoproline and the corresponding free amine.[5][6][7][8] While direct evidence for γ-Glu-His as a substrate is pending, the known substrate specificity of GGACT makes it the most probable candidate for this metabolic step.

Comparative Enzyme Kinetics

The following table summarizes the available quantitative data for the key enzymes involved in γ-Glu-His metabolism. A significant data gap exists for the kinetic parameters of mammalian GGT with histamine as a substrate and for the degradation enzymes in both invertebrates and mammals.

EnzymeSpeciesSubstrate(s)K_mV_maxSource
γ-Glutamylhistamine SynthetaseAplysia californicaHistamine653 µMNot Reported[1]
L-Glutamate10.6 mMNot Reported[1]
γ-Glutamyltransferase (GGT)Homo sapiensL-γ-Glutamyl-pNA1.2 ± 0.1 mMNot Reported[9]
Bacillus anthracisL-GlutamineNot ReportedNot Reported[10]
Geobacillus thermodenitrificansL-Glutamic acid γ-(4-nitroanilide)7.6 µM0.36 µmol/min/mg[11]
γ-Glutamylamine CyclotransferaseOryctolagus cuniculus (Rabbit)N(ε)-(L-γ-glutamyl)-L-lysineNot ReportedNot Reported[8]
Homo sapiensγ-Glutamyl-ε-lysineNot Reported2.7 ± 0.06 µmol/min/mg[5]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the distinct metabolic pathways of γ-Glu-His in invertebrates and the proposed pathway in mammals.

invertebrate_pathway cluster_synthesis Synthesis Histamine Histamine gamma-Glu-His This compound Histamine->this compound γ-GHA Synthetase L-Glutamate L-Glutamate L-Glutamate->this compound ATP ATP ADP_Pi ADP_Pi ATP->ADP_Pi

Invertebrate γ-Glu-His Synthesis Pathway

mammalian_pathway cluster_synthesis Proposed Synthesis cluster_degradation Proposed Degradation GSH Glutathione (GSH) gamma-Glu-His_synth γ-Glu-His GSH->gamma-Glu-His_synth GGT Cys-Gly Cys-Gly GSH->Cys-Gly Histamine_acceptor Histamine Histamine_acceptor->gamma-Glu-His_synth gamma-Glu-His_deg γ-Glu-His 5-Oxoproline 5-Oxoproline gamma-Glu-His_deg->5-Oxoproline GGACT Histamine_product Histamine gamma-Glu-His_deg->Histamine_product

Proposed Mammalian γ-Glu-His Metabolic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of γ-Glu-His metabolism.

γ-Glutamyltransferase (GGT) Activity Assay

This protocol is adapted from standard colorimetric assays for GGT activity and can be used to screen for the ability of histamine to act as a γ-glutamyl acceptor.

Principle:

GGT catalyzes the transfer of the γ-glutamyl group from a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), to an acceptor molecule. The release of p-nitroaniline (pNA) is monitored spectrophotometrically at 405 nm. By including histamine in the reaction mixture, a decrease in the rate of pNA formation may indicate that histamine is acting as a competing acceptor substrate.

Materials:

  • GGT enzyme preparation (purified or tissue homogenate)

  • L-γ-glutamyl-p-nitroanilide (GGPNA) solution

  • Glycylglycine solution (positive control acceptor)

  • Histamine solution

  • Tris buffer (pH 8.2)

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a reaction mixture containing Tris buffer, GGPNA, and the acceptor substrate (glycylglycine for positive control, histamine for test, or water for baseline).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the GGT enzyme preparation.

  • Immediately measure the absorbance at 405 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

  • Calculate the rate of pNA formation (ΔA405/min). A lower rate in the presence of histamine compared to the baseline suggests it is acting as an acceptor.

Data Analysis:

To determine the kinetic parameters (K_m and V_max) for histamine as an acceptor, the experiment should be repeated with varying concentrations of histamine while keeping the GGPNA concentration constant. The data can then be analyzed using Michaelis-Menten kinetics.

Quantification of γ-Glu-His by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the sensitive and specific quantification of γ-Glu-His in biological samples.

Principle:

Biological samples are processed to extract small molecules, including γ-Glu-His. The extract is then injected into a liquid chromatography system to separate the components. The eluent is introduced into a mass spectrometer, which identifies and quantifies γ-Glu-His based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Biological tissue or fluid sample

  • Internal standard (e.g., a stable isotope-labeled version of γ-Glu-His)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate LC column for polar molecules (e.g., HILIC or reversed-phase C18 with a suitable ion-pairing agent)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • Add the internal standard to the homogenate or fluid sample.

    • Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the LC mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Separate the analytes using a suitable gradient elution program.

    • Detect γ-Glu-His and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for γ-Glu-His will need to be determined empirically.

  • Quantification:

    • Construct a standard curve using known concentrations of γ-Glu-His.

    • Determine the concentration of γ-Glu-His in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

This guide highlights the current understanding of γ-Glu-His metabolism and provides a framework for future research. The significant gaps in quantitative data, particularly for the mammalian pathway, underscore the need for further investigation to fully elucidate the physiological roles of this intriguing dipeptide.

References

Confirming the Calcium Dependency of Transglutaminase for Gamma-Glu-His Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for producing the dipeptide γ-glutamyl-histidine (γ-Glu-His), with a focus on the role and calcium dependency of transglutaminase. Experimental data is presented to objectively evaluate alternative production strategies.

While transglutaminases (TGs) are well-known for their role in protein cross-linking through the formation of γ-glutamyl linkages, their direct application in the synthesis of the specific dipeptide γ-Glu-His is not well-documented. The primary enzymatic route for γ-Glu-His production involves a different class of enzymes, namely γ-glutamyltranspeptidases (GGTs). This guide will, therefore, compare the established GGT-catalyzed synthesis with the potential, albeit unconfirmed, use of both calcium-dependent and calcium-independent transglutaminases, alongside a chemical synthesis approach.

Comparison of Gamma-Glu-His Production Methods

The following table summarizes the key quantitative parameters for the different potential methods of γ-Glu-His synthesis. It is important to note that the data for transglutaminase-catalyzed synthesis is hypothetical and based on the known broad substrate specificity of microbial transglutaminase, as direct evidence for this specific reaction is lacking.

MethodEnzyme/ReagentCalcium RequirementOptimal pHYieldReference
Enzymatic Synthesis
γ-Glutamyltranspeptidase (GGT)E. coli K-12 GGTNone9.748%[1]
Calcium-Dependent Transglutaminase (TG)Tissue TG (e.g., guinea pig liver)RequiredNeutral to slightly alkalineNot confirmed
Calcium-Independent Transglutaminase (mTG)Microbial TG (Streptomyces mobaraensis)None5.0 - 8.0Not confirmed
Chemical Synthesis
Ni(II) Complex MethodN-phthaloyl-L-glutamic acid anhydride, L-histidine, Ni(II) complexNoneN/A73.0% - 86.4%[1]

Signaling Pathways and Experimental Workflows

To understand the enzymatic processes and the experimental approach to confirming calcium dependency, the following diagrams illustrate the key pathways and workflows.

Enzymatic_Synthesis_of_gamma_Glu_His Enzymatic Synthesis of γ-Glu-His cluster_GGT γ-Glutamyltranspeptidase (GGT) Pathway cluster_TG Hypothetical Transglutaminase (TG) Pathway Gln L-Glutamine (γ-glutamyl donor) GGT GGT Gln->GGT His_GGT L-Histidine (γ-glutamyl acceptor) His_GGT->GGT gamma_Glu_His_GGT γ-Glu-His GGT->gamma_Glu_His_GGT Transpeptidation Gln_TG Glutamine-containing peptide (acyl donor) TG Transglutaminase Gln_TG->TG His_TG L-Histidine (acyl acceptor) His_TG->TG gamma_Glu_His_TG γ-Glu-His TG->gamma_Glu_His_TG Transamidation Ca Ca²⁺ Ca->TG Activates (for Ca²⁺-dependent TG)

Caption: Enzymatic pathways for γ-Glu-His synthesis.

Calcium_Dependency_Workflow Workflow to Confirm Calcium Dependency of Transglutaminase start Start: Prepare Reaction Mixtures reaction_plus_ca Reaction with Ca²⁺-dependent TG + Substrates + Ca²⁺ start->reaction_plus_ca reaction_minus_ca Reaction with Ca²⁺-dependent TG + Substrates - Ca²⁺ (with EGTA) start->reaction_minus_ca reaction_mtg Reaction with Ca²⁺-independent mTG + Substrates start->reaction_mtg incubation Incubate at Optimal Temperature reaction_plus_ca->incubation reaction_minus_ca->incubation reaction_mtg->incubation analysis Analyze for γ-Glu-His production (e.g., HPLC, Mass Spectrometry) incubation->analysis result_plus_ca γ-Glu-His Detected analysis->result_plus_ca result_minus_ca No/Low γ-Glu-His Detected analysis->result_minus_ca result_mtg γ-Glu-His Detected analysis->result_mtg conclusion Conclusion: Activity is Ca²⁺-dependent result_plus_ca->conclusion result_minus_ca->conclusion

Caption: Experimental workflow for calcium dependency confirmation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of γ-Glu-His using γ-Glutamyltranspeptidase (GGT)

This protocol is adapted from the established method for GGT-catalyzed synthesis of γ-Glu-His.[1]

Materials:

  • E. coli K-12 γ-glutamyltranspeptidase (GGT)

  • L-Glutamine

  • L-Histidine

  • Tris-HCl buffer (1 M, pH 9.7)

  • Deionized water

  • Reaction vessel

  • Incubator/shaker at 37°C

  • HPLC system for product analysis

Procedure:

  • Prepare the reaction mixture by dissolving L-Glutamine (to a final concentration of 300 mM) and L-Histidine (to a final concentration of 300 mM) in Tris-HCl buffer (100 mM, pH 9.7).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding GGT to a final concentration of 200 U/mL.

  • Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.

  • Monitor the reaction progress and quantify the yield of γ-Glu-His using HPLC analysis.

Protocol 2: Confirming Calcium Dependency of Transglutaminase for γ-Glu-His Production

This protocol is designed to investigate if a calcium-dependent transglutaminase can synthesize γ-Glu-His and to confirm its dependency on calcium.

Materials:

  • Calcium-dependent transglutaminase (e.g., tissue TG)

  • Calcium-independent microbial transglutaminase (mTG) (for comparison)

  • A suitable acyl donor substrate (e.g., N-carbobenzoxy-L-glutaminylglycine, Z-Gln-Gly)

  • L-Histidine

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Calcium chloride (CaCl₂) solution (100 mM)

  • Ethylenediaminetetraacetic acid (EGTA) solution (100 mM)

  • Deionized water

  • Reaction tubes

  • Incubator at 37°C

  • HPLC system or other suitable analytical method for product detection

Procedure:

  • Reaction Setup: Prepare three sets of reaction tubes:

    • Set A (Calcium-dependent TG with Ca²⁺): Tris-HCl buffer, acyl donor, L-Histidine, CaCl₂ (final concentration 5 mM), and calcium-dependent TG.

    • Set B (Calcium-dependent TG without Ca²⁺): Tris-HCl buffer, acyl donor, L-Histidine, EGTA (final concentration 10 mM), and calcium-dependent TG.

    • Set C (Calcium-independent mTG): Tris-HCl buffer, acyl donor, L-Histidine, and mTG.

  • Reaction Initiation: Add the respective transglutaminase to each tube to start the reaction.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 1, 2, 4, and 8 hours).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching agent (e.g., a strong acid like trifluoroacetic acid).

  • Analysis: Analyze the reaction mixtures for the presence and quantity of γ-Glu-His using a validated analytical method like HPLC.

  • Interpretation:

    • If γ-Glu-His is detected in Set A but not in Set B, it confirms the calcium-dependent synthesis by the tissue TG.

    • If γ-Glu-His is detected in Set C, it demonstrates the potential of calcium-independent mTG for this synthesis.

    • The absence of γ-Glu-His in all sets would suggest that neither transglutaminase is effective for this specific reaction under the tested conditions.

Protocol 3: Chemical Synthesis of γ-Glu-His

This protocol outlines a general approach for the chemical synthesis of γ-glutamyl dipeptides.[1]

Materials:

  • N-phthaloyl-L-glutamic acid anhydride

  • L-Histidine

  • Anhydrous dimethylformamide (DMF)

  • Ni(II) complex of a Schiff base derived from glycine and 2-hydroxyacetophenone (as a protecting/activating group)

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and purification (e.g., ethyl acetate)

  • Chromatography system for purification (e.g., silica gel column)

Procedure:

  • Protection of Glutamic Acid: React L-glutamic acid with phthalic anhydride to form N-phthaloyl-L-glutamic acid, which is then converted to the anhydride.

  • Activation and Coupling: The α-amino and α-carboxyl groups of the protected glutamic acid are coordinated to a Ni(II) complex. This allows for the specific activation of the γ-carboxyl group for coupling with the amino group of L-histidine in a solvent like DMF.

  • Deprotection: After the coupling reaction, the phthaloyl protecting group is removed using hydrazine hydrate.

  • Purification: The resulting γ-Glu-His is purified from the reaction mixture using techniques such as extraction and column chromatography.

  • Characterization: The final product is characterized using methods like NMR and mass spectrometry to confirm its structure and purity.

Conclusion

The evidence strongly suggests that γ-glutamyltranspeptidase (GGT) is the primary and most efficient enzyme for the synthesis of γ-Glu-His . While transglutaminases are crucial for forming γ-glutamyl cross-links in proteins, their ability to synthesize this specific dipeptide remains unconfirmed. For researchers aiming to produce γ-Glu-His, focusing on GGT-based enzymatic methods or optimized chemical synthesis routes is recommended.

The provided experimental protocol to test the calcium dependency of transglutaminase can be used to definitively investigate the potential of these enzymes for γ-Glu-His production. However, based on current knowledge, the comparison for γ-Glu-His synthesis is more accurately framed as a choice between GGT-catalyzed enzymatic synthesis and chemical synthesis, rather than between calcium-dependent and -independent transglutaminases. The calcium-independent microbial transglutaminase, with its broad substrate specificity, remains an intriguing candidate for novel biocatalytic applications, but its efficacy for γ-Glu-His production requires specific experimental validation.

References

Distinguishing γ-Glutamyl-Histamine Synthetase: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide synthesis is crucial for advancing fields from neurobiology to pharmacology. This guide provides a detailed comparison of γ-glutamyl-histamine (γ-GHA) synthetase with other key peptide synthases, supported by experimental data and protocols to aid in the design and interpretation of research.

This document will delve into the unique characteristics of γ-GHA synthetase, contrasting its function and structure with those of non-ribosomal peptide synthetases (NRPSs), glutamine synthetase, and γ-glutamylcysteine synthetase. By presenting quantitative data, detailed experimental methodologies, and clear visual diagrams, this guide aims to equip researchers with the knowledge to effectively distinguish and study these important enzymes.

At a Glance: Key Distinctions

Featureγ-Glutamyl-Histamine SynthetaseNon-Ribosomal Peptide Synthetases (NRPSs)Glutamine Synthetaseγ-Glutamylcysteine Synthetase
Function Catalyzes the formation of γ-glutamyl-histamine from L-glutamate and histamine.[1]Synthesize a wide variety of complex peptides, often with modified amino acids.[2][3]Synthesizes glutamine from glutamate and ammonia.[4][5]Catalyzes the first step in glutathione synthesis, forming γ-glutamylcysteine from glutamate and cysteine.
Structure A single, soluble enzyme.[1]Large, multi-enzyme complexes with a modular domain structure (A-T-C).[2][3]Typically a homo-oligomeric enzyme.A heterodimeric enzyme composed of a catalytic and a regulatory subunit.
Mechanism ATP-dependent single peptide bond formation.[1]Thiotemplate-mediated, processive synthesis on a multi-domain assembly line.[2]ATP-dependent synthesis of an amide bond.[4][5]ATP-dependent formation of a peptide bond.
Substrate Specificity Highly specific for L-glutamate and histamine.[1]Broad specificity, determined by the adenylation (A) domain of each module.[2]Specific for glutamate and ammonia.[4][5]Specific for glutamate and cysteine.

Deep Dive: A Comparative Analysis

Catalytic Mechanism and Structure

γ-GHA Synthetase: A Focused Catalyst

γ-Glutamyl-histamine synthetase is a soluble enzyme that catalyzes a single peptide bond formation between the γ-carboxyl group of L-glutamate and the amino group of histamine.[1] This reaction is critically dependent on ATP for energy.[1] Structurally, it is a comparatively simple enzyme, functioning as a single catalytic unit.

Non-Ribosomal Peptide Synthetases (NRPSs): The Assembly Line Approach

In stark contrast, NRPSs are massive, multi-modular enzyme complexes that function as sophisticated assembly lines for the synthesis of complex peptides.[2][3] These peptides often incorporate non-proteinogenic amino acids and can have cyclic or branched structures. Each module within an NRPS is responsible for the incorporation of a single amino acid and is typically composed of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

  • Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the peptide bond formation between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to D-amino acids, and a terminal thioesterase (TE) domain for releasing the final peptide, contribute to the vast diversity of NRPS products.[2]

Glutamine Synthetase and γ-Glutamylcysteine Synthetase: Related but Distinct

Glutamine synthetase and γ-glutamylcysteine synthetase, like γ-GHA synthetase, catalyze the formation of a γ-glutamyl linkage in an ATP-dependent manner. However, their substrate specificity and biological roles are distinct. Glutamine synthetase is central to nitrogen metabolism, synthesizing glutamine from glutamate and ammonia.[4][5] γ-Glutamylcysteine synthetase is the rate-limiting enzyme in the synthesis of the major cellular antioxidant, glutathione.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the available kinetic parameters for γ-GHA synthetase and other relevant peptide synthases. These values are crucial for designing enzyme assays and for understanding the relative affinities of these enzymes for their substrates.

EnzymeSubstrateApparent KmSource Organism
γ-Glutamyl-Histamine Synthetase Histamine653 µMAplysia californica (marine mollusk)[1]
L-Glutamate10.6 mMAplysia californica (marine mollusk)[1]
Glutamine Synthetase L-Glutamine50 mMClarias batrachus (catfish) brain[4]
Hydroxylamine62.5 mMClarias batrachus (catfish) brain[4]
ADP0.833 mMClarias batrachus (catfish) brain[4]
Glutamate2.1 mMAnabaena 7120 (cyanobacterium)[5]
ATP0.32 mMAnabaena 7120 (cyanobacterium)[5]
Glutathione Synthetase ATP37 µMRat[6]
Glycine913 µMRat[6]

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore not directly comparable across different studies. Researchers should determine Vmax under their specific experimental conditions.

Inhibitor Specificity

The inhibitor profile of an enzyme is a key characteristic for its differentiation. γ-GHA synthetase is effectively inhibited by several biogenic amines, a feature that distinguishes it from other related enzymes.[1]

EnzymeEffective InhibitorsComments
γ-Glutamyl-Histamine Synthetase Dopamine, 5-Hydroxytryptamine (Serotonin), Octopamine[1]Specific inhibitory constants (Ki or IC50) are not readily available in the literature and represent a knowledge gap.
Glutamine Synthetase Leucine, Aspartic acid, AMP, ATP, Methionine sulfoximine[4]Inhibition by a range of amino acids and nucleotides reflects its central role in metabolism.
γ-Glutamylcysteine Synthetase Glutathione (feedback inhibition)The end-product of the pathway, glutathione, acts as a feedback inhibitor.

Experimental Protocols

General Protocol for Determining Enzyme Kinetic Parameters (Km and Vmax)

This protocol provides a general framework for determining the Michaelis-Menten constants for a peptide synthetase. Specific substrate and buffer conditions will need to be optimized for the enzyme of interest.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that maintains its stability and activity.

    • Prepare a series of substrate solutions at varying concentrations (typically ranging from 0.1 x Km to 10 x Km).

    • Prepare a reaction buffer containing all necessary co-factors (e.g., ATP, MgCl2, dithiothreitol for γ-GHA synthetase).[1]

    • Prepare a stop solution to terminate the reaction (e.g., a strong acid or a chelating agent).

  • Enzyme Assay:

    • Set up a series of reaction tubes, each containing the reaction buffer and a specific concentration of the substrate to be varied.

    • Pre-incubate the tubes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding a small, fixed amount of the enzyme solution to each tube. Start a timer immediately.

    • At predetermined time points (within the initial linear rate of the reaction), stop the reaction by adding the stop solution.

    • Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic product formation.

  • Product Quantification:

    • Quantify the amount of product formed in each reaction tube using a suitable method. This could involve spectrophotometry, fluorometry, HPLC, or LC-MS, depending on the product's properties.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) for a graphical estimation.

Specific Assay for γ-Glutamyl-Histamine Synthetase Activity

A detailed, standardized protocol for a γ-GHA synthetase activity assay is not widely available. However, based on its known properties, a suitable assay could be developed by adapting existing protocols for other peptide synthetases that utilize ATP. A potential approach would be to monitor the consumption of ATP or the formation of ADP using a coupled enzyme assay, or to directly quantify the formation of γ-glutamyl-histamine using HPLC or LC-MS.

Visualizing the Differences

To further clarify the distinctions between these peptide synthases, the following diagrams illustrate their respective mechanisms and metabolic context.

GHA_Synthetase_Mechanism cluster_reactants Reactants cluster_enzyme γ-GHA Synthetase cluster_products Products L-Glutamate L-Glutamate Enzyme γ-GHA Synthetase L-Glutamate->Enzyme Histamine Histamine Histamine->Enzyme ATP ATP ATP->Enzyme γ-Glutamyl-Histamine γ-Glutamyl-Histamine Enzyme->γ-Glutamyl-Histamine ADP + Pi ADP + Pi Enzyme->ADP + Pi

Figure 1: Catalytic reaction of γ-GHA synthetase.

NRPS_Mechanism cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 mod1 A T C mod1:T->mod1:C mod2 A T C mod1:C->mod2:T Peptide bond formation mod2:T->mod2:C mod3 TE mod2:C->mod3:TE Peptide elongation Peptide Final Peptide mod3:TE->Peptide Release AA1 Amino Acid 1 AA1->mod1:A AA2 Amino Acid 2 AA2->mod2:A

Figure 2: Simplified workflow of a non-ribosomal peptide synthetase (NRPS).

Histamine_Metabolism Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine Histamine GHA_Syn γ-GHA Synthetase Histamine->GHA_Syn DAO Diamine Oxidase Histamine->DAO HNMT Histamine N-Methyl -transferase Histamine->HNMT γ-Glutamyl-Histamine γ-Glutamyl-Histamine Inactive Metabolites Inactive Metabolites HDC->Histamine GHA_Syn->γ-Glutamyl-Histamine DAO->Inactive Metabolites HNMT->Inactive Metabolites

Figure 3: Simplified histamine metabolism pathway showing the role of γ-GHA synthetase.

Conclusion

γ-Glutamyl-histamine synthetase presents a distinct profile when compared to other peptide synthases. Its specificity for histamine and L-glutamate, its simpler single-enzyme structure, and its unique inhibitor profile are key distinguishing features. In contrast, non-ribosomal peptide synthetases represent a paradigm of modular, assembly-line biosynthesis, generating a vast array of complex peptides. Understanding these differences is fundamental for researchers investigating the roles of these enzymes in physiology and disease, and for those seeking to exploit their catalytic potential in synthetic biology and drug development. The data and protocols provided in this guide offer a solid foundation for initiating and interpreting experimental work in this exciting area of research.

References

A Comparative Guide to the Synthesis of gamma-Glu-His: Evaluating E. coli γ-Glutamyltranspeptidase and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of γ-glutamyl-histidine (γ-Glu-His), a dipeptide of interest for its potential physiological activities, can be achieved through various enzymatic methods. This guide provides a comparative analysis of the most prominent enzymatic approach utilizing Escherichia coli γ-glutamyltranspeptidase (Ec-GGT) and a key alternative, γ-glutamylhistamine synthetase. This comparison is based on available experimental data, focusing on reaction mechanisms, substrate requirements, and reported yields to aid researchers in selecting the optimal synthesis strategy.

Performance Comparison of Enzymatic Synthesis Methods

The enzymatic synthesis of γ-Glu-His is primarily achieved through two distinct enzyme-catalyzed reactions. The following table summarizes the key characteristics and performance metrics of E. coli γ-glutamyltranspeptidase and γ-glutamylhistamine synthetase.

FeatureE. coli γ-Glutamyltranspeptidase (Ec-GGT)γ-Glutamylhistamine Synthetase
Enzyme Class Transferase (EC 2.3.2.2)[1]Ligase (EC 6.3.2.18)
Reaction Type Transpeptidation[2]Ligation
γ-Glutamyl Donor L-Glutamine or Glutathione[3]L-Glutamate[4]
Acceptor Substrate L-Histidine[5]Histamine[4]
Energy Requirement ATP-independent[3]ATP-dependent[4]
Reported Yield of γ-Glu-His 48% (41.2 g/L) under optimized conditions[5][6]Not explicitly reported, but enzyme activity is characterized by Km values.
Key Advantages Higher reported yield, ATP-independent reaction is cost-effective.[3][6]High specificity for histamine.[4]
Potential Drawbacks Side reactions like hydrolysis and autotranspeptidation can occur.[7]Requires ATP, potentially increasing costs; lower reported availability.
Reproducibility Generally considered reproducible under optimized and controlled conditions.Expected to be reproducible under controlled conditions, though less data is available.

Reaction Pathways

The synthesis of γ-Glu-His by Ec-GGT and γ-glutamylhistamine synthetase proceeds through different biochemical pathways.

enzymatic_synthesis_pathways cluster_ecggt E. coli γ-Glutamyltranspeptidase (Ec-GGT) Pathway cluster_gghs γ-Glutamylhistamine Synthetase Pathway Gln_His L-Glutamine + L-Histidine EcGGT Ec-GGT Gln_His->EcGGT Transpeptidation GluHis γ-Glu-His EcGGT->GluHis Ammonia Ammonia EcGGT->Ammonia Glu_Histamine_ATP L-Glutamate + Histamine + ATP GGHS γ-Glutamylhistamine Synthetase Glu_Histamine_ATP->GGHS Ligation GluHis_ADP_Pi γ-Glu-His + ADP + Pi GGHS->GluHis_ADP_Pi

A diagram illustrating the distinct enzymatic pathways for γ-Glu-His synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of γ-Glu-His. Below are outlines of the experimental protocols for synthesis using Ec-GGT and a general protocol for enzyme activity determination of γ-glutamylhistamine synthetase.

This protocol is based on established methods for the enzymatic synthesis of γ-glutamyl dipeptides.

1. Enzyme Production and Purification:

  • A high-level expression system for the E. coli GGT gene is used to obtain a sufficient amount of the enzyme.

  • The enzyme is typically purified from the periplasmic fraction of E. coli K-12.

  • Purification can be achieved through a two-step method, often involving chromatography techniques.[3]

2. Enzymatic Synthesis Reaction:

  • Reaction Mixture:

    • L-Glutamine (γ-glutamyl donor)

    • L-Histidine (γ-glutamyl acceptor)

    • Purified Ec-GGT

    • Buffer solution (e.g., Tris-HCl)

  • Optimized Conditions: A study reported a 48% yield under the following optimized conditions:

    • pH: 9.7

    • Substrate concentrations: 300 mmol/L of both L-glutamine and L-histidine

    • Temperature: 37°C

  • The reaction is incubated for a set period, which should be optimized for maximum yield.

3. Product Isolation and Identification:

  • The reaction is terminated, often by heat inactivation of the enzyme.

  • The product, γ-Glu-His, is isolated from the reaction mixture. This can be achieved using techniques such as ion-exchange chromatography.

  • The identity and purity of the synthesized γ-Glu-His are confirmed using methods like an amino acid analyzer, proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry.[6]

This protocol outlines the general steps to determine the activity of γ-glutamylhistamine synthetase.

1. Enzyme Preparation:

  • The enzyme is extracted from a suitable source, such as the ganglia of Aplysia californica.[4]

  • The tissue is homogenized and centrifuged to obtain a soluble enzyme fraction.

2. Activity Assay:

  • Reaction Mixture:

    • L-Glutamate

    • Histamine

    • ATP

    • Magnesium ions

    • Dithiothreitol

    • Enzyme preparation

    • Buffer solution

  • Reaction Conditions: The reaction is incubated at a controlled temperature.

  • The synthesis of γ-glutamylhistamine is measured over time. This can be done by quantifying the product using techniques like high-performance liquid chromatography (HPLC).

  • The enzyme's kinetic parameters, such as the Michaelis constant (Km) for its substrates, can be determined from the reaction rates at varying substrate concentrations. The apparent Km for histamine is 653 µM and for L-glutamate is 10.6 mM.[4]

Experimental Workflow

The overall process for the enzymatic synthesis and analysis of γ-Glu-His can be visualized as a multi-step workflow.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification enzyme_prod Enzyme Production (e.g., E. coli expression) enzyme_pur Enzyme Purification (e.g., Chromatography) enzyme_prod->enzyme_pur reaction_setup Enzymatic Reaction Setup enzyme_pur->reaction_setup reagents Substrate & Buffer Preparation reagents->reaction_setup incubation Incubation (Controlled Temp & pH) reaction_setup->incubation reaction_term Reaction Termination incubation->reaction_term product_iso Product Isolation (e.g., Ion Exchange) reaction_term->product_iso product_char Product Characterization (HPLC, MS, NMR) product_iso->product_char yield_calc Yield & Purity Calculation product_char->yield_calc

A generalized workflow for the enzymatic synthesis and analysis of γ-Glu-His.

Conclusion

The synthesis of γ-Glu-His using E. coli γ-glutamyltranspeptidase offers a promising and efficient method, highlighted by a reported yield of 48% under optimized, ATP-independent conditions.[5][6] While side reactions can occur, careful optimization of reaction parameters can maximize the yield of the desired dipeptide.

As an alternative, γ-glutamylhistamine synthetase presents a highly specific, albeit ATP-dependent, pathway for the synthesis of γ-Glu-His. The choice between these methods will depend on the specific requirements of the research, including desired scale, cost considerations, and the availability of the respective enzymes.

For researchers aiming for higher yields and a more cost-effective process, the Ec-GGT-catalyzed synthesis appears to be the more developed and advantageous route based on current literature. Further studies directly comparing the reproducibility and scalability of both methods would be beneficial for the scientific community.

References

Safety Operating Guide

Navigating the Disposal of gamma-Glu-His: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Prioritize Safety and Compliance

The fundamental principle guiding the disposal of any chemical is to adhere to your institution's specific safety protocols and local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance.

Hazard Assessment of gamma-Glu-His

This compound is a dipeptide composed of L-glutamic acid and L-histidine. An evaluation of the SDS for these individual amino acids indicates that neither is classified as a hazardous substance.[1][2][3][4] Based on this information, it is reasonable to infer that this compound is also not hazardous. However, in the absence of a specific SDS for the dipeptide, it is prudent to handle it with care and to have your institution's EHS office make a final determination.

Personal Protective Equipment (PPE) for Handling

Regardless of the hazard classification, proper PPE should always be worn when handling any chemical.

PPE CategoryRecommended Equipment
Hand Protection Nitrile or latex gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Laboratory coat

Disposal Decision Workflow

The following diagram outlines the logical steps to determine the appropriate disposal route for this compound.

DisposalWorkflow start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS Office and Local Regulations start->consult_ehs is_hazardous Is this compound considered hazardous? consult_ehs->is_hazardous non_hazardous_disposal Follow Procedure for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Procedure for Hazardous Waste is_hazardous->hazardous_disposal Yes / Unknown end End: Disposal Complete non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

Detailed Disposal Procedures

Based on the hazard assessment, two primary disposal pathways are possible.

Procedure 1: Disposal as Non-Hazardous Chemical Waste

This procedure is appropriate only if your institution's EHS office has confirmed that this compound is not considered hazardous waste.

For Solid this compound:

  • Ensure the material is in a securely sealed, well-labeled container.

  • Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution. Some institutions may permit disposal in the regular trash, but this should be explicitly confirmed.[5][6]

For Aqueous Solutions of this compound:

  • Check with your local wastewater authority and institutional guidelines regarding the drain disposal of non-hazardous, water-soluble chemicals.[7][8]

  • If permitted, flush small quantities (typically a few hundred grams or milliliters per day) down a laboratory sink with copious amounts of running water (at least 20 parts water to 1 part solution).[7][8] This helps to dilute the chemical and prevent any potential impact on the sanitary sewer system.

  • If drain disposal is not permitted, collect the aqueous waste in a sealed, labeled container and dispose of it through your institution's non-hazardous chemical waste stream.

Procedure 2: Disposal as Hazardous Chemical Waste

This procedure must be followed if this compound is determined to be hazardous, if its hazard status is unknown, or if your institution's policy requires it.

  • Containerization:

    • Place the this compound waste in a chemically compatible, leak-proof container with a secure screw-top lid. The original container is often the best choice.[9]

    • Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.[10]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("gamma-Glutamyl-Histidine"), concentration (if in solution), and the date you began accumulating the waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within your laboratory.

    • Ensure secondary containment is used to prevent spills.[11]

  • Disposal:

    • Arrange for pickup by your institution's hazardous waste management service. Do not pour hazardous waste down the drain or place it in the regular trash.[9]

Spill Response

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal as chemical waste.

  • For liquid spills, absorb the material and place the absorbent in a sealed container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

By following these guidelines and always prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling γ-Glutamyl-Histidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety, handling, and disposal information for γ-Glutamyl-Histidine (gamma-Glu-His) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for laboratory operations involving this dipeptide.

Physicochemical and Safety Data

The following table summarizes key quantitative data for a compound structurally similar to this compound, providing a basis for safe handling procedures.

PropertyValueCitation
Physical State Solid (White)
Melting Point/Range 164 - 165 °C / 327.2 - 329 °F
Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
Hazard Classification Not classified as a hazardous substance or mixture[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2]

    • Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential splashes.[3][4]

  • Respiratory Protection: Under normal use conditions where dust formation is avoided, respiratory protection is not required.[2] If significant dust is expected, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[3][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store the container in a freezer as recommended for light-sensitive compounds.[2]
  • Log the compound in your laboratory's chemical inventory.

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.
  • Work in a well-ventilated area, and if there is a risk of dust generation, use a chemical fume hood.
  • Don the required PPE as outlined above.

3. Weighing and Aliquoting:

  • To minimize dust, avoid vigorous shaking or scraping of the solid.
  • Use a clean spatula and weighing paper/boat.
  • Carefully transfer the desired amount of this compound.
  • Close the primary container tightly immediately after use.

4. Dissolving the Compound:

  • Add the solvent to the weighed solid slowly to avoid splashing.
  • If necessary, use gentle agitation (e.g., vortexing or sonication) to fully dissolve the compound.

5. Post-Handling:

  • Clean any spills immediately by sweeping up the solid material and placing it in a designated waste container.[2]
  • Wipe down the work area with an appropriate cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves properly.
  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.

  • Unused Compound: Dispose of unused this compound as chemical waste. It should be collected in a suitable, labeled container for disposal. Do not release it into the environment.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., weighing paper, pipette tips, gloves) should be disposed of in the appropriate solid waste stream for non-hazardous chemical waste.

  • Empty Containers: Thoroughly empty the container. The container can then be rinsed, the label defaced, and disposed of according to your institution's guidelines for non-hazardous chemical containers.[6]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Freezer b->c Proceed to Handling d Equilibrate Container to Room Temperature c->d e Weigh Desired Amount d->e f Dissolve in Appropriate Solvent e->f g Clean Workspace f->g Experiment Complete h Dispose of Waste in Labeled Containers g->h i Remove and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Biological Context: The γ-Glutamyl Cycle

This compound is a γ-glutamyl peptide, and its metabolism is linked to the γ-glutamyl cycle, which is crucial for glutathione (GSH) synthesis and degradation.[7] The key enzyme in this cycle is γ-glutamyltransferase (GGT), which can transfer the γ-glutamyl group from GSH to an acceptor, such as histidine, to form this compound.[7][8]

G Simplified γ-Glutamyl Cycle and Formation of this compound GSH Glutathione (GSH) (γ-Glu-Cys-Gly) GGT γ-Glutamyl Transferase (GGT) GSH->GGT donates γ-glutamyl group gammaGluHis This compound GGT->gammaGluHis transfers to CysGly Cys-Gly GGT->CysGly releases AminoAcids Other Amino Acids GGT->AminoAcids can also transfer to His Histidine His->GGT

Caption: Simplified diagram showing the role of GGT in the formation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Glu-His
Reactant of Route 2
Reactant of Route 2
gamma-Glu-His

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.